molecular formula C9H16O5 B1590468 Diethyl 2-ethoxymalonate CAS No. 37555-99-0

Diethyl 2-ethoxymalonate

Katalognummer: B1590468
CAS-Nummer: 37555-99-0
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: PMIWYGMNGVBLCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-ethoxymalonate (CAS 37555-99-0) is a substituted diethyl malonate ester characterized by an ethoxy group (-OCH₂CH₃) attached to the central α-carbon of the malonate core. This molecular structure, with the formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol, classifies it as a key building block in organic synthesis . Its primary research value lies in its role as a versatile intermediate for the construction of complex heterocyclic systems, which are crucial scaffolds in medicinal chemistry . A prominent application of this compound is in the Gould-Jacobs reaction, where it condenses with anilines to form 4-hydroxyquinoline derivatives, structures found in numerous compounds with antimalarial and antimicrobial properties . Furthermore, it serves as a key precursor in the synthesis of various other heterocycles, including pyrimidines, which are central to the development of new pharmaceuticals and biologically active molecules . Its reactivity is defined by the malonate framework, where the α-carbon, already substituted, acts as an electrophilic center or can be further functionalized, making it an invaluable tool for synthetic chemists . This product is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

diethyl 2-ethoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIWYGMNGVBLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480012
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37555-99-0
Record name Diethyl ethoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-ethoxymalonate: Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-ethoxymalonate, also known by synonyms such as Diethyl (ethoxymethylene)malonate (DEEMM) and Ethoxymethylenemalonic acid diethyl ester, is a highly functionalized organic compound with significant utility in synthetic chemistry.[1] Its structure, which incorporates a malonate core with two ethyl ester groups and an enol ether, provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its role in pharmaceutical and fine chemical manufacturing.[1][2]

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its reactivity. The presence of the electron-rich enol ether double bond, coupled with the two electron-withdrawing carbonyl groups of the diethyl malonate moiety, creates a unique electronic environment that dictates its chemical behavior.

Caption: Chemical structure of this compound.

The IUPAC name for this compound is diethyl 2-(ethoxymethylidene)propanedioate.[1] It is registered under the CAS number 87-13-8.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₅[1]
Molecular Weight 216.23 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 279-281 °C
Density 1.07 g/mL at 25 °C
Refractive Index (n20/D) 1.462
Flash Point 144 °C (closed cup)
Solubility Insoluble in water[2]

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The ethoxy groups give rise to characteristic triplets for the methyl protons (CH₃) and quartets for the methylene protons (CH₂). The vinylic proton of the ethoxymethylene group appears as a singlet further downfield.[3]

  • ¹³C NMR: The carbon-13 NMR spectrum shows signals for the carbonyl carbons of the ester groups, the carbons of the enol ether double bond, and the carbons of the ethyl groups.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. A strong C=O stretching vibration is observed for the ester carbonyl groups, typically in the range of 1730-1760 cm⁻¹.[6] Additionally, C-O stretching bands for the ester and ether linkages are prominent.[6][7]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound reveals a fragmentation pattern that can be used for its identification. While the molecular ion peak may be observed, common fragmentation pathways include the loss of an ethoxy group (·OCH₂CH₃, 45 Da) or an ethoxycarbonyl group (·COOCH₂CH₃, 73 Da).[6][8] Another significant fragmentation is the loss of the entire diethyl malonate moiety (159 Da).[8][9]

Synthesis of this compound: A Step-by-Step Protocol

The most common laboratory and industrial synthesis of this compound involves the condensation of diethyl malonate with triethyl orthoformate.[10] The following protocol is a representative example of this synthesis.

Reaction Workflow

Synthesis_Workflow Reactants Diethyl Malonate + Triethyl Orthoformate Reaction Heating and Condensation (Elimination of Ethanol) Reactants->Reaction Catalyst Acetic Anhydride + Anhydrous Zinc Chloride Catalyst->Reaction Product Crude Diethyl 2-ethoxymalonate Reaction->Product Purification Fractional Distillation under Reduced Pressure Product->Purification FinalProduct Pure Diethyl 2-ethoxymalonate Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and a distillation head, combine diethyl malonate and triethyl orthoformate. Acetic anhydride is often used as a solvent and water scavenger, and a catalytic amount of anhydrous zinc chloride is added.

    • Causality: Acetic anhydride reacts with any water present and with the ethanol produced during the reaction, driving the equilibrium towards the product. Zinc chloride acts as a Lewis acid catalyst to activate the orthoformate.

  • Reaction: The mixture is heated. The progress of the reaction can be monitored by the distillation of ethanol and ethyl acetate.

    • Causality: Heating provides the necessary activation energy for the condensation reaction. The removal of the volatile byproducts (ethanol and ethyl acetate) is crucial for driving the reaction to completion according to Le Chatelier's principle.

  • Work-up and Purification: After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure.

    • Causality: Reduced pressure distillation is employed to lower the boiling point of the high-boiling product, preventing thermal decomposition. Fractional distillation separates the desired product from unreacted starting materials and high-boiling byproducts.

Key Reactions and Applications

The primary application of this compound is as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems.

The Gould-Jacobs Reaction

A cornerstone application of this compound is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[10][11][12] This reaction is of significant importance in the pharmaceutical industry for the preparation of various quinoline-based drugs, including antimalarials and antibiotics.[13]

The reaction proceeds in a series of steps:

  • Condensation: An aniline or a substituted aniline reacts with this compound, with the elimination of ethanol, to form an anilidomethylenemalonate intermediate.[10][12]

  • Cyclization: The intermediate undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization) to form a 4-hydroxy-3-carboalkoxyquinoline.[10][12]

  • Saponification and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[10][12]

Gould_Jacobs_Reaction Start Aniline + this compound Intermediate Anilidomethylenemalonate Intermediate Start->Intermediate Condensation (-EtOH) Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Thermal Cyclization Final 4-Hydroxyquinoline Cyclized->Final Saponification & Decarboxylation

Caption: Simplified schematic of the Gould-Jacobs reaction pathway.

Safety, Handling, and Storage

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][11][14] Avoid contact with skin and eyes, and avoid inhalation of vapors.[11][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12]

Conclusion

This compound is a pivotal reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules, most notably quinoline derivatives through the Gould-Jacobs reaction. A thorough understanding of its chemical properties, spectroscopic characteristics, and reaction mechanisms is essential for its effective and safe utilization in research and industrial applications.

References

The Versatile Keystone of Heterocyclic Synthesis: A Technical Guide to Diethyl Ethoxymethylenemalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nomenclature

In the landscape of organic synthesis, precision in chemical identification is paramount. The subject of this guide is a prime example of potential ambiguity. While the query "Diethyl 2-ethoxymalonate" is chemically plausible, the overwhelmingly prevalent and commercially recognized compound for the intended synthetic applications is Diethyl ethoxymethylenemalonate (DEEMM) . This guide will focus on the latter, which is unambiguously identified by CAS Number 87-13-8 . It is crucial for researchers to recognize that these names are often used interchangeably in literature, but CAS 87-13-8 is the definitive identifier for the versatile reagent detailed herein.

Section 1: Chemical Identity and Physicochemical Properties

Diethyl ethoxymethylenemalonate is a highly functionalized organic compound that serves as a critical building block in the synthesis of a wide array of complex molecules, particularly heterocyclic systems.[1][2] Its reactivity stems from the unique arrangement of an enol ether and two ester functionalities.

Synonyms: A researcher may encounter this compound under various names, including:

  • DEEMM[3]

  • Diethyl (ethoxymethylene)malonate[1]

  • Ethoxymethylenemalonic acid diethyl ester[3][4]

  • Diethyl 2-(ethoxymethylidene)propanedioate[5]

  • EMME[6]

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 87-13-8[1][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₁₀H₁₆O₅[1][3][10][12]
Molecular Weight 216.23 g/mol [3][9][10][11]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 279-281 °C[9]
Density 1.07 g/mL at 25 °C[9]
Refractive Index n20/D 1.462[9]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]
Flash Point 144 °C (291.2 °F)[4]

Section 2: Synthesis of Diethyl Ethoxymethylenemalonate

The most common and industrially significant method for the synthesis of DEEMM involves the condensation of diethyl malonate with triethyl orthoformate.[2][13] This reaction is typically facilitated by a catalyst and driven to completion by the removal of ethanol.

Reaction Workflow: Synthesis of DEEMM

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products A Diethyl Malonate F Condensation Reaction A->F B Triethyl Orthoformate B->F C Acetic Anhydride (Solvent) C->F D Anhydrous Zinc Chloride (Catalyst) D->F E Heating (104-155 °C) E->F G Diethyl Ethoxymethylenemalonate (DEEMM) F->G H Ethanol (byproduct, removed by distillation) F->H

Caption: General workflow for the synthesis of DEEMM.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a modification of the Claisen procedure, as described in Organic Syntheses.[14]

Materials:

  • Diethyl malonate (160 g, 1.0 mole)

  • Triethyl orthoformate (148 g, 1.0 mole)

  • Acetic anhydride (204 g, 2.0 moles)

  • Anhydrous zinc chloride (0.5 g)

  • Diethyl ether

  • Magnesium sulfate

Equipment:

  • 5-L three-necked flask

  • Thermometer

  • Distillation column (e.g., 12-inch packed column)

  • Still head and condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a thermometer and a distillation column, combine diethyl malonate (160 g), triethyl orthoformate (148 g), acetic anhydride (204 g), and anhydrous zinc chloride (0.5 g).[2]

  • Heating and Distillation: Heat the mixture in an oil bath. The reaction proceeds with the formation of ethanol, which is removed by distillation to drive the reaction forward. The temperature of the reaction mixture is gradually increased, typically from around 104°C to 124°C over several hours.[2]

  • Additional Reagents: To ensure complete reaction, it may be necessary to add more triethyl orthoformate and acetic anhydride during the process and continue the distillation.[2]

  • Workup: After the reaction is complete (as indicated by the cessation of ethanol distillation), allow the mixture to cool to room temperature. Dilute the residue with approximately 250 mL of diethyl ether.

  • Purification: Wash the ether solution thoroughly with water in a separatory funnel to remove any remaining zinc salts and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product is then purified by vacuum distillation. The final product, diethyl ethoxymethylenemalonate, is collected at a boiling point of 109-111°C at 0.9 mmHg.[2]

Section 3: Applications in Drug Development - The Gould-Jacobs Reaction

A cornerstone application of DEEMM in pharmaceutical synthesis is its role in the Gould-Jacobs reaction to produce quinoline derivatives.[8][15][16] Quinolines are a critical scaffold in a vast number of pharmaceuticals, including antimalarials (e.g., chloroquine) and quinolone antibiotics (e.g., norfloxacin).[5][17]

The Gould-Jacobs reaction involves the condensation of an aniline with DEEMM, followed by a thermally induced cyclization to form a 4-hydroxyquinoline ring system.[15][18]

Mechanism of the Gould-Jacobs Reaction

A Aniline (Nucleophile) C Nucleophilic Attack (on enol ether carbon) A->C B DEEMM B->C D Intermediate (Anilidomethylenemalonate) C->D Loss of Ethanol E Thermal Cyclization (6π-electrocyclization) D->E Heat F 4-Hydroxyquinoline-3-carboxylate E->F Loss of Ethanol G Saponification (Hydrolysis of ester) F->G H Carboxylic Acid Intermediate G->H I Decarboxylation (Loss of CO₂) H->I J 4-Hydroxyquinoline I->J

Caption: Stepwise mechanism of the Gould-Jacobs reaction.

The reaction begins with a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the enol ether in DEEMM, leading to the substitution of the ethoxy group.[18] The resulting anilidomethylenemalonate intermediate then undergoes a thermally induced 6-electron electrocyclization. Subsequent elimination of another molecule of ethanol yields the stable quinoline ring system.[15] The ester group can then be hydrolyzed (saponification) and the resulting carboxylic acid decarboxylated to yield the 4-hydroxyquinoline core.[15][16] This versatile synthesis allows for the introduction of various substituents on the aniline ring, leading to a diverse library of quinoline derivatives for drug discovery.[17]

Section 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of DEEMM are essential to ensure laboratory safety.

Hazard Identification:

  • Irritant: Causes skin, eye, and respiratory tract irritation.[4][11][19]

  • Harmful if Swallowed: May be harmful if ingested.[4][11][19]

  • Sensitizer: May cause allergic skin or respiratory reactions upon re-exposure.[4]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[11]

  • Avoid breathing vapors or mists.[4]

  • Wash hands thoroughly after handling.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed when not in use.[4]

  • Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4]

References

Spectroscopic Data of Diethyl Ethoxymethylenemalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for diethyl ethoxymethylenemalonate (CAS No. 87-13-8), a crucial reagent in various synthetic applications, including the preparation of quinoline derivatives.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of diethyl ethoxymethylenemalonate, offering expert interpretation grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

Diethyl ethoxymethylenemalonate, with the IUPAC name diethyl 2-(ethoxymethylidene)propanedioate, is a functionalized malonic ester.[2] Its structure incorporates two diethyl ester groups and an ethoxymethylene substituent, rendering it a versatile building block in organic synthesis.

Caption: Molecular structure of diethyl ethoxymethylenemalonate.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing both the raw data and a detailed interpretation of what each signal signifies about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For diethyl ethoxymethylenemalonate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The data presented here is referenced from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of diethyl ethoxymethylenemalonate exhibits distinct signals for the ethoxy and methylene protons. The presence of a double bond and the influence of electronegative oxygen atoms significantly impact the chemical shifts of the neighboring protons.

Table 1: ¹H NMR Data for Diethyl Ethoxymethylenemalonate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03s1H=CH-O
4.29q2H-O-CH₂-CH₃ (ethoxy)
4.22q4H-O-CH₂-CH₃ (ester)
1.40t3H-O-CH₂-CH₃ (ethoxy)
1.30t6H-O-CH₂-CH₃ (ester)

Interpretation of the ¹H NMR Spectrum:

The most downfield signal at 8.03 ppm is a singlet, which is characteristic of the vinylic proton (=CH-O). Its significant downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the electron-withdrawing carbonyl groups.

The two quartets at 4.29 ppm and 4.22 ppm correspond to the methylene protons (-O-CH₂-) of the ethoxy and the two ester ethyl groups, respectively. The splitting into a quartet is due to coupling with the adjacent methyl protons.

The triplets at 1.40 ppm and 1.30 ppm are assigned to the methyl protons (-CH₃) of the ethoxy and the two ester ethyl groups. The triplet pattern arises from coupling with the neighboring methylene protons.

G cluster_0 Diethyl Ethoxymethylenemalonate Structure cluster_1 ¹H NMR Signals C10H16O5 C₁₀H₁₆O₅ 8.03_ppm δ 8.03 (s, 1H) =CH-O C10H16O5->8.03_ppm Vinylic H 4.29_ppm δ 4.29 (q, 2H) -O-CH₂- (ethoxy) C10H16O5->4.29_ppm Ethoxy CH₂ 4.22_ppm δ 4.22 (q, 4H) -O-CH₂- (ester) C10H16O5->4.22_ppm Ester CH₂ 1.40_ppm δ 1.40 (t, 3H) -CH₃ (ethoxy) C10H16O5->1.40_ppm Ethoxy CH₃ 1.30_ppm δ 1.30 (t, 6H) -CH₃ (ester) C10H16O5->1.30_ppm Ester CH₃

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for Diethyl Ethoxymethylenemalonate

Chemical Shift (δ) ppmAssignment
166.5C=O (ester)
163.7C=O (ester)
159.9=CH-O
109.8=C(COOEt)₂
68.8-O-CH₂- (ethoxy)
60.8-O-CH₂- (ester)
15.1-CH₃ (ethoxy)
14.2-CH₃ (ester)

Interpretation of the ¹³C NMR Spectrum:

The two signals in the downfield region at 166.5 ppm and 163.7 ppm are characteristic of the carbonyl carbons of the two ester groups. The signal at 159.9 ppm corresponds to the vinylic carbon attached to the oxygen (=CH-O). The other vinylic carbon, substituted with the two ester groups, appears at 109.8 ppm .

The signals for the methylene carbons of the ethoxy and ester groups are observed at 68.8 ppm and 60.8 ppm , respectively. The methyl carbons of the ethoxy and ester groups appear at 15.1 ppm and 14.2 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of diethyl ethoxymethylenemalonate shows characteristic absorption bands for the C=O, C=C, and C-O bonds.

Table 3: Major IR Absorption Bands for Diethyl Ethoxymethylenemalonate

Wavenumber (cm⁻¹)IntensityAssignment
2982MediumC-H stretch (alkane)
1725StrongC=O stretch (α,β-unsaturated ester)
1645StrongC=C stretch (conjugated)
1240StrongC-O stretch (ester)
1140StrongC-O stretch (ether)

Interpretation of the IR Spectrum:

The strong absorption band at 1725 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ester groups. The conjugation with the C=C double bond lowers the frequency from that of a saturated ester (typically 1750-1735 cm⁻¹).

The strong band at 1645 cm⁻¹ is assigned to the C=C stretching vibration. Its intensity is enhanced due to the conjugation with the carbonyl groups. The C-H stretching of the alkyl groups is observed around 2982 cm⁻¹ .

The strong absorptions in the fingerprint region, particularly at 1240 cm⁻¹ and 1140 cm⁻¹ , are characteristic of the C-O stretching vibrations of the ester and ether linkages, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for Diethyl Ethoxymethylenemalonate

m/zRelative Intensity (%)Proposed Fragment
21625[M]⁺ (Molecular ion)
171100[M - OEt]⁺
14360[M - COOEt]⁺
11545[M - COOEt - CO]⁺
2955[CH₂CH₃]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is observed at m/z 216 , which corresponds to the molecular weight of diethyl ethoxymethylenemalonate (C₁₀H₁₆O₅).

The base peak at m/z 171 results from the loss of an ethoxy radical (•OCH₂CH₃, 45 amu), a common fragmentation pathway for ethyl esters. The fragment at m/z 143 arises from the loss of an ethoxycarbonyl radical (•COOCH₂CH₃, 73 amu). Subsequent loss of a molecule of carbon monoxide (CO, 28 amu) from this fragment leads to the ion at m/z 115 . The peak at m/z 29 is due to the ethyl cation ([CH₂CH₃]⁺).

G M+ [M]⁺ m/z 216 M-OEt [M - OEt]⁺ m/z 171 M+->M-OEt - •OEt M-COOEt [M - COOEt]⁺ m/z 143 M+->M-COOEt - •COOEt M-COOEt-CO [M - COOEt - CO]⁺ m/z 115 M-COOEt->M-COOEt-CO - CO

Caption: Proposed fragmentation pathway of diethyl ethoxymethylenemalonate.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of diethyl ethoxymethylenemalonate. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a benchmark for quality control and reaction monitoring. This guide serves as a technical resource for scientists, enabling a deeper understanding and confident application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis and Mechanism of Diethyl 2-Ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and reaction mechanisms for obtaining diethyl 2-ethoxymalonate, a valuable reagent in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound is a derivative of diethyl malonate, a cornerstone C2 synthon in organic chemistry. The introduction of an ethoxy group at the alpha-position significantly alters the molecule's reactivity and steric profile, opening avenues for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry for the construction of heterocyclic compounds and other intricate drug candidates. Understanding the nuances of its synthesis is paramount for its effective application.

Strategic Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound presents a fascinating challenge in regioselectivity. While the malonic ester synthesis is renowned for its efficient C-alkylation of the diethyl malonate enolate, the formation of an ether linkage at the alpha-carbon necessitates an O-alkylation pathway. This guide will focus on the most direct and reliable method for achieving this transformation: the nucleophilic substitution of a diethyl 2-halomalonate. Additionally, we will explore a plausible multi-step alternative involving a ketoester intermediate.

Primary Synthetic Route: Nucleophilic Substitution of Diethyl 2-Bromomalonate

The most direct approach to this compound involves the reaction of diethyl 2-bromomalonate with a strong alkoxide base, such as sodium ethoxide. This reaction proceeds via a classic SN2 mechanism.

Causality Behind Experimental Choices:

  • Starting Material: Diethyl 2-bromomalonate is chosen as the electrophile. The bromine atom is an excellent leaving group, facilitating the nucleophilic attack.

  • Nucleophile and Base: Sodium ethoxide serves a dual purpose. It is a strong nucleophile (the ethoxide ion) that attacks the carbon bearing the bromine. It is also a strong base, which can potentially lead to side reactions, a critical consideration in this synthesis. To minimize elimination reactions, the reaction is typically conducted at or below room temperature. The use of ethoxide as the nucleophile also prevents transesterification of the ethyl ester groups.

  • Solvent: Anhydrous ethanol is the solvent of choice. It readily dissolves both the sodium ethoxide and the diethyl 2-bromomalonate. Its protic nature can solvate the ions, but care must be taken to use anhydrous conditions to prevent hydrolysis of the esters and reaction with the sodium ethoxide.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below.

StepProcedure
1 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol at 0 °C to generate sodium ethoxide in situ.
2 To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-bromomalonate (1.0 eq) in anhydrous ethanol dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
3 After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
4 Monitor the reaction progress by thin-layer chromatography (TLC).
5 Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
6 Extract the aqueous layer with diethyl ether (3 x 50 mL).
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
8 Concentrate the filtrate under reduced pressure to obtain the crude product.
9 Purify the crude product by vacuum distillation to yield pure this compound.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Nucleophilic Substitution cluster_workup Workup and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt in situ EtOH_prep Anhydrous Ethanol EtOH_prep->NaOEt Reaction Reaction Mixture NaOEt->Reaction Bromomalonate Diethyl 2-Bromomalonate Bromomalonate->Reaction Dropwise Addition Quench Quenching (NH4Cl) Reaction->Quench Extraction Extraction (Et2O) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights:

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The ethoxide ion acts as the nucleophile and attacks the carbon atom bonded to the bromine atom from the backside, leading to an inversion of configuration (though in this achiral molecule, it is not stereochemically apparent).

SN2_Mechanism reagents EtO⁻ + Br-CH(COOEt)₂ transition [EtO···CH(COOEt)₂···Br]⁻ reagents->transition Nucleophilic Attack products EtO-CH(COOEt)₂ + Br⁻ transition->products Leaving Group Departure

Caption: SN2 mechanism for the synthesis of this compound.

Alternative Synthetic Route: From Diethyl 2-Oxomalonate

An alternative, albeit more circuitous, route to this compound involves the use of diethyl 2-oxomalonate (also known as diethyl mesoxalate) as an intermediate. This approach consists of two main steps: the synthesis of the ketoester and its subsequent conversion to the desired ether.

Step 1: Synthesis of Diethyl 2-Oxomalonate

Diethyl 2-oxomalonate can be prepared from diethyl malonate via oxidation. A modern and efficient method utilizes sodium chlorite in an acidic medium.

Experimental Protocol for Diethyl 2-Oxomalonate:

StepProcedure
1 In a well-ventilated fume hood, prepare a solution of sodium chlorite (NaClO₂) in water.
2 In a separate flask, dissolve diethyl malonate in a suitable organic solvent (e.g., acetonitrile).
3 Cool the diethyl malonate solution to 0 °C and slowly add the sodium chlorite solution while maintaining the pH at approximately 4.4 with an acidic buffer.
4 Stir the reaction mixture vigorously at 0 °C for several hours.
5 After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent.
6 Purify the crude diethyl 2-oxomalonate by vacuum distillation.

Step 2: Conversion to this compound

The conversion of the keto group in diethyl 2-oxomalonate to an ethoxy group can be challenging. A plausible approach involves a two-step sequence:

  • Reduction to Diethyl 2-Hydroxymalonate (Diethyl Tartronate): The keto group can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in ethanol.

  • Williamson Ether Synthesis: The resulting diethyl 2-hydroxymalonate can then be converted to this compound via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide).

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR Signals corresponding to the ethoxy protons (triplet and quartet), the methine proton (singlet), and the two equivalent ester ethyl groups (triplet and quartet).
¹³C NMR Resonances for the carbonyl carbons, the methine carbon, the carbons of the ethoxy group, and the carbons of the ester ethyl groups.
IR Strong absorption band for the C=O stretching of the ester groups, and C-O stretching bands for the ether and ester functionalities.
Mass Spec Molecular ion peak corresponding to the calculated molecular weight of this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the SN2 reaction of diethyl 2-bromomalonate with sodium ethoxide. This method provides a direct and high-yielding route to the target molecule. While alternative pathways through intermediates like diethyl 2-oxomalonate are conceivable, they are more complex and likely to be less efficient. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are crucial for the successful and safe synthesis of this valuable building block for the pharmaceutical and chemical industries.

Unlocking Synthetic Versatility: A Guide to the Reactivity of the Ethoxymethylene Group in Diethyl 2-Ethoxymethylenemalonate (DEEM)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethoxymethylenemalonate (DEEM), also known as Diethyl (ethoxymethylene)malonate (DEMM or EMME), is a cornerstone reagent in organic synthesis, prized for the versatile reactivity of its ethoxymethylene group.[1][2] This trifunctional C3 synthon, bearing two ester groups and a vinyl ether moiety, serves as a critical building block for a vast array of complex molecules, most notably heterocyclic systems of profound pharmaceutical importance.[3] Its utility is primarily dictated by the electronic properties of the ethoxymethylene group, which render the molecule a potent Michael acceptor and an equivalent of a formylating agent. This guide provides an in-depth exploration of the core reactivity principles of DEEM, focusing on the mechanistic underpinnings of its reactions with nucleophiles and its strategic application in the synthesis of quinolone antibiotics and other key heterocycles. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights for researchers in synthetic chemistry and drug development.

The Heart of Reactivity: Structural and Electronic Profile of DEEM

The synthetic power of DEEM (CAS 87-13-8) originates from the unique electronic arrangement of its ethoxymethylene group.[1] The two electron-withdrawing diethyl malonate groups create a strong dipole across the carbon-carbon double bond. This polarization renders the β-carbon (the carbon atom adjacent to the ethoxy group) highly electrophilic and, therefore, exceptionally susceptible to attack by a wide range of nucleophiles.

Furthermore, the ethoxy group (–OEt) is an excellent leaving group, particularly after protonation or in the presence of a Lewis acid. This combination of a highly electrophilic center and a competent leaving group enables DEEM to undergo facile addition-elimination reactions, which are central to its synthetic applications.

Caption: Structure of DEEM highlighting the key reactive sites.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for safe handling and effective experimental design.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₅[1]
Molecular Weight 216.23 g/mol
Appearance Clear colorless to light yellow liquid[4]
Boiling Point 279-283 °C (lit.)[4]
Density 1.080 g/mL at 20 °C (lit.)[4]
Refractive Index (n²⁰/D) 1.461 - 1.463[1]
Flash Point 155 °C (311 °F)[4]
Solubility Insoluble in water; soluble in organic solvents[4][5]

The Cornerstone of Quinolone Synthesis: The Gould-Jacobs Reaction

Perhaps the most significant application of DEEM in drug development is its central role in the Gould-Jacobs reaction, a robust and versatile method for synthesizing the 4-hydroxyquinoline core structure.[6][7] This scaffold is fundamental to a class of powerful synthetic antibiotics, including flumequine and norfloxacin.[1][6]

The reaction proceeds in two distinct, mechanistically critical stages:

  • Nucleophilic Substitution: An aniline (or a substituted aniline) reacts with DEEM. The nucleophilic nitrogen of the aniline attacks the electrophilic β-carbon of DEEM, followed by the elimination of ethanol. This initial step, typically performed at moderate temperatures (e.g., on a steam bath), yields a stable diethyl (anilinomethylene)malonate intermediate.[7][8][9]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 250-300 °C). This step is a 6-electron electrocyclization, which closes the quinoline ring system. The reaction is driven by the formation of the stable aromatic ring. This high activation energy is why high-boiling solvents like diphenyl ether or solvent-free microwave irradiation are required.[10][11][12]

Gould_Jacobs Aniline Aniline Step1 Step 1: Nucleophilic Substitution (~100-120°C) - EtOH Aniline->Step1 DEEM DEEM DEEM->Step1 Intermediate Diethyl (anilinomethylene)malonate (Intermediate) Step2 Step 2: Thermal Cyclization (~250°C, Diphenyl Ether or MW) - EtOH Intermediate->Step2 Product Ethyl 4-hydroxyquinoline-3-carboxylate Step1->Intermediate Step2->Product

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Protocol 1: Classical Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is based on established methods requiring high-temperature reflux.[9][10]

  • Expertise & Causality: The use of a high-boiling solvent like diphenyl ether is non-negotiable for the cyclization step. Its boiling point (~258 °C) provides the necessary thermal energy to overcome the activation barrier for the intramolecular electrocyclization. Adding the intermediate dropwise to the boiling solvent maintains a high temperature and minimizes side reactions. Precipitation with a non-polar solvent like cyclohexane is effective because the polar quinolone product is insoluble in it, while the non-polar diphenyl ether is readily dissolved.

  • Methodology:

    • Intermediate Formation: In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl 2-ethoxymethylenemalonate (1.05 eq). Heat the mixture on a steam bath or in an oil bath at 120 °C for 1 hour with stirring.[13]

    • Verification: Upon cooling, the diethyl (anilinomethylene)malonate intermediate should form, often as a pale yellow crystalline solid. The reaction can be monitored by TLC.

    • Cyclization Setup: In a separate three-neck flask equipped with a reflux condenser and a dropping funnel, bring diphenyl ether to a vigorous reflux (~250-255 °C).

    • Cyclization Reaction: Dissolve the intermediate from Step 2 in a minimal amount of warm diphenyl ether and add it dropwise to the refluxing solvent over 15-20 minutes. Maintain reflux for an additional 30 minutes.

    • Isolation: Allow the reaction mixture to cool to room temperature (approx. 25 °C). Add cyclohexane or diethyl ether (approx. 5-10 volumes) to precipitate the crude product.

    • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with the same non-polar solvent to remove all traces of diphenyl ether. The product can be further purified by recrystallization from ethanol or DMF.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

Microwave synthesis offers a dramatic reduction in reaction time and can often be performed solvent-free, aligning with green chemistry principles.[11][12][13]

  • Expertise & Causality: Microwave irradiation directly and efficiently heats the polar reactants, allowing the high temperatures required for cyclization to be reached in minutes rather than hours.[12] Using an excess of DEEM serves as both a reactant and a high-boiling solvent/energy transfer medium. The rapid, controlled heating often leads to higher purity and yields by minimizing thermal degradation of the product.[13]

  • Methodology:

    • Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq, e.g., 2.0 mmol) and an excess of diethyl 2-ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[13]

    • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250-300 °C and hold for 5-10 minutes.[12][13] (Note: The optimal time and temperature should be determined empirically for specific substrates).

    • Isolation: After the reaction, cool the vial to room temperature. The product will often precipitate directly from the reaction mixture.

    • Purification: Collect the solid by filtration and wash thoroughly with ice-cold acetonitrile or ethanol (3-5 mL) to remove excess DEEM. Dry the resulting solid under vacuum. The product is often obtained in high purity without further recrystallization.

DEEM as a Versatile Michael Acceptor

The Gould-Jacobs reaction is a specific example of DEEM's broader reactivity as a Michael acceptor. The core principle involves the 1,4-conjugate addition of a nucleophile to the activated double bond, followed by the elimination of ethoxide.[5][14][15]

Michael_Addition General Michael Addition-Elimination Mechanism Reactants Nu: + EtO-CH=C(COOEt)₂ TransitionState [Intermediate Adduct] Nu-CH(OEt)-C⁻(COOEt)₂ Reactants->TransitionState 1. Nucleophilic Attack Product Nu-CH=C(COOEt)₂ + EtOH TransitionState->Product 2. Elimination of Ethoxide

Caption: General mechanism for reaction of DEEM with nucleophiles.

Reactions with N-Nucleophiles
  • Hydrazines: Reaction with hydrazine or substituted hydrazines is a classical route to pyrazole derivatives. The initial Michael addition is followed by an intramolecular cyclization where a nitrogen atom attacks one of the ester carbonyls, leading to the formation of the stable 5-membered heterocyclic ring.[14][16]

Reactions with C-Nucleophiles
  • Active Methylene Compounds: Carbanions generated from compounds with active methylene groups (e.g., malononitrile, cyanoacetamides) readily add to DEEM. These reactions can be complex, sometimes involving a double Michael addition or subsequent cyclizations, providing routes to highly substituted pyridine and benzene derivatives.[17]

Application in Analytical Chemistry: Derivatization

The reliable reactivity of DEEM with primary amines is harnessed for analytical purposes. It is used as a pre-column derivatization agent for the determination of amino acids and other aliphatic amines by reversed-phase high-performance liquid chromatography (HPLC).[6][18] The resulting derivative is more hydrophobic and possesses a chromophore, allowing for sensitive UV detection. This method is crucial for monitoring enzymatic reactions, such as those involving lysine decarboxylase, by quantifying both the substrate (lysine) and the product (cadaverine).[18]

Safety and Handling

As a reactive chemical intermediate, proper handling of DEEM is essential.

  • Hazards: DEEM is harmful if swallowed and is a skin irritant.[4][19] It can cause severe skin burns and eye damage upon direct contact.[19] Some data suggests it may cause allergic skin reactions or respiratory irritation.[19][20]

  • Handling: Always handle DEEM in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[19]

  • Impurities: A common impurity is diethyl diethoxymethylenemalonate, which is difficult to separate by distillation due to close boiling points. The progress of purification by distillation is often best monitored by refractive index rather than boiling point.[6][21]

Conclusion

The ethoxymethylene group in Diethyl 2-ethoxymethylenemalonate endows it with a powerful and predictable reactivity profile that has been exploited by synthetic chemists for decades. Its role as a potent Michael acceptor and, most notably, as the key reagent in the Gould-Jacobs reaction, has cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][22] For researchers in drug development, a mastery of DEEM's reactivity is not merely academic; it is a practical tool for the efficient construction of the quinolone scaffold and other privileged heterocyclic structures. By understanding the mechanistic principles and the rationale behind specific experimental conditions, scientists can continue to leverage this versatile building block to innovate and accelerate the discovery of new chemical entities.

References

Diethyl 2-Ethoxymethylene-malonate: A Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Versatile Building Block

In the landscape of organic synthesis, certain reagents distinguish themselves through their versatility, reliability, and the sheer breadth of complex molecular architectures they can help construct. Diethyl 2-ethoxymethylenemalonate (DEEMM), a derivative of diethyl malonate, stands as a prime example of such a pivotal building block. Its unique combination of an activated alkene and two ester functionalities makes it a highly valuable precursor for a wide array of heterocyclic compounds and other intricate organic molecules. This guide provides an in-depth exploration of DEEMM, from its synthesis and physicochemical properties to its critical applications in pharmaceutical and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of Diethyl 2-Ethoxymethylenemalonate

PropertyValueSource
CAS Number 87-13-8[1]
Molecular Formula C₁₀H₁₆O₅[1]
Molecular Weight 216.23 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1][2]
Boiling Point 279-281 °C (atm)[3]
108-110 °C (0.25 mmHg)[4]
Density 1.08 g/mL[3]
Refractive Index (n²⁰/D) 1.4620[3]

Spectroscopic Data:

The structural features of DEEMM are clearly elucidated by its NMR spectra.

  • ¹H NMR (CDCl₃): δ 7.62 (s, 1H, =CH), 4.22 (q, J = 7 Hz, 2H, OCH₂), 4.19 (q, J = 7 Hz, 4H, OCH₂), 1.37 (t, J = 7 Hz, 3H, CH₃), 1.30 (t, J = 7 Hz, 6H, CH₃).[3]

  • ¹³C NMR: The carbon spectrum further confirms the structure, with characteristic peaks for the ester carbonyls, the enol ether, and the ethyl groups.[5]

Synthesis of Diethyl 2-Ethoxymethylenemalonate: A Validated Protocol

The most common and reliable synthesis of DEEMM involves the condensation of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst and a dehydrating agent like acetic anhydride.[4][6] This reaction proceeds through the formation of an intermediate which then eliminates ethanol to yield the final product.

Experimental Protocol: Synthesis of Diethyl 2-Ethoxymethylenemalonate

This protocol is adapted from a well-established procedure.[4]

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Ether

  • Magnesium sulfate

Apparatus:

  • Three-necked round-bottom flask

  • Thermometer

  • Distillation column and condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a 5-L three-necked flask equipped with a thermometer, a gas inlet tube, and a distillation column, combine 960 g (6.0 moles) of ethyl malonate, 1000 g (6.75 moles) of ethyl orthoformate, 1260 g (12.3 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.

  • Heat the mixture with agitation. The reaction temperature is gradually increased over several hours (e.g., 102–115°C for 2.5 hours, then 115–127°C for 7 hours). Additional portions of acetic anhydride and ethyl orthoformate may be added during the heating process to drive the reaction to completion.

  • The final heating phase is crucial to convert the intermediate, ethyl diethoxymethylmalonate, into the desired product.

  • After heating is complete, cool the mixture to room temperature and filter to remove any zinc salts.

  • The filtrate is then distilled under reduced pressure. A forerun containing unreacted starting materials and byproducts is collected first.

  • Continue the distillation at a lower pressure (e.g., 0.25 mmHg) to collect the pure diethyl ethoxymethylenemalonate, which boils at approximately 108–110°C at this pressure.[4]

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as a dehydrating agent, removing the ethanol formed during the reaction and shifting the equilibrium towards the product.

  • Zinc Chloride: Acts as a Lewis acid catalyst to facilitate the reaction between the diethyl malonate and triethyl orthoformate.

  • Fractional Distillation under Reduced Pressure: This is essential for separating the high-boiling product from unreacted starting materials and byproducts, preventing thermal decomposition.

Core Applications in Heterocyclic Synthesis

DEEMM is a premier starting material for the synthesis of a multitude of heterocyclic systems, particularly those of pharmaceutical relevance. Its electrophilic double bond and the two ester groups provide multiple reaction sites for cyclization reactions.

The Gould-Jacobs Reaction: A Gateway to Quinolines

One of the most significant applications of DEEMM is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[4][7] This reaction is a cornerstone in the synthesis of many antimalarial drugs, including chloroquine.[8][9]

The reaction proceeds in two key stages:

  • Condensation: An aniline derivative reacts with DEEMM, with the displacement of the ethoxy group to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether, to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

Diagram: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Tautomerization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEMM - EtOH DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate1 Intermediate1_c Anilinomethylenemalonate Intermediate CyclizedProduct Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Intermediate1_c->CyclizedProduct Heat (e.g., Diphenyl Ether) - EtOH EnolForm Ethyl 4-hydroxyquinoline- 3-carboxylate CyclizedProduct->EnolForm Keto-Enol Tautomerism EnolForm_c Ethyl 4-hydroxyquinoline- 3-carboxylate CarboxylicAcid 4-Hydroxyquinoline- 3-carboxylic Acid EnolForm_c->CarboxylicAcid Saponification (e.g., NaOH) FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Synthesis of a 4-Hydroxyquinoline Derivative

The following is a representative microwave-assisted procedure for the Gould-Jacobs reaction.[10]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • Acetonitrile

Apparatus:

  • Microwave synthesis vial

  • Magnetic stirrer

  • Microwave synthesis system

  • Filtration apparatus

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Seal the vial and heat the mixture in a microwave synthesizer to 250 °C for a specified time (e.g., 10-30 minutes).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Filter the solid product and wash with cold acetonitrile.

  • Dry the resulting solid under vacuum.

Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the consumption of the starting aniline and the formation of the product. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic methods (NMR, MS).

Synthesis of Pyrimidines and Fused Pyrimidine Systems

DEEMM is also a valuable precursor for the synthesis of pyrimidine derivatives. By reacting with dinucleophiles such as amidines, guanidine, or urea, DEEMM can be used to construct the pyrimidine ring. These reactions are fundamental in the synthesis of a wide range of biologically active compounds.

Furthermore, DEEMM is employed in the synthesis of fused pyrimidine systems like pyrido[1,2-a]pyrimidines, which are of interest in medicinal chemistry.[1][11] The reaction of DEEMM with 2-aminopyridines leads to the formation of these bicyclic heterocycles.

Diagram: General Workflow for Heterocycle Synthesis using DEEMM

Heterocycle_Synthesis DEEMM Diethyl 2-Ethoxymethylenemalonate (DEEMM) Condensation Condensation/ Substitution DEEMM->Condensation Dinucleophile Dinucleophile (e.g., Aniline, Amidine, Guanidine) Dinucleophile->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Post_Mod Post-Cyclization Modification (e.g., Hydrolysis, Decarboxylation) Cyclization->Post_Mod Heterocycle Target Heterocycle (e.g., Quinoline, Pyrimidine) Post_Mod->Heterocycle

Caption: Generalized synthetic pathway using DEEMM.

Safety and Handling

As with any chemical reagent, proper handling of DEEMM is essential for laboratory safety.

  • Hazards: DEEMM is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] It may also cause respiratory irritation.

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion: A Modern Reagent with a Rich History

Diethyl 2-ethoxymethylenemalonate continues to be an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to serve as a versatile three-carbon building block for the construction of complex heterocyclic systems, particularly quinolines and pyrimidines, has solidified its importance in both academic research and industrial applications, especially in the development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in the pursuit of novel molecular discovery.

References

A Technical Guide to the Synthetic Chemistry of Diethyl 2-Ethoxymethylenemalonate (DEEM): Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Unique Role of DEEM in Organic Synthesis

Diethyl 2-ethoxymethylenemalonate, commonly referred to as DEEM or EMME, is a highly versatile and economically significant reagent in organic synthesis.[1] With the chemical structure C₂H₅OCH=C(COOC₂H₅)₂, it serves as a key C3 building block for a multitude of complex molecular architectures.[2] While its parent compound, diethyl malonate, is renowned for the nucleophilic character of its active methylene group, the introduction of the ethoxymethylene moiety fundamentally inverts this reactivity.[3][4] The electron-withdrawing nature of the two ester groups, combined with the conjugated C=C double bond, renders the β-carbon electrophilic, making DEEM an excellent Michael acceptor and a prime substrate for nucleophilic substitution-elimination reactions.

This guide provides an in-depth exploration of the core reactions involving DEEM, focusing on the mechanistic principles, field-proven experimental protocols, and its pivotal role in the synthesis of pharmaceuticals and other functional heterocycles. Particular emphasis is placed on explaining the causality behind experimental choices to provide researchers and drug development professionals with actionable insights.

Synthesis of Diethyl 2-Ethoxymethylenemalonate (DEEM)

The most prevalent and industrially scalable synthesis of DEEM involves the condensation of diethyl malonate with an orthoformate, typically triethyl orthoformate.[5][6] This reaction is commonly catalyzed by Lewis acids, such as zinc chloride, or facilitated by acetic anhydride, which acts as a dehydrating agent and drives the reaction towards the product.[6]

The reaction proceeds through a series of steps: initial acidic ionization of diethyl malonate, formation of an intermediate by reaction with the orthoformate, and subsequent elimination of two molecules of ethanol to yield the final product.[5][7] An alternative approach involves the reaction of diethyl malonate with ethyl formate or carbon monoxide in the presence of an alkali metal salt, such as sodium ethoxide, followed by an acid-catalyzed condensation with ethanol.[1] This method can be advantageous due to the lower cost of the raw materials.[1]

DEEM_Synthesis cluster_0 DEEM Synthesis via Triethyl Orthoformate Diethyl Malonate Diethyl Malonate Condensation Condensation (ZnCl2 or Ac2O) Diethyl Malonate->Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Condensation Intermediate Diethyl Diethoxymethylmalonate Condensation->Intermediate Intermediate Formation Elimination Elimination (-EtOH) Intermediate->Elimination DEEM Diethyl Ethoxymethylenemalonate Elimination->DEEM DEEM_Reactivity cluster_pathways Reaction Pathways cluster_products Product Classes DEEM DEEM (Electrophile) Nuc_Sub Nucleophilic Substitution (e.g., with Amines) DEEM->Nuc_Sub R-NH2 Hydrogenation Hydrogenation (Reduction of C=C) DEEM->Hydrogenation H2, Catalyst Michael_Add Michael Addition (with Carbon Nucleophiles) DEEM->Michael_Add Nu:- Heterocycles Quinolines, Pyridones Nuc_Sub->Heterocycles Reduced_Malonates Saturated Malonates Hydrogenation->Reduced_Malonates Adducts Functionalized Malonates Michael_Add->Adducts Gould_Jacobs_Mechanism start Aniline + DEEM step1 Nucleophilic Attack start->step1 -EtOH intermediate1 Anilinomethylenemalonate Intermediate step1->intermediate1 step2 Thermal Cyclization (6π) intermediate1->step2 Heat intermediate2 Cyclized Quinoline Ester step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 1. NaOH 2. H+, Heat product 4-Hydroxyquinoline step3->product

References

Solubility and stability of diethyl 2-ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Diethyl Ethoxymethylenemalonate (DEEMM) for Pharmaceutical and Research Applications

Introduction

Diethyl ethoxymethylenemalonate (DEEMM), a key organic intermediate, is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its versatile structure, featuring multiple reactive sites, makes it an invaluable building block for creating complex heterocyclic systems, such as quinolone antibacterials.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of DEEMM's physicochemical properties—specifically its solubility and stability—is not merely academic. It is a critical prerequisite for robust process development, reaction optimization, purification, formulation design, and ensuring the long-term integrity of the substance.

This guide provides a detailed examination of the solubility and stability of DEEMM. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind its behavior, offers field-proven experimental protocols for its characterization, and provides practical recommendations for its handling and storage.

Section 1: Core Physicochemical Properties of DEEMM

A foundational understanding of DEEMM begins with its basic physicochemical properties. These parameters govern its behavior in various chemical environments and are essential for designing synthetic and analytical procedures.

PropertyValueSource(s)
CAS Number 87-13-8[1]
Molecular Formula C₉H₁₄O₅Derived
Molecular Weight 202.20 g/mol Derived
Appearance Pale yellow liquid[1]
Boiling Point 108–110 °C at 0.25 mmHg[3]
Purity Typically >98%[1]

Section 2: Solubility Profile of Diethyl Ethoxymethylenemalonate (DEEMM)

The solubility of DEEMM is a critical factor in its application, dictating the choice of reaction solvents, purification methods, and potential formulation vehicles. Its solubility characteristics are a direct consequence of its molecular structure, which combines polar ester and ether functionalities with nonpolar ethyl groups.

Theoretical Considerations

DEEMM possesses moderate polarity. The two ester groups and the ethoxy group can act as hydrogen bond acceptors, affording some solubility in polar protic solvents. However, the four ethyl groups and the overall carbon backbone impart significant nonpolar character, leading to excellent solubility in a wide range of organic solvents. As with most esters, its solubility in water is limited.[4]

Qualitative Solubility Data

While precise quantitative data is sparse in the literature, the qualitative solubility of DEEMM and similar malonate esters is well-established through their common use in synthesis.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)Soluble / MiscibleThe polarity of these solvents effectively solvates the ester and ether groups of DEEMM.[4][5]
Polar Protic Ethanol, Methanol, IsopropanolSoluble / MiscibleHydrogen bonding between the solvent and the oxygen atoms of DEEMM facilitates dissolution.[6]
Nonpolar Aromatic Toluene, BenzeneSoluble / MiscibleVan der Waals interactions are sufficient for solvation. Toluene is a common reaction solvent.[5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / MiscibleStructural similarities and dipole-dipole interactions lead to good compatibility.[5]
Chlorinated Dichloromethane (DCM), ChloroformSoluble / MiscibleThese solvents are effective at dissolving moderately polar organic compounds.[4][5]
Nonpolar Aliphatic Hexane, HeptaneSparingly SolubleThe polarity of the ester groups is too high for effective solvation by purely aliphatic hydrocarbons.[5]
Aqueous WaterLimited / LowThe hydrophobic character of the ethyl groups limits solubility, despite the presence of polar functionalities.[4]
Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a gold standard for determining the equilibrium solubility of a compound in a given solvent. The self-validating nature of this protocol lies in ensuring that a true equilibrium is reached and that the analytical method used is accurate and specific.

Causality Behind Experimental Choices:

  • Excess Solute: Using an excess of DEEMM ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Extended Equilibration: A 24-48 hour agitation period at a constant temperature is crucial to ensure the system reaches a true thermodynamic equilibrium. Shorter times may yield non-reproducible, artificially low solubility values.

  • Filtration: Using a sub-micron filter (e.g., 0.22 µm) is critical to remove all undissolved solid/liquid particles, ensuring that the analyzed sample represents only the solubilized compound.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and sensitivity, allowing for accurate quantification of DEEMM even at low concentrations and separating it from any potential impurities or early-stage degradants.[7]

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a precisely weighed excess amount of DEEMM (e.g., 100 mg).

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. This step must be performed quickly to minimize solvent evaporation.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method with UV detection.[7]

    • Prepare a calibration curve using standards of known DEEMM concentration.

  • Calculation: Calculate the concentration of DEEMM in the original saturated solution based on the dilution factor and the calibration curve. Express solubility in g/100 mL or mg/mL.

  • Validation: Perform the experiment in triplicate for each solvent to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess DEEMM to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate (24-48h at 25°C) prep2->equil1 equil2 Let stand to settle (>2h) equil1->equil2 analysis1 Filter supernatant (0.22 µm filter) equil2->analysis1 analysis2 Dilute sample accurately analysis1->analysis2 analysis3 Quantify via validated HPLC analysis2->analysis3 calc1 Calculate concentration from calibration curve analysis3->calc1 calc2 Express solubility (e.g., mg/mL) calc1->calc2 end end calc2->end Final Result (in triplicate)

Workflow for Experimental Solubility Determination.

Section 3: Chemical Stability and Degradation Pathways

DEEMM is a moderately stable compound under standard storage conditions, but it is susceptible to degradation under specific environmental stresses, primarily hydrolysis and thermal decomposition. Understanding these pathways is crucial for preventing purity loss during synthesis, workup, and storage.

Hydrolytic Degradation

As an ester, DEEMM is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[8]

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is typically rapid and irreversible. The hydroxide ion acts as a nucleophile, attacking one of the ester carbonyl carbons. This leads to the formation of the corresponding carboxylate salt and ethanol. Subsequent attack on the second ester group can also occur. Basic conditions should be strictly avoided during aqueous workups if the integrity of the ester is to be maintained.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acids, especially at elevated temperatures, will lead to the formation of the corresponding carboxylic acid and ethanol.[9][10]

Thermal Degradation

Malonate esters can undergo thermal degradation. For DEEMM, a potential pathway at elevated temperatures (e.g., during distillation at atmospheric pressure) is the elimination of ethanol to form a more conjugated system.[11] More severe heating, particularly after hydrolysis to the malonic acid derivative, can lead to decarboxylation, where a carboxyl group is lost as carbon dioxide.[12]

G cluster_hydrolysis Hydrolytic Pathways cluster_thermal Thermal Pathways DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) C₉H₁₄O₅ Acid Ethoxymethylene Malonic Acid Monoethyl Ester DEEMM->Acid Acid (H₃O⁺) Slow, Reversible Salt Ethoxymethylene Malonate Salt DEEMM->Salt Base (OH⁻) Rapid Elimination Alkoxyacrylate Derivative (+ Ethanol) DEEMM->Elimination High Heat (Δ) Decarboxylation Substituted Acetic Acid Derivative (+ CO₂) Acid->Decarboxylation Heat (Δ)

Primary Degradation Pathways for DEEMM.

Section 4: Stability Assessment: Protocols and Methodologies

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active substance due to degradation. Forced degradation (or stress testing) is the cornerstone of developing such a method.

Protocol: Forced Degradation Study and Stability-Indicating HPLC Method Development

Objective: To intentionally degrade DEEMM under various stress conditions and develop an HPLC method that resolves the parent compound from all major degradation products.

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common environmental stresses a compound might encounter during its lifecycle.

  • Analyte Concentration: A 1 mg/mL concentration is a standard starting point, high enough for easy detection of degradants but low enough to remain soluble.

  • Gradient Elution: A gradient HPLC method (where the mobile phase composition changes over time) is chosen initially because it is highly effective at separating compounds with a wide range of polarities, which is expected in a degradation sample.

  • Peak Purity Analysis: Using a Photo-Diode Array (PDA) detector allows for peak purity analysis, a critical self-validating step. If a peak is pure, the UV spectrum will be consistent across its entire width. Spectral inhomogeneity indicates a co-eluting impurity or degradant.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DEEMM in acetonitrile.

  • Forced Degradation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 8 hours. Cool and neutralize with 1N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of DEEMM at 80 °C for 72 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method Development:

    • Initial Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: PDA detector scanning 200-400 nm.

      • Column Temperature: 30 °C

  • Analysis and Optimization:

    • Inject the unstressed stock solution and each of the stressed samples onto the HPLC system.

    • Examine the chromatograms. The goal is to achieve baseline separation (Resolution > 1.5) between the main DEEMM peak and all degradation product peaks.

    • Optimize the gradient slope, mobile phase composition, and flow rate as needed to improve separation.

    • Perform peak purity analysis on the DEEMM peak in all chromatograms to confirm it is not co-eluting with degradants.

G cluster_stress Forced Degradation cluster_hplc HPLC Analysis & Method Development start Prepare 1 mg/mL DEEMM Stock Solution acid Acidic (HCl, Δ) start->acid base Basic (NaOH, RT) start->base oxi Oxidative (H₂O₂, RT) start->oxi therm Thermal (Solid, Δ) start->therm photo Photolytic (UV Light) start->photo hplc1 Inject stressed samples & control acid->hplc1 base->hplc1 oxi->hplc1 therm->hplc1 photo->hplc1 hplc2 Evaluate peak separation (Resolution > 1.5) hplc1->hplc2 hplc3 Perform Peak Purity Analysis (PDA) hplc2->hplc3 opt Optimize Method (Gradient, Solvents) hplc3->opt Separation or Purity inadequate end Validated Stability- Indicating Method hplc3->end Separation & Purity acceptable opt->hplc1

Workflow for a Forced Degradation Study.

Section 5: Practical Recommendations for Handling and Storage

Based on the known stability profile of DEEMM and related malonate esters, the following best practices are recommended to ensure its long-term integrity.

  • Storage Temperature: For long-term storage, refrigeration at 2-8 °C is recommended.[8] This minimizes the rate of potential hydrolytic and thermal degradation pathways. For routine lab use, storage in a cool, dark place is sufficient.[8][11]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This displaces moisture and oxygen, protecting against hydrolysis and potential oxidative degradation.

  • Container: Use a tightly sealed, non-reactive container (e.g., amber glass bottle) to prevent exposure to moisture and light.[8]

  • Handling: Avoid contact with strong acids, strong bases, and oxidizing agents. During aqueous workups in synthesis, use mild bases (e.g., sodium bicarbonate solution) for washes and minimize contact time to prevent significant saponification.[13]

Conclusion

Diethyl ethoxymethylenemalonate (DEEMM) is a robust and versatile synthetic intermediate. However, its utility is maximized only when its solubility and stability are fully understood and respected. It exhibits broad solubility in common organic solvents but is sparingly soluble in water. The primary degradation liabilities are hydrolysis under both acidic and basic conditions and, to a lesser extent, thermal decomposition. By employing the principles and protocols outlined in this guide, researchers can ensure the quality and consistency of DEEMM, leading to more reliable, reproducible, and successful outcomes in their research and development endeavors.

References

An In-Depth Technical Guide to the Gould-Jacobs Reaction with Diethyl Ethoxymethylenemalonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinolines. We will delve into the reaction's mechanism, procedural nuances, and its significant applications in the pharmaceutical industry, with a specific focus on the use of diethyl ethoxymethylenemalonate as a key reagent.

Introduction: The Significance of the Quinolone Scaffold

Heterocyclic compounds containing a nitrogen atom are fundamental building blocks in medicinal chemistry due to their diverse biological activities.[1] Among these, the quinoline ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, is of particular importance.[2] Quinolones, which feature a carbonyl group on the quinoline framework, are a prominent class of compounds with a broad spectrum of applications, including as antibacterial, antiviral, and anticancer agents.[1]

The Gould-Jacobs reaction, first reported in 1939, provides a robust and versatile method for the synthesis of 4-hydroxyquinolines, which are key precursors to a multitude of pharmaceutically active molecules.[3][4] This thermal cyclization process has become an indispensable tool in drug discovery and development, enabling the construction of the quinolone core found in numerous therapeutic agents.[3]

The Gould-Jacobs Reaction: A Mechanistic Exploration

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[3][5] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis (saponification) of the ester, and finally, decarboxylation to yield the 4-hydroxyquinoline product.[6]

The reaction sequence can be broken down into the following key stages:

  • Step 1: Nucleophilic Substitution. The reaction initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[5][7]

  • Step 2: Thermal Cyclization. This is the rate-determining step and requires significant thermal energy, typically temperatures exceeding 250 °C.[3][8] This high temperature induces a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[3][5] The resulting product is a 4-oxo-quinoline-3-carboxylate.[3]

  • Step 3: Tautomerization. The cyclized product exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[3]

  • Step 4: Saponification and Decarboxylation. The ester group is then hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[5] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[3][5]

The overall efficiency of the Gould-Jacobs reaction is highly dependent on the reaction temperature and duration.[9] While conventional heating methods using high-boiling solvents like diphenyl ether are effective, they can be harsh and lead to side reactions.[1][3]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate CyclizedProduct Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->CyclizedProduct Heat (>250°C) (Electrocyclization) - EtOH Tautomer Ethyl 4-hydroxyquinoline-3-carboxylate CyclizedProduct->Tautomer Keto-Enol Tautomerism Saponified 4-Hydroxyquinoline-3-carboxylic acid Tautomer->Saponified 1. NaOH (Saponification) 2. H+ FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Heat (Decarboxylation) - CO2

Caption: Key steps of the Gould-Jacobs reaction mechanism.

Experimental Protocols: From Benchtop to Scale-Up

The choice of experimental conditions is critical for the successful execution of the Gould-Jacobs reaction. Both traditional and modern techniques have been developed to optimize yield and reaction time.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling, inert solvent to achieve the necessary temperatures for cyclization.[3]

Materials:

  • Substituted Aniline

  • Diethyl Ethoxymethylenemalonate (DEEM)[10]

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)[1][3]

  • Reaction flask with reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Cyclohexane, Hexane)[3]

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[8]

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[8]

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to aid precipitation.[3][8]

  • Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]

  • Hydrolysis: Suspend the purified product in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours until hydrolysis is complete.[8]

  • Acidification: Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[8]

  • Decarboxylation: Heat the dried carboxylic acid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield the final 4-hydroxyquinoline.[8]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[3][9]

Materials:

  • Substituted Aniline

  • Diethyl Ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stirring bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing[9]

Procedure:

  • Reaction Setup: Add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq) to a microwave vial equipped with a magnetic stirring bar.[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes).[9]

  • Isolation: After the reaction, cool the vial to room temperature, allowing the product to precipitate.[9]

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile.[9]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[9]

Experimental_Workflow General Experimental Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Condensation Step 1: Condensation (Aniline + DEEM) Cyclization Step 2: Cyclization (High-Boiling Solvent) Condensation->Cyclization Isolation Step 3: Isolation & Purification Cyclization->Isolation Hydrolysis_Decarb Step 4: Hydrolysis & Decarboxylation Isolation->Hydrolysis_Decarb End 4-Hydroxyquinoline Hydrolysis_Decarb->End MW_Reaction Step 1: Microwave Reaction (Aniline + DEEM) MW_Isolation Step 2: Isolation & Purification MW_Reaction->MW_Isolation MW_Isolation->End Start Starting Materials Start->Condensation Start->MW_Reaction

Caption: Comparison of conventional and microwave-assisted workflows.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction parameters. The following table summarizes the impact of temperature and time on the microwave-assisted synthesis of a quinolone derivative.

EntryTemperature (°C)Time (min)Isolated Yield (%)
125010Low (Intermediate remains)
23001037
325020Low (Intermediate remains)
43002028 (Degradation observed)
5300547

Data adapted from a representative study.[8][9]

Analysis: The data clearly indicates that higher temperatures are necessary for the intramolecular cyclization.[8] At 250 °C, the reaction is sluggish. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged heating at this temperature can lead to product degradation.[8][9] An optimal condition was found to be 300 °C for 5 minutes, which provided the highest isolated yield.[8]

Applications in Drug Development

The quinolone scaffold synthesized via the Gould-Jacobs reaction is a privileged structure in medicinal chemistry.[6] This versatile reaction has been instrumental in the development of a wide range of pharmaceuticals.

  • Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone core. The Gould-Jacobs reaction provides a direct route for the synthesis of key intermediates for drugs such as nalidixic acid, rosoxacin, and oxolinic acid.[1][3]

  • Antimalarial Agents: The synthesis of certain antimalarial drugs also relies on this reaction.[3]

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using the Gould-Jacobs reaction.[5]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via this reaction are continuously being explored for other applications, including as anticancer, antiviral, and anti-inflammatory agents.[8]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines and their derivatives. Its adaptability, allowing for both traditional and modern microwave-assisted protocols, ensures its continued use in both academic research and industrial drug development. A thorough understanding of the reaction mechanism and the influence of experimental parameters is crucial for optimizing yields and achieving the desired products. The continued exploration of this reaction will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Quinolines via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents.[1][2][3] From the celebrated antimalarial properties of quinine and chloroquine to their applications as anticancer, antimicrobial, and anti-inflammatory agents, the versatility of the quinoline scaffold is well-established.[1][2][4][5] The ability to strategically functionalize the quinoline ring system allows medicinal chemists to fine-tune the pharmacological profile of lead compounds, enhancing efficacy and mitigating toxicity.[1] This has led to the development of numerous synthetic methodologies for their preparation. Among these, the Gould-Jacobs reaction stands out as a reliable and versatile method for constructing the 4-hydroxyquinoline core structure from readily available anilines and diethyl ethoxymethylenemalonate.[6][7][8][9] This application note provides a detailed overview of the Gould-Jacobs reaction, including its mechanism, experimental protocols, and practical considerations for its successful implementation in a research and development setting.

Mechanism and Rationale: A Stepwise Approach to Quinoline Formation

The Gould-Jacobs reaction proceeds through a well-defined sequence of reactions, beginning with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM).[8][9] This initial step involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form a stable diethyl (anilinomethylene)malonate intermediate.[8][9]

The subsequent and critical step is a thermally induced intramolecular cyclization.[7][10] This pericyclic reaction typically requires high temperatures, often achieved by using a high-boiling solvent like diphenyl ether, to facilitate the formation of the quinoline ring system.[7][11] The regioselectivity of this cyclization is a key consideration, particularly with unsymmetrically substituted anilines, where a mixture of products can be formed.[10] The reaction generally favors cyclization at the less sterically hindered ortho position of the aniline ring.

The cyclization product, an ethyl 4-hydroxyquinoline-3-carboxylate, exists in tautomeric equilibrium with its 4-oxo form.[8] Subsequent hydrolysis of the ester group, typically under basic conditions, followed by decarboxylation upon heating, yields the final 4-hydroxyquinoline product.[7][8]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Substituted Aniline DEEM Diethyl Ethoxymethylenemalonate Intermediate Diethyl (Anilinomethylene)malonate Aniline->Intermediate + DEEM - EtOH Cyclized Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Cyclized Heat (e.g., Diphenyl Ether) Carboxylate 4-Hydroxyquinoline-3-carboxylic acid Cyclized->Carboxylate 1. NaOH 2. H+ FinalProduct 4-Hydroxyquinoline Carboxylate->FinalProduct Heat - CO2

Figure 1: A simplified workflow of the Gould-Jacobs reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 4-hydroxyquinoline derivative.

Protocol 1: Synthesis of Diethyl (Anilinomethylene)malonate (Intermediate)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline (freshly distilled)93.1346.5 g0.50
Diethyl ethoxymethylenemalonate216.23108 g0.50

Procedure:

  • Combine freshly distilled aniline (46.5 g, 0.50 mol) and diethyl ethoxymethylenemalonate (108 g, 0.50 mol) in a round-bottom flask.[12]

  • Heat the mixture on a steam bath for two hours.[12]

  • Remove the ethanol formed during the reaction by evaporation under reduced pressure.[12]

  • The resulting product, diethyl (anilinomethylene)malonate, should solidify upon cooling. It can be used in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 4-Hydroxyquinoline-3-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Quantity
Diethyl (anilinomethylene)malonate249.270.10 mol
Diphenyl ether170.21250 mL

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add diethyl (anilinomethylene)malonate (0.10 mol).

  • Add diphenyl ether (250 mL) and heat the mixture with stirring.

  • The cyclization reaction is typically carried out at temperatures ranging from 240-260 °C.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 15-30 minutes), allow the mixture to cool to room temperature.

  • The product, ethyl 4-hydroxyquinoline-3-carboxylate, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with a suitable solvent like petroleum ether or hexane to remove the diphenyl ether.

Protocol 3: Hydrolysis and Decarboxylation to 4-Hydroxyquinoline

Materials:

ReagentMolar Mass ( g/mol )Quantity
Ethyl 4-hydroxyquinoline-3-carboxylate217.210.05 mol
Sodium hydroxide (10% aqueous solution)40.00100 mL
Hydrochloric acid (concentrated)36.46As needed

Procedure:

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.

  • The 4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.

  • To effect decarboxylation, heat the isolated carboxylic acid at its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Data Interpretation and Characterization

The successful synthesis of the desired quinoline derivatives should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7-9 ppm. The presence of a singlet for the proton at the 2-position of the quinoline ring. The disappearance of the ethyl ester signals after hydrolysis.
¹³C NMR Characteristic signals for the aromatic carbons of the quinoline ring. A signal for the carbonyl carbon in the carboxylate intermediate.
Infrared (IR) A broad O-H stretch for the 4-hydroxy group. C=C and C=N stretching vibrations characteristic of the quinoline ring. The disappearance of the ester C=O stretch after hydrolysis.
Mass Spectrometry The molecular ion peak corresponding to the expected mass of the synthesized quinoline derivative.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in the condensation step Incomplete reaction or side reactions.Ensure the use of freshly distilled aniline. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of a mixture of regioisomers during cyclization Use of an asymmetrically substituted aniline.The regioselectivity is influenced by both steric and electronic factors.[10] Separation of isomers may be necessary, typically by column chromatography.
Incomplete cyclization Insufficient reaction temperature or time.Ensure the reaction temperature is maintained within the optimal range. Microwave heating can be an effective alternative to conventional heating to improve yields and reduce reaction times.[13]
Difficulty in removing diphenyl ether High boiling point and viscosity of the solvent.Thoroughly wash the precipitated product with a low-boiling, non-polar solvent like petroleum ether or hexane.
Incomplete hydrolysis or decarboxylation Insufficient reaction time or temperature.Ensure complete dissolution during hydrolysis. For decarboxylation, carefully heat the carboxylic acid to its melting point and hold until gas evolution stops.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2][3][4] The Gould-Jacobs reaction provides a facile entry into 4-hydroxyquinolines, which are key intermediates for the synthesis of more complex and potent drug candidates. For instance, the 4-hydroxy group can be readily converted to a 4-chloro group using reagents like phosphorus oxychloride, which can then be displaced by various nucleophiles to introduce diverse side chains.[7] This strategy has been instrumental in the development of numerous antimalarial drugs, including chloroquine.[1] Furthermore, quinoline derivatives have shown promise as anticancer agents by mechanisms such as inducing apoptosis and inhibiting angiogenesis.[2][4]

Drug_Development_Pathway Aniline Substituted Aniline GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs DEEM Diethyl Ethoxymethylenemalonate DEEM->GouldJacobs Hydroxyquinoline 4-Hydroxyquinoline Intermediate GouldJacobs->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) Hydroxyquinoline->Chlorination Chloroquinoline 4-Chloroquinoline Intermediate Chlorination->Chloroquinoline NucleophilicSubstitution Nucleophilic Substitution Chloroquinoline->NucleophilicSubstitution DrugCandidate Diverse Quinoline-Based Drug Candidates NucleophilicSubstitution->DrugCandidate

Figure 2: Synthetic pathway from starting materials to diverse drug candidates.

References

Application Notes and Protocols for the Gould-Jacobs Reaction Utilizing Diethyl 2-Ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Gould-Jacobs Reaction in Heterocyclic Chemistry

The Gould-Jacobs reaction is a cornerstone of heterocyclic synthesis, providing a robust and versatile pathway to the quinoline scaffold.[1] This structural motif is of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial agents like chloroquine and various antibiotics.[2][3] The reaction sequence, first reported by R.G. Gould and W.A. Jacobs in 1939, typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to construct the quinoline ring system.[4][5] Subsequent hydrolysis and decarboxylation steps yield the final 4-hydroxyquinoline product.[6] This application note provides a detailed, experience-driven guide to the Gould-Jacobs reaction, with a specific focus on the use of diethyl 2-ethoxymalonate as the malonic ester component. We will delve into the mechanistic intricacies, provide comprehensive experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: A Stepwise Journey to the Quinoline Core

The Gould-Jacobs reaction is a multi-step process, and a thorough understanding of its mechanism is crucial for successful execution and optimization.[7] The reaction can be broadly divided into three key stages: condensation, thermal cyclization, and subsequent functional group manipulations.

  • Condensation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of this compound. This is followed by the elimination of ethanol to form the key intermediate, an anilidomethylenemalonate.[1] This step is typically performed at moderately elevated temperatures (100-140°C) and can be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline.[8]

  • Thermal Cyclization: This is the pivotal, and often most challenging, step of the Gould-Jacobs reaction. It requires high temperatures (typically >250°C) to induce an intramolecular cyclization of the anilidomethylenemalonate intermediate.[5] The reaction proceeds via a 6-electron cyclization process, leading to the formation of the quinoline ring system.[1] The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is common to achieve the necessary temperatures for efficient cyclization.[5]

  • Saponification and Decarboxylation: The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, is often not the final target.[1] Saponification of the ester group using a base like sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid.[2] Subsequent heating of this acid above its melting point leads to decarboxylation, furnishing the final 4-hydroxyquinoline product.[1]

Below is a diagram illustrating the mechanistic pathway of the Gould-Jacobs reaction.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl 2-Ethoxymalonate Intermediate2 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Intermediate2 Heat (>250°C) - EtOH Intermediate3 Quinoline-3-carboxylic acid Intermediate2->Intermediate3 1. NaOH 2. H+ FinalProduct 4-Hydroxyquinoline Intermediate3->FinalProduct Heat - CO2 Experimental_Workflow Experimental Workflow cluster_classical Classical Thermal Protocol cluster_microwave Microwave-Assisted Protocol C1 Condensation (Aniline + DEEM, 120-140°C) C2 Cyclization (in Diphenyl Ether, ~250°C) C1->C2 C3 Saponification (NaOH, reflux) C2->C3 C4 Decarboxylation (Heat, >200°C) C3->C4 End Purified 4-Hydroxyquinoline C4->End M1 Condensation & Cyclization (Aniline + excess DEEM, MW, 250-300°C) M2 Saponification (NaOH, reflux) M1->M2 M3 Decarboxylation (Heat, >200°C) M2->M3 M3->End Start Start Start->C1 Start->M1

References

Application Notes & Protocols: Diethyl 2-Ethoxymalonate for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on utilizing diethyl 2-ethoxymalonate for carbon-carbon bond formation. It covers the fundamental chemical principles, provides robust, field-tested protocols for key synthetic transformations, and offers insights into experimental design, causality, and troubleshooting. The protocols herein are structured to be self-validating, prioritizing safety, efficiency, and reproducibility in the laboratory setting.

Introduction: The Synthetic Versatility of this compound

This compound is a highly valuable and versatile C3 synthon in modern organic synthesis. Its utility stems from its participation in a wide range of carbon-carbon bond-forming reactions. The molecule's structure, featuring two electron-withdrawing ester groups, renders the α-hydrogen acidic, facilitating the formation of a stabilized carbanion.[1][2] This carbanion serves as a potent nucleophile for constructing complex molecular frameworks, a critical endeavor in the fields of medicinal chemistry and materials science.

A significant advantage of this compound is the capacity for sequential and controlled introduction of two distinct alkyl or acyl moieties. The ethoxy group acts as a masked hydroxyl functionality, which can be revealed under specific synthetic manipulations. This strategic feature enables the synthesis of α-hydroxy carboxylic acids and their derivatives, which are important structural motifs in numerous biologically active compounds.[3]

Core Principle: Enolate Generation and Nucleophilic Reactivity

The reactivity of this compound is fundamentally linked to the acidity of the α-proton, which is positioned between two carbonyl groups. Upon treatment with a suitable base, this proton is abstracted to form a resonance-stabilized enolate.[4][5] The choice of base is a critical parameter that influences the reactivity and is dependent on the specific electrophile being used.

Enolate_Formation reagent This compound enolate Resonance-Stabilized Enolate reagent->enolate + Base base Base (e.g., NaH, NaOEt) protonated_base Protonated Base base->protonated_base - H+

Figure 1: Generation of the enolate from this compound.

Common bases for this transformation include sodium hydride (NaH) and sodium ethoxide (NaOEt). Sodium hydride provides an irreversible deprotonation, which can drive the reaction to completion. Sodium ethoxide is a classic choice, particularly in malonic ester syntheses.[4][6] The resulting enolate is a soft nucleophile that readily engages with a diverse range of electrophiles.[7][8][9]

Protocol: Alkylation of this compound

The alkylation of this compound is a fundamental method for introducing alkyl substituents. This protocol details a general procedure for the mono-alkylation using an alkyl halide.

3.1. Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
This compoundReagentSigma-Aldrich---
Sodium Hydride (60% dispersion in mineral oil)ReagentSigma-AldrichHighly flammable, handle with extreme care.
Anhydrous Tetrahydrofuran (THF)AnhydrousAcros OrganicsSure/Seal™ bottle is recommended.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)ReagentSigma-Aldrich---
Saturated Ammonium Chloride (aq. NH4Cl)ACSFisher ScientificFor quenching the reaction.
Diethyl EtherACSFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO4)ACSFisher ScientificFor drying the organic phase.

3.2. Step-by-Step Protocol

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask via syringe.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise using the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. Cessation of hydrogen gas evolution is indicative of complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq.) dropwise. The reaction may be exothermic. Allow the reaction to warm to room temperature and stir overnight.[10]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Alkylation_Workflow cluster_prep Reaction Setup & Enolate Formation cluster_reaction Alkylation cluster_workup Work-up & Purification A 1. Add NaH to flask under N2 B 2. Add anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add this compound solution C->D E 5. Stir and warm to RT D->E F 6. Cool to 0 °C E->F G 7. Add Alkyl Halide F->G H 8. Stir overnight at RT G->H I 9. Quench with aq. NH4Cl H->I J 10. Extract with Diethyl Ether I->J K 11. Dry and Concentrate J->K L 12. Purify by Column Chromatography K->L Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_acylating_agent Acylating Agent DEM This compound Enolate Magnesium Enolate DEM->Enolate + Base Base Et3N / MgCl2 Product Acylated Product (β-keto ester) Enolate->Product + Acid Chloride AcidChloride R-COCl AcidChloride->Product

References

Application Note: A Practical Guide to the Synthesis of 4-Hydroxyquinoline Scaffolds via Gould-Jacobs Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The condensation of anilines with diethyl 2-ethoxymalonate, known as the Gould-Jacobs reaction, is a cornerstone of heterocyclic chemistry, providing a robust pathway to quinoline and 4-hydroxyquinoline derivatives.[1][2] These scaffolds are integral to numerous pharmacologically active compounds, including antimalarials and antibacterials.[3][4] This guide provides an in-depth examination of the reaction mechanism, a detailed, field-proven experimental protocol, and critical insights into process optimization and troubleshooting. We aim to equip researchers with the necessary knowledge to confidently and successfully execute this valuable synthetic transformation.

Scientific Foundation: The Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction is a multi-step process that begins with a nucleophilic substitution, followed by a thermally induced intramolecular cyclization.[3] Understanding this sequence is critical for optimizing reaction conditions and minimizing side-product formation.

The mechanism proceeds as follows:

  • Nucleophilic Substitution: The reaction initiates with a nucleophilic attack by the amine nitrogen of the aniline onto the electron-deficient double bond of this compound (DEEM). This is followed by the elimination of an ethanol molecule, yielding a stable intermediate, diethyl anilinomethylenemalonate.[1][3] This initial condensation is typically performed at moderate temperatures.

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy. At high temperatures (typically 240-260 °C), the anilinomethylenemalonate intermediate undergoes an intramolecular cyclization, which can be described as an aromatic electrophilic substitution similar to a Friedel-Crafts reaction.[2] This benzannulation step forms the quinoline ring system and eliminates a second molecule of ethanol.[1][3]

  • Tautomerization: The resulting product, ethyl 4-hydroxyquinoline-3-carboxylate, exists in equilibrium with its more stable keto tautomer, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

  • Optional Post-Processing: For many applications, the ester is subsequently hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be decarboxylated at high temperatures to yield the 4-hydroxyquinoline core.[1][3]

Gould_Jacobs_Mechanism cluster_step1 cluster_step2 Aniline Aniline Intermediate Diethyl anilinomethylenemalonate (Intermediate) Aniline->Intermediate Nucleophilic Substitution Ethanol1 - Ethanol DEEM Diethyl 2-ethoxymalonate DEEM->Intermediate Plus1 + Quinoline Ethyl 4-oxo-1,4-dihydro- quinoline-3-carboxylate Intermediate->Quinoline Intramolecular Cyclization Ethanol2 - Ethanol Heat1 Heat (100-120°C) Heat2 High Heat (240-260°C) (Cyclization) Ethanol1->Intermediate Ethanol2->Quinoline

Caption: Reaction mechanism for the Gould-Jacobs synthesis.

Hazard Assessment and Safety Protocols

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure present specific hazards that must be managed.

  • This compound (DEEM): Causes skin, eye, and respiratory tract irritation.[5][6][7] It may also cause allergic skin and respiratory reactions and is harmful if swallowed.[5][8]

  • Anilines: Substituted anilines are often toxic and can be readily absorbed through the skin. They should be handled with extreme care.

  • High-Boiling Solvents (e.g., Diphenyl Ether): The primary hazard is the extremely high temperature required for cyclization, which poses a severe burn risk. Heating must be conducted in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-resistant lab coat

All operations, especially the high-temperature cyclization, must be performed within a certified chemical fume hood.

Detailed Experimental Protocol

This protocol details a general procedure for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylates. Molar ratios and reaction times may require optimization for specific substituted anilines.

Materials and Equipment
Reagent/MaterialPurpose
Substituted AnilineStarting Material
This compound (DEEM)Starting Material
Diphenyl EtherHigh-boiling solvent for cyclization
Petroleum Ether or HexaneTo precipitate the final product
Acetonitrile or Ethanol (ice-cold)To wash the final product
Round-bottom flask (250 mL)Reaction vessel
Reflux CondenserTo prevent solvent loss
Heating Mantle with Stirring ControlFor controlled heating and mixing
Magnetic Stir BarFor agitation
Buchner Funnel and FlaskFor vacuum filtration
Quantitative Data for a Model Reaction (Aniline)

This table provides example quantities for a reaction using aniline as the starting material.

ReagentMolar Mass ( g/mol )Density (g/mL)Molar Eq.Amount (moles)Volume/Mass
Aniline93.131.0221.00.109.31 g (9.1 mL)
This compound (DEEM)216.231.0841.050.10522.7 g (20.9 mL)
Diphenyl Ether170.211.07Solvent-~100 mL
Step-by-Step Synthesis Workflow

The synthesis is performed in two primary stages: initial condensation followed by high-temperature cyclization.

Workflow A Step 1: Reagent Setup Combine aniline and DEEM in a round-bottom flask. B Step 2: Condensation Heat at 110-120°C for 1-2 hours. Ethanol is evolved. A->B C Step 3: Cyclization Setup Cool mixture slightly. Add high-boiling solvent (diphenyl ether). B->C D Step 4: Thermal Cyclization Heat to 240-250°C for 30-60 min. Ensure vigorous reflux. C->D E Step 5: Precipitation Cool to room temperature. Add petroleum ether to precipitate the product. D->E F Step 6: Isolation Filter the solid using a Buchner funnel. E->F G Step 7: Purification Wash the solid with ice-cold acetonitrile to remove solvent. F->G H Step 8: Drying & Analysis Dry the final product under vacuum. Characterize (HPLC, MS, NMR). G->H

Caption: Experimental workflow for the Gould-Jacobs reaction.

Procedure:

Part A: Condensation – Formation of the Intermediate

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with the substituted aniline (1.0 eq.) and this compound (1.05-1.1 eq.).

  • Heat the mixture in a heating mantle to 110-120 °C with gentle stirring for 1-2 hours. During this time, the initial elimination of ethanol occurs. The mixture will typically become a homogenous, viscous oil.

    • Expert Insight: This step can be performed neat (without solvent). Forcing the removal of ethanol with a gentle stream of nitrogen or by applying a light vacuum can help drive the reaction to completion.[9]

Part B: Thermal Cyclization & Product Isolation

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully add a high-boiling solvent, such as diphenyl ether, in sufficient quantity to ensure the mixture remains stirrable at high temperatures (e.g., approximately 10 mL per gram of starting aniline).

  • Heat the mixture to 240-250 °C. The temperature must be carefully controlled to ensure a steady reflux, which indicates the cyclization is proceeding. Maintain this temperature for 30-60 minutes.

    • Expert Insight: The cyclization is the most critical and often lowest-yielding step. Insufficient temperature will result in incomplete reaction, while excessive temperature can cause decomposition.[9] Microwave-assisted synthesis can offer superior control, enabling rapid heating to temperatures of 250-300 °C for shorter durations, often improving yields.[10]

  • After the heating period, turn off the heat and allow the dark mixture to cool completely to room temperature. The product may begin to crystallize.

  • Once cool, add a non-polar solvent like petroleum ether or hexane (~100-150 mL) to the flask with vigorous stirring to precipitate the product fully.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with ice-cold acetonitrile or ethanol to remove the residual high-boiling diphenyl ether solvent.[10]

  • Dry the purified solid under vacuum to yield the final ethyl 4-hydroxyquinoline-3-carboxylate product.

Troubleshooting and Optimization

ProblemProbable CauseRecommended Solution
Low or No Product Formation Incomplete initial condensation.Ensure reagents are pure (use freshly distilled aniline). After initial heating, apply a vacuum for 30 minutes to remove all ethanol before proceeding to the cyclization step.[9]
Low Yield after Cyclization Suboptimal cyclization temperature or time.Carefully monitor the reaction temperature to maintain 240-250 °C. Optimize the reaction time. Consider using a microwave reactor for precise temperature control and potentially higher yields.[10]
Significant Impurity Formation Decomposition at high temperatures or side reactions.Avoid exceeding 260 °C during cyclization, as this can lead to decarboxylation.[9] If using a substituted aniline, be aware that regioisomers may form, complicating purification.
Product is Oily or Gummy Incomplete removal of the high-boiling solvent (diphenyl ether).Ensure the product is thoroughly washed with a sufficient volume of cold solvent (acetonitrile is very effective). Multiple washes may be necessary. Consider trituration of the crude product.

References

Application Notes & Protocols: Diethyl 2-ethoxymalonate as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-(ethoxymethylene)malonate (DEEM), also known as diethyl ethoxymethylenemalonate (EMME), is a highly valuable and versatile C5 building block in modern organic synthesis.[1] Identified by its CAS number 87-13-8, this colorless to pale yellow liquid possesses a unique combination of functional groups: two ethyl ester moieties and an electron-rich ethoxymethylene group.[2][3] This arrangement makes DEEM exceptionally reactive towards a variety of nucleophiles, enabling a wide range of chemical transformations including condensations, alkylations, and particularly, the formation of heterocyclic systems.[2] Its ability to act as a precursor for constructing intricate molecular scaffolds is pivotal in the synthesis of numerous APIs, from antibacterial agents to antimalarials.[4][5] This document provides an in-depth guide to the application of DEEM in pharmaceutical synthesis, focusing on the causality behind experimental choices and providing robust, validated protocols for key transformations.

Application 1: Synthesis of the Quinolone Core via the Gould-Jacobs Reaction

The quinolone and 4-quinolone motifs are central to a large class of broad-spectrum antibacterial agents. The Gould-Jacobs reaction is a classic and reliable method for constructing this heterocyclic system, and it critically relies on DEEM as the starting material.[6] The reaction proceeds in two main stages: 1) the condensation of an aromatic amine (aniline) with DEEM, followed by 2) a high-temperature thermal cyclization to form the quinolone ring.[7][8]

Scientific Principles and Mechanistic Insight

The initial step is a nucleophilic attack of the aniline's amino group on the electrophilic carbon of the ethoxymethylene group of DEEM, with subsequent elimination of ethanol. This forms a stable intermediate, a substituted anilinomethylenemalonate.[7] The second step requires significant thermal energy. High-boiling, inert solvents like diphenyl ether are employed to achieve the necessary temperatures (typically >240 °C) for the intramolecular cyclization to occur, which proceeds via an electrophilic aromatic substitution mechanism to form the fused heterocyclic ring system.[6][8] Subsequent tautomerization yields the more stable 4-hydroxyquinoline (or quinol-4-one) product.

Experimental Workflow: Gould-Jacobs Reaction

The following diagram illustrates the typical workflow for the synthesis of a 4-hydroxyquinoline-3-carboxylate, a key intermediate for many quinolone antibiotics.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Isolation & Purification reactants Aniline + DEEM heating1 Heat (e.g., 100-130°C) reactants->heating1 Mix intermediate Anilinomethylenemalonate Intermediate heating1->intermediate Ethanol elimination solvent Add Diphenyl Ether intermediate->solvent heating2 Heat to Reflux (~250°C) solvent->heating2 cyclization Intramolecular Cyclization heating2->cyclization product_crude Crude Quinolone Product cyclization->product_crude precipitation Cool & Precipitate (e.g., with Diethyl Ether) product_crude->precipitation filtration Filter Solid precipitation->filtration purification Recrystallize (e.g., from Ethanol/DMF) filtration->purification final_product Pure Ethyl 4-hydroxyquinoline- 3-carboxylate purification->final_product

Caption: Workflow for Gould-Jacobs Synthesis of a Quinolone Core.

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes the classical two-step synthesis of a foundational 4-hydroxyquinoline derivative using conventional heating.[8]

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0 eq)

  • Diphenyl ether (high-boiling inert solvent)

  • Diethyl ether or cyclohexane (for precipitation)

  • Ethanol or DMF (for recrystallization)

  • Reaction flask with reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Condensation:

    • In a round-bottom flask, mix aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

    • Heat the mixture with stirring at 100–110 °C for 1 hour. During this step, ethanol is evolved as the condensation reaction proceeds. The reaction progress can be monitored by observing the cessation of ethanol distillation.

  • Cyclization:

    • Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent.

    • Heat the mixture to reflux (approximately 240–260 °C) and maintain this temperature for 30 minutes. The high temperature is critical for inducing the intramolecular cyclization.

    • Allow the reaction mixture to cool to below 100 °C.

  • Isolation and Purification:

    • While the solution is still warm, add an excess of diethyl ether or cyclohexane to precipitate the crude product.[8]

    • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether or cyclohexane to remove the diphenyl ether solvent.

    • The final product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure ethyl 4-hydroxyquinoline-3-carboxylate.[8]

Self-Validation:

  • Expected Yield: Good to excellent (typically >80%).

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Application 2: Synthesis of the 4,7-Dichloroquinoline Core for Chloroquine

Chloroquine is a historically significant antimalarial drug. Its core structure, 4,7-dichloroquinoline, can be synthesized efficiently with DEEM serving as a key precursor for building the quinoline ring system.[9] The synthesis follows a similar logic to the general Gould-Jacobs reaction but uses a substituted aniline, namely 3-chloroaniline.

Scientific Principles and Mechanistic Insight

The synthesis begins with the condensation of 3-chloroaniline with DEEM to produce diethyl [[(3-chlorophenyl)amino]methylene]propanedioate.[9] This intermediate is then subjected to thermal cyclization. The regioselectivity of the cyclization is directed by the activating nature of the amino group, leading to the formation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This key intermediate then undergoes further transformations (hydrolysis, decarboxylation, and chlorination) to yield the target 4,7-dichloroquinoline, the immediate precursor for reaction with the diamine side chain to form Chloroquine.[9]

Synthetic Pathway: 4,7-Dichloroquinoline from DEEM

Chloroquine_Precursor_Synthesis deem Diethyl Ethoxymethylenemalonate (DEEM) step1 Condensation (Heat, -EtOH) deem->step1 aniline 3-Chloroaniline aniline->step1 intermediate1 Diethyl [[(3-chlorophenyl)amino] methylene]propanedioate step2 Thermal Cyclization (e.g., Diphenyl Ether, >240°C) intermediate1->step2 intermediate2 7-Chloro-4-hydroxyquinoline- 3-carboxylate step3 Hydrolysis & Decarboxylation (e.g., NaOH, then H+ / Heat) intermediate2->step3 intermediate3 7-Chloro-4-hydroxyquinoline step4 Chlorination (e.g., POCl3) intermediate3->step4 final_product 4,7-Dichloroquinoline step1->intermediate1 step2->intermediate2 step3->intermediate3 step4->final_product

Caption: Key steps in the synthesis of 4,7-dichloroquinoline from DEEM.

Protocol 2: Synthesis of Diethyl [[(3-chlorophenyl)amino]methylene]propanedioate

This protocol details the first critical step in the synthesis of the Chloroquine core.

Materials:

  • 3-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Toluene (solvent)

  • Reaction flask with Dean-Stark trap and reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-chloroaniline (1 equivalent), diethyl ethoxymethylenemalonate (1.05 equivalents), and toluene. The use of a slight excess of DEEM ensures complete consumption of the aniline.

  • Condensation:

    • Heat the mixture to reflux. The toluene forms an azeotrope with the ethanol produced during the reaction, which is collected in the Dean-Stark trap, driving the reaction to completion.

    • Continue refluxing until no more ethanol is collected (typically 2-4 hours).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is the desired diethyl [[(3-chlorophenyl)amino]methylene]propanedioate. It can often be used in the subsequent cyclization step without further purification. If necessary, it can be purified by recrystallization from an ethanol/water mixture.

Self-Validation:

  • Expected Yield: Typically quantitative or near-quantitative (>95%).

  • Appearance: Pale yellow oil or low-melting solid.

  • Characterization: Purity can be assessed by TLC, and structure confirmed by NMR spectroscopy.

Quantitative Data Summary

The choice of synthetic route can be influenced by factors such as yield, reaction time, and temperature. The following table summarizes typical parameters for the protocols described.

ParameterProtocol 1: Gould-Jacobs SynthesisProtocol 2: Chloroquine Intermediate
Key Reagents Aniline, DEEM, Diphenyl Ether3-Chloroaniline, DEEM, Toluene
Temperature (°C) Step 1: 100-110, Step 2: ~250Reflux (~110 °C)
Reaction Time (h) 1.5 - 2.52 - 4
Typical Yield (%) >80%>95%
Key Transformation Condensation & CyclizationCondensation

References

The Strategic Synthesis of Pyrimidine Scaffolds: A Guide to the Cyclocondensation of Diethyl 2-Ethoxymalonate with Dinucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among these, pyrimidine derivatives are of paramount importance, forming the core structure of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. A powerful and versatile strategy for the construction of the pyrimidine ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a dinucleophile. This guide provides an in-depth exploration of the cyclocondensation reactions of diethyl 2-ethoxymalonate with various dinucleophiles, offering detailed protocols, mechanistic insights, and practical application notes for researchers and scientists in the field.

This compound, and its closely related precursor diethyl ethoxymethylenemalonate (DEEMM), are highly valuable three-carbon building blocks. The presence of the ethoxy group creates a highly electrophilic center, primed for nucleophilic attack, and a good leaving group, facilitating subsequent cyclization. This inherent reactivity makes it an ideal substrate for reactions with a range of dinucleophiles, including ureas, thioureas, guanidines, and amidines, to yield a diverse array of substituted pyrimidines.

I. Reaction with Urea: The Gateway to Barbiturates

The condensation of this compound with urea is a classical and fundamental route to the synthesis of barbituric acid and its derivatives. These compounds, while historically known for their sedative-hypnotic properties, continue to be investigated for a range of other biological activities. The reaction proceeds through a base-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization.

Mechanistic Rationale

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves two primary purposes. First, it deprotonates urea, increasing its nucleophilicity. Second, it can catalyze the initial nucleophilic attack on one of the ester carbonyls of the this compound. The ethoxy group on the central carbon of the malonate is a key player, as it is an excellent leaving group, facilitating the initial addition-elimination step. Following the formation of an open-chain intermediate, a second intramolecular nucleophilic attack by the remaining nitrogen of the urea derivative onto the second ester carbonyl leads to the formation of the six-membered pyrimidine ring.

Diagram 1: General Mechanism of Barbiturate Synthesis

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization A This compound C Tetrahedral Intermediate A->C Base-catalyzed attack B Urea (deprotonated) B->C D Open-chain Intermediate C->D Elimination of Ethoxy Group E Open-chain Intermediate F Cyclic Intermediate E->F Intramolecular nucleophilic attack G Barbiturate Derivative F->G Elimination of Ethanol

A simplified mechanism for the formation of barbiturates.

Protocol: Synthesis of 5-Ethoxycarbonylbarbituric Acid

This protocol details the synthesis of a barbiturate derivative from diethyl ethoxymethylenemalonate and urea.

Materials:

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Reaction Initiation: To the freshly prepared sodium ethoxide solution, add urea (1 equivalent) and stir until dissolved. Then, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. A precipitate may form during this time.

  • Work-up: After cooling the reaction mixture to room temperature, carefully add water to dissolve the solid. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent such as ethanol or water to yield pure 5-ethoxycarbonylbarbituric acid.

DinucleophileProductTypical ConditionsYield (%)Reference
Urea5-Ethoxycarbonylbarbituric AcidNaOEt, EtOH, Reflux70-85[1]

II. Reaction with Thiourea: Accessing Thiobarbiturates

Replacing urea with thiourea in the cyclocondensation reaction with this compound provides a direct route to thiobarbiturates. These sulfur-containing analogues of barbiturates exhibit a distinct pharmacological profile and are valuable intermediates in organic synthesis.

Mechanistic Considerations

The mechanism is analogous to that of the urea condensation. The thiocarbonyl group of thiourea is a potent nucleophile, and under basic conditions, the deprotonated thiourea readily attacks the electrophilic malonate. The subsequent cyclization and elimination of ethanol proceed similarly to form the 2-thiobarbiturate ring system.

Diagram 2: General Mechanism of Thiobarbiturate Synthesis

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization A This compound C Tetrahedral Intermediate A->C Base-catalyzed attack B Thiourea (deprotonated) B->C D Open-chain Thio-intermediate C->D Elimination of Ethoxy Group E Open-chain Thio-intermediate F Cyclic Thio-intermediate E->F Intramolecular nucleophilic attack G Thiobarbiturate Derivative F->G Elimination of Ethanol

A simplified mechanism for the formation of thiobarbiturates.

Protocol: Synthesis of 2-Thiobarbituric Acid

This protocol describes a general method for the synthesis of 2-thiobarbituric acid from diethyl malonate and thiourea, which can be adapted for this compound.

Materials:

  • Diethyl malonate (or this compound)

  • Thiourea

  • Sodium methoxide

  • Methanol

  • Hydrochloric Acid

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: Dissolve thiourea (1 equivalent) in methanol in a round-bottom flask. Add sodium methoxide (2 equivalents) and stir.

  • Addition of Malonate: Add diethyl malonate (1 equivalent) to the mixture.

  • Reflux: Heat the reaction mixture under reflux for 4-5 hours.[2]

  • Work-up: After cooling, remove the methanol by distillation under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.[2]

  • Isolation: Collect the solid by filtration, wash with water, and dry to obtain 2-thiobarbituric acid.

DinucleophileProductTypical ConditionsYield (%)Reference
Thiourea2-Thiobarbituric AcidNaOMe, MeOH, Reflux~80[2]

III. Reaction with Guanidine: Building 2-Aminopyrimidines

Guanidine, with its highly basic and nucleophilic character, readily undergoes cyclocondensation with this compound to produce 2-amino-4,6-dihydroxypyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on an ester carbonyl of the malonate. Following the initial condensation and elimination of ethanol, the resulting intermediate undergoes an intramolecular cyclization, with the second amino group attacking the remaining ester carbonyl. A final elimination of another molecule of ethanol yields the stable 2-aminopyrimidine ring. The reaction is typically performed in the presence of a base like sodium ethoxide to facilitate the deprotonation of guanidine hydrochloride, if used as the starting material.[3]

Diagram 3: General Mechanism of 2-Aminopyrimidine Synthesis

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization A This compound C Tetrahedral Intermediate A->C Base-catalyzed attack B Guanidine B->C D Open-chain Guanidino-intermediate C->D Elimination of Ethoxy Group E Open-chain Guanidino-intermediate F Cyclic Intermediate E->F Intramolecular nucleophilic attack G 2-Aminopyrimidine Derivative F->G Elimination of Ethanol

A simplified mechanism for the formation of 2-aminopyrimidines.

Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is adapted from the synthesis using diethyl malonate and guanidine hydrochloride.[4]

Materials:

  • Diethyl malonate (can be substituted with this compound)

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric Acid (10%)

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottomed flask, add a freshly prepared solution of sodium methoxide in methanol. To this, add guanidine hydrochloride and stir for a few minutes.[4]

  • Reaction: Slowly add diethyl malonate to the mixture. Heat the reaction under reflux for 2-3 hours.[4]

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the resulting white solid in a minimum amount of water.

  • Precipitation: Adjust the pH of the solution to 6 with 10% hydrochloric acid to precipitate the product.[4]

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

DinucleophileProductTypical ConditionsYield (%)Reference
Guanidine2-Amino-4,6-dihydroxypyrimidineNaOMe, MeOH, Reflux~96[4]

IV. Reaction with Amidines: A Versatile Route to Substituted Pyrimidines

The condensation of amidines with this compound provides a highly versatile method for the synthesis of a wide range of 2-substituted pyrimidines. This reaction, often referred to as the Pinner pyrimidine synthesis, is a cornerstone of heterocyclic chemistry.

Mechanistic Overview

The reaction mechanism is similar to that of the other dinucleophiles. The amidine, being a strong nucleophile, attacks one of the carbonyl groups of the malonate ester. The reaction is typically carried out in the presence of a base, which can deprotonate the amidine hydrochloride salt, if used, and catalyze the reaction. After the initial condensation, an intramolecular cyclization occurs, followed by the elimination of ethanol to afford the pyrimidine ring. The substituent on the amidine determines the substituent at the 2-position of the resulting pyrimidine.

Diagram 4: General Mechanism of 2-Substituted Pyrimidine Synthesis

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization A This compound C Tetrahedral Intermediate A->C Base-catalyzed attack B Amidine B->C D Open-chain Amidino-intermediate C->D Elimination of Ethoxy Group E Open-chain Amidino-intermediate F Cyclic Intermediate E->F Intramolecular nucleophilic attack G 2-Substituted Pyrimidine F->G Elimination of Ethanol

A simplified mechanism for the formation of 2-substituted pyrimidines.

Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol describes the synthesis of a 2-methylpyrimidine derivative from dimethyl malonate and acetamidine hydrochloride.[5]

Materials:

  • Dimethyl malonate (can be substituted with this compound)

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric Acid (4M)

  • Standard reaction and filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask under an ice bath, add methanol and then sodium methoxide while stirring. After dissolution, add dimethyl malonate and acetamidine hydrochloride.[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to 18-25 °C. Stir for 3-5 hours.[5]

  • Work-up: Remove the methanol by distillation under reduced pressure. Add water to dissolve the residue.

  • Precipitation: Adjust the pH to 1-2 with 4M hydrochloric acid. Stir the mixture at 0 °C for 3-5 hours to crystallize the product.[5]

  • Isolation: Collect the white solid by suction filtration, wash with ice-cold water and then ice-cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

DinucleophileProductTypical ConditionsYield (%)Reference
Acetamidine4,6-Dihydroxy-2-methylpyrimidineNaOMe, MeOH, 18-25 °C86[5]

V. Conclusion and Future Perspectives

The cyclocondensation reactions of this compound with dinucleophiles represent a powerful and highly adaptable strategy for the synthesis of a diverse range of pyrimidine-based heterocyclic compounds. The choice of the dinucleophile—be it urea, thiourea, guanidine, or an amidine—provides a direct and efficient entry into distinct classes of pyrimidines, each with its own unique chemical and pharmacological properties. The mechanistic understanding of these reactions allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve high yields of the desired products. As the demand for novel therapeutic agents continues to grow, the strategic application of these fundamental cyclocondensation reactions will undoubtedly play a crucial role in the future of drug discovery and development. Further research into expanding the scope of dinucleophiles and developing more sustainable and efficient catalytic systems will continue to enhance the utility of this important synthetic methodology.

References

Application and Protocol for the Purification of Diethyl 2-Ethoxymalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the purification of diethyl 2-ethoxymalonate, a key intermediate in pharmaceutical and fine chemical synthesis. The focus is on vacuum distillation, a technique essential for purifying high-boiling, thermally sensitive compounds. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable purification methodology.

Scientific Rationale: The Necessity of Vacuum Distillation

This compound, like many high molecular weight esters, possesses a high boiling point at atmospheric pressure, making standard distillation impractical.[1] Heating the compound to its atmospheric boiling point risks thermal decomposition, leading to impurity formation and significant yield loss. Vacuum distillation is the method of choice as it lowers the boiling point of the liquid by reducing the pressure above it.[2] This allows for distillation to occur at a lower, non-destructive temperature, preserving the integrity of the molecule.[3]

The fundamental principle is rooted in the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature. By reducing the system's pressure, the temperature required for the vapor pressure of the liquid to equal the surrounding pressure is significantly decreased.[4]

Material and Equipment

Key Reagents and Materials
  • Crude this compound

  • Boiling chips or a magnetic stir bar

  • Vacuum grease

  • Dry ice and acetone or liquid nitrogen for the cold trap

Essential Equipment
  • Round-bottom flask (distilling flask), appropriately sized (should not be more than two-thirds full)[5]

  • Heating mantle with a stirrer

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s) (a "cow" or "spider" type receiver is recommended for collecting multiple fractions without breaking the vacuum)[6]

  • Vacuum adapter

  • Cold trap to protect the vacuum pump[5]

  • Vacuum pump (capable of achieving the desired pressure)

  • Manometer or vacuum gauge for accurate pressure monitoring

  • Thick-walled vacuum tubing

  • Lab jack

Physical and Safety Data

A thorough understanding of the physical properties and potential hazards of this compound is critical for a safe and effective distillation.

Physical Properties
PropertyValueSource
Molecular FormulaC9H16O5-
Molecular Weight204.22 g/mol -
AppearanceColorless liquid (expected)-
Atmospheric Boiling PointEstimated to be >200 °CBased on similar compounds
Estimated Boiling Point Under Vacuum See Table 3.1.1 -

Table 3.1.1: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~60 - 70
5~75 - 85
10~90 - 100
20~105 - 115
Safety Precautions

This compound and related malonic esters present moderate hazards. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Conduct the distillation in a well-ventilated fume hood to avoid inhalation of any vapors.[9]

  • Implosion Hazard: Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use.[10] Use a blast shield, especially when working with larger volumes.

  • Thermal Burns: Heating mantles reach high temperatures. Handle with care to prevent burns.

  • Chemical Hazards: Diethyl malonates can cause skin and serious eye irritation.[11] In case of contact, rinse the affected area with copious amounts of water.

Experimental Protocol: Step-by-Step Guide

This protocol outlines the fractional vacuum distillation procedure for purifying crude this compound.

Assembly of the Vacuum Distillation Apparatus
  • Inspect Glassware: Thoroughly inspect all glassware for any cracks or chips that could compromise the system under vacuum.

  • Prepare the Distilling Flask: Place the crude this compound into a round-bottom flask. The flask should not be more than two-thirds full to prevent bumping of the material into the distillation head.[5] Add a magnetic stir bar for smooth boiling. Boiling chips are not recommended for vacuum distillation as they can lose their effectiveness.

  • Assemble the Apparatus:

    • Connect the Claisen adapter to the distilling flask. A Claisen adapter is crucial to prevent bumping, a common issue in vacuum distillation where sudden, violent boiling can occur.

    • Insert the distillation head into one of the necks of the Claisen adapter. Place a thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the condenser to a circulating water source, ensuring water flows in at the bottom and out at the top.

    • Connect the vacuum adapter to the end of the condenser.

    • Attach a receiving flask to the vacuum adapter. If multiple fractions are anticipated, a cow-type receiver is ideal.

    • Lightly grease all ground glass joints to ensure a good seal.

  • Connect to Vacuum:

    • Connect the vacuum adapter to a cold trap using thick-walled vacuum tubing. The cold trap, typically filled with a dry ice/acetone slurry or liquid nitrogen, is essential to condense volatile materials before they can damage the vacuum pump.[5]

    • Connect the cold trap to the vacuum pump.

    • Incorporate a manometer or vacuum gauge between the cold trap and the pump to monitor the pressure of the system.

The Distillation Procedure
  • Start Stirring: Begin stirring the crude material in the distilling flask.

  • Apply Vacuum: Slowly and gradually apply the vacuum to the system. Applying the vacuum too quickly can cause vigorous and uncontrolled boiling (bumping).[7]

  • Begin Heating: Once the desired vacuum is reached and stable, begin to gently heat the distilling flask with the heating mantle. Use a lab jack under the heating mantle for quick removal if necessary.

  • Collect Fractions:

    • Forerun: The first fraction to distill will likely be low-boiling impurities and residual solvents. Collect this in a separate receiving flask and set it aside.

    • Product Fraction: As the temperature of the vapor stabilizes at the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the purified product. A slow, steady distillation rate (approximately 1-2 drops per second) is ideal for good separation.

    • High-Boiling Residue: Once the majority of the product has distilled, the temperature may drop or begin to fluctuate. At this point, stop the distillation to avoid collecting higher-boiling impurities.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool to room temperature.

    • Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and characterize the purified product.

Visualizing the Workflow

A clear understanding of the experimental setup is paramount for a successful distillation.

Caption: Workflow of a standard vacuum distillation setup.

Troubleshooting and Expert Insights

Even with a well-defined protocol, challenges can arise. Below are common issues and their solutions.

ProblemCausalityField-Proven Solution
Bumping/Unstable Boiling Uneven heating or rapid pressure changes can lead to superheating, followed by sudden, violent boiling.[7]Ensure smooth and vigorous stirring. Apply vacuum and heat slowly and gradually. A Claisen adapter provides a buffer to prevent bumped material from contaminating the distillate.
Difficulty Achieving/Maintaining Vacuum Leaks in the system are the most common cause. A poorly performing pump or saturated cold trap can also be culprits.[5]Check all joints for proper sealing and apply a thin layer of vacuum grease. Inspect tubing for cracks. Ensure the vacuum pump oil is clean and the cold trap is sufficiently cold and not full.
Product Discoloration The product may be turning dark, which often indicates thermal degradation.[5]The distillation temperature is likely too high. Improve the vacuum to allow for distillation at a lower temperature. Ensure the heating mantle is not set unnecessarily high.
Foaming Surfactant-like impurities can cause the liquid to foam up into the distillation column.Apply the vacuum very slowly. If foaming occurs, briefly and carefully vent the system to break the foam before reapplying the vacuum. Using a larger distilling flask can also help contain the foam.[7]

Conclusion

Vacuum distillation is an indispensable technique for the purification of high-boiling point compounds like this compound. By carefully controlling pressure and temperature, researchers can achieve high purity while minimizing thermal degradation. Adherence to the detailed protocol and safety precautions outlined in this guide will enable the consistent and safe purification of this valuable chemical intermediate.

References

Column chromatography method for purifying diethyl 2-ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Diethyl 2-Ethoxymalonate via Automated Flash Column Chromatography

Abstract

This comprehensive guide details an optimized method for the purification of this compound using silica gel column chromatography. This compound is a versatile intermediate in organic synthesis, and its purity is critical for subsequent reactions. This document provides a robust, step-by-step protocol for researchers, chemists, and drug development professionals, emphasizing the rationale behind each procedural choice to ensure reproducibility and high-purity outcomes. The protocol covers all stages, from initial sample analysis via Thin-Layer Chromatography (TLC) to determine optimal separation conditions, through column packing, elution, fraction analysis, and final product verification.

Introduction: The Importance of Purifying this compound

This compound, a moderately polar diester with an ether linkage, serves as a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and specialty chemicals.[1] The synthetic routes to this compound can often result in a crude mixture containing unreacted starting materials (e.g., diethyl malonate), catalysts, and various byproducts. The presence of these impurities can hinder or prevent desired downstream reactions, making a robust purification step essential.

Column chromatography, particularly flash chromatography, is the preferred method for purifying compounds like this compound.[2] It excels at separating molecules based on their differential adsorption to a stationary phase, allowing for the isolation of the target compound from impurities with even minor differences in polarity.[3] This document provides a validated protocol grounded in the principles of chromatographic separation.

Physicochemical Properties of this compound

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Chromatography
IUPAC Name Diethyl 2-ethoxypropanedioate-
Molecular Formula C₉H₁₆O₅-
Appearance Colorless to pale yellow liquid[1]Visual identification in fractions.
Polarity ModerateThe presence of two ester groups and an ether group makes it more polar than hydrocarbons but soluble in common organic solvents. This dictates the choice of a polar stationary phase (silica gel) and a moderately polar mobile phase.[4]
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes.Essential for sample loading and elution.

Principle of the Method: Normal-Phase Chromatography

This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture. The separation mechanism relies on the polarity of the compounds in the mixture:

  • Non-polar impurities: Have minimal interaction with the polar silica gel and are eluted quickly with a low-polarity mobile phase.

  • This compound (Moderate Polarity): Interacts moderately with the silica gel and requires a mobile phase with increased polarity to elute from the column.

  • Highly polar impurities: Adsorb strongly to the silica gel and are either retained on the column or require a highly polar mobile phase for elution.

The key to a successful separation is to select a mobile phase (eluent) that provides a significant difference in the migration rates of the target compound and its impurities.[5]

Pre-Chromatography: Method Development with TLC

Before committing the entire crude sample to a column, Thin-Layer Chromatography (TLC) must be performed to identify the optimal solvent system for separation.[2] The goal is to find a solvent mixture that moves the target compound to a retention factor (Rƒ) of approximately 0.25 to 0.35.[5] This Rƒ value ensures that the compound will move through the column at a reasonable rate, allowing for good separation from other components.

TLC Protocol
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint pencil line about 1 cm from the bottom (the origin).[6]

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot the solution onto the origin line.

  • Developing the Plate: Prepare several small TLC chambers with different solvent systems. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate).

    • Test Ratios (Hexane:Ethyl Acetate): 9:1, 8:2, 7:3, 6:4.

  • Elution: Place the spotted TLC plate in a chamber containing the chosen solvent system, ensuring the origin line is above the solvent level. Cover the chamber to maintain a saturated atmosphere.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, stain the plate using a potassium permanganate (KMnO₄) dip.

  • Analysis: Calculate the Rƒ value for each spot:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Identify the solvent system that gives the target compound an Rƒ of ~0.3. This will be the starting eluent for the column.

DOT Diagram: TLC-Based Solvent System Selection Workflow

TLC_Workflow Crude Crude Product Mixture TLC_Prep Prepare TLC Plate & Spot Sample Crude->TLC_Prep SS1 Test System 1 (e.g., 9:1 Hex:EtOAc) TLC_Prep->SS1 Elute in parallel SS2 Test System 2 (e.g., 8:2 Hex:EtOAc) TLC_Prep->SS2 Elute in parallel SS3 Test System 3 (e.g., 7:3 Hex:EtOAc) TLC_Prep->SS3 Elute in parallel Visualize Visualize Plate (UV / Stain) SS1->Visualize SS2->Visualize SS3->Visualize Analyze Calculate Rƒ Values Visualize->Analyze Decision Is Rƒ of Product ~0.25-0.35? Analyze->Decision Optimal Optimal System Found Decision->Optimal Yes Adjust Adjust Polarity (Modify Solvent Ratio) Decision->Adjust No Adjust->SS1 Re-test Fraction_Analysis Collect Collect Column Fractions (F1, F2, F3...Fn) Spot Spot Fractions onto TLC Plate Collect->Spot Develop Develop & Visualize TLC Plate Spot->Develop Decision Analyze TLC Results Develop->Decision Identify Identify Spots by Rƒ Identify->Decision Pool_A Pool A: Pure Product Fractions Pool_B Pool B: Mixed Fractions Pool_C Pool C: Impurity Fractions Decision->Pool_A Single Spot at Target Rƒ Decision->Pool_B Multiple Spots (incl. Target) Decision->Pool_C Spots Not Matching Target Rƒ

References

Mastering the Purification of Diethyl 2-Ethoxymalonate Derivatives: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries, the purification of intermediates is a critical step that dictates the quality, yield, and ultimate success of the synthetic route. Derivatives of diethyl 2-ethoxymalonate are versatile building blocks, but their purification can present unique challenges. This guide provides a comprehensive overview of recrystallization techniques tailored for this class of compounds, moving beyond generic protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible purification strategy.

The Science of Recrystallization: A Primer for Diethyl Malonate Derivatives

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or largely insoluble even at high temperatures.[1][2]

For this compound derivatives, which are typically polar esters, the choice of solvent is paramount. The polarity of the derivative, dictated by its substituents, will heavily influence its solubility in different organic solvents. A general principle is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

Key Considerations for Solvent Selection:

  • Polarity Matching: The dual ester functionalities and the ether linkage in this compound derivatives impart a degree of polarity. Solvents of intermediate polarity, such as ethanol, ethyl acetate, and acetone, are often good starting points for screening.[3]

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility differential but not so high that it approaches the melting point of the compound, which can lead to "oiling out."[1]

  • Inertness: The solvent must not react with the compound being purified.

Strategic Solvent Selection for this compound Derivatives

The substituents on the malonate backbone will significantly alter the polarity and, therefore, the solubility of the molecule. A systematic approach to solvent selection is crucial for efficient purification.

Single Solvent Systems

For many this compound derivatives, a single solvent recrystallization is effective. The following table provides a starting point for solvent screening based on the nature of the substituent.

Substituent TypeGeneral PolarityRecommended Single Solvents (in order of decreasing polarity)Rationale
Alkyl Moderately PolarEthanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/HeptaneShorter alkyl chains maintain polarity, favoring alcohols. Longer chains increase nonpolar character, making less polar solvents like toluene or even alkanes more suitable.
Aryl Moderately to Highly PolarEthanol, Ethyl Acetate, Toluene, DichloromethaneThe aromatic ring can engage in π-stacking interactions, and its polarity can be tuned by substituents on the ring itself.
Electron-withdrawing groups (e.g., -NO2, -CN) Highly PolarEthanol, Methanol, Acetonitrile, Ethyl AcetateIncreased polarity requires more polar solvents for dissolution.
Electron-donating groups (e.g., -OCH3, -N(CH3)2) Moderately PolarEthanol, Ethyl Acetate, TolueneThese groups can increase solubility in a range of solvents.
Mixed Solvent Systems (Solvent/Anti-Solvent)

When a single solvent does not provide the ideal solubility profile, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[1]

Commonly Employed Mixed Solvent Systems for Polar Esters:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane[1]

  • Dichloromethane/Hexane

  • Toluene/Hexane

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of this compound derivatives.

Protocol 1: Single Solvent Recrystallization of a Moderately Polar Derivative (e.g., Diethyl 2-ethoxy-2-phenylmalonate)

Rationale: This protocol is suitable for derivatives where a single solvent provides a good solubility gradient. Ethanol is often a good starting point for moderately polar esters.

Materials:

  • Crude diethyl 2-ethoxy-2-phenylmalonate

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization of a Less Polar Derivative (e.g., Diethyl 2-ethoxy-2-hexylmalonate)

Rationale: For derivatives with increased nonpolar character, a mixed solvent system like ethyl acetate/hexane can be effective. Ethyl acetate acts as the "good" solvent, while hexane is the "anti-solvent."

Materials:

  • Crude diethyl 2-ethoxy-2-hexylmalonate

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled ethyl acetate/hexane mixture (e.g., 1:4 v/v).

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome crude Crude Solid solvent_selection Solvent Selection crude->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling If no insoluble impurities hot_filtration->cooling isolation Isolation via Filtration cooling->isolation washing Washing with Cold Solvent isolation->washing mother_liquor Mother Liquor (Contains Impurities) isolation->mother_liquor drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: General workflow for the recrystallization of this compound derivatives.

Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent system, challenges can arise. The following table outlines common problems and their solutions.

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution, add more solvent, and allow it to cool more slowly. Consider a solvent with a lower boiling point.
No Crystal Formation The solution is not saturated (too much solvent was used), or the solution is supersaturated.Boil off some of the solvent to increase the concentration. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod, or add a seed crystal of the pure compound.
Poor Recovery Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were washed with too much cold solvent.Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Use the minimum amount of cold solvent for washing.
Crystals are Colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

Logical Decision-Making in Recrystallization

Troubleshooting_Logic start Start Recrystallization dissolved Is the solid fully dissolved in hot solvent? start->dissolved add_solvent Add more hot solvent dissolved->add_solvent No crystals_form Do crystals form upon cooling? dissolved->crystals_form Yes add_solvent->dissolved oiling_out Does the compound 'oil out'? crystals_form->oiling_out No success Successful Crystallization crystals_form->success Yes induce_crystallization Induce Crystallization (scratch, seed crystal) induce_crystallization->crystals_form failure Re-evaluate solvent system induce_crystallization->failure Still no crystals oiling_out->induce_crystallization No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->crystals_form

Caption: A decision-making flowchart for troubleshooting common recrystallization challenges.

Conclusion

The successful recrystallization of this compound derivatives is a blend of theoretical understanding and empirical optimization. By systematically evaluating solvent systems based on the polarity of the target molecule and employing careful experimental technique, researchers can achieve high purity of these valuable synthetic intermediates. This guide provides a foundational framework for developing robust and reliable purification protocols, ultimately contributing to the efficiency and success of complex synthetic endeavors in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Malonate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common challenge in organic synthesis: controlling the alkylation of diethyl malonate to prevent unwanted dialkylation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm trying to synthesize a mono-alkylated product, but I'm seeing significant dialkylation. Why is this happening?

A: This is a classic challenge in malonic ester synthesis. The formation of a dialkylated byproduct occurs because the mono-alkylated product itself can act as a starting material for a second alkylation.

Here's the underlying mechanism:

  • Initial Enolate Formation: Diethyl malonate is deprotonated by a base (like sodium ethoxide) at the α-carbon (the carbon between the two carbonyl groups). This is a favorable reaction because the resulting enolate is stabilized by resonance across both carbonyl groups, making the α-hydrogens relatively acidic (pKa ≈ 13 in DMSO).[1]

  • First Alkylation (Mono-alkylation): The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming the desired mono-alkylated diethyl malonate.[2]

  • Competing Second Deprotonation: The mono-alkylated product still possesses one acidic α-hydrogen. If excess base is present or if the initial reaction conditions are not carefully controlled, this product can also be deprotonated to form a new enolate.

  • Second Alkylation (Dialkylation): This second enolate can then react with another molecule of the alkyl halide, leading to the dialkylated byproduct.

The core issue is that the mono-alkylated product's remaining proton is still sufficiently acidic to be removed by the base used in the reaction, opening the door for a second, often unwanted, alkylation.[3]

Alkylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Mono-Alkylation (Desired Pathway) cluster_2 Step 3: Competing Dialkylation (Undesired Pathway) Diethyl Malonate Diethyl Malonate Enolate_1 Enolate Intermediate Diethyl Malonate->Enolate_1 + Base Mono_Product Mono-alkylated Product Enolate_1->Mono_Product + R-X Base Base (e.g., NaOEt) Enolate_2 Second Enolate Mono_Product->Enolate_2 + Base (if available) Alkyl_Halide_1 Alkyl Halide (R-X) Di_Product Di-alkylated Product Enolate_2->Di_Product + R-X Alkyl_Halide_2 Alkyl Halide (R-X)

Caption: Competing pathways in diethyl malonate alkylation.

Q2: What are the most critical experimental factors to control for preventing dialkylation?

A: Achieving selective mono-alkylation hinges on carefully managing the reaction conditions to favor the kinetic product over the thermodynamic product.[4][5][6] The key is to ensure the initially formed enolate reacts with the alkyl halide before the mono-alkylated product has a chance to be deprotonated.

Here are the critical levers you can pull:

  • Stoichiometry: This is the most crucial factor. To favor mono-alkylation, you should use a slight excess of diethyl malonate relative to the base and the alkylating agent.[7][8] A molar ratio of approximately 1.1 equivalents of diethyl malonate to 1.0 equivalent of base and 1.0 equivalent of alkyl halide is a good starting point.[8] This ensures that the base is the limiting reagent and is consumed in forming the initial enolate, leaving little to none to deprotonate the mono-alkylated product.

  • Base Selection: The choice of base and its handling are paramount.

    • Standard Base: Sodium ethoxide (NaOEt) in ethanol is the most common and effective base for this reaction.[7] A critical best practice is to use a base with the same alkyl group as the ester (ethoxide for an ethyl ester) to prevent transesterification, which can lead to a mixture of ester products.[1][7]

    • Stronger, Non-Nucleophilic Bases: For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[7][8] This ensures that all the diethyl malonate is converted to the enolate before the alkyl halide is added, which can improve selectivity.

  • Solvent System: The solvent influences the reactivity of the base and the enolate.

    • Protic Solvents: Ethanol is typically used with sodium ethoxide.[7]

    • Aprotic Solvents: Anhydrous THF or DMF are preferred when using strong bases like NaH.[7][8] These solvents fully dissolve the enolate and prevent side reactions.

  • Temperature Control: Lowering the reaction temperature generally increases selectivity for mono-alkylation. Enolate formation is often performed at 0 °C or room temperature, and the alkylation itself can be run at room temperature or with gentle heating.[7] High temperatures can increase the rate of the second deprotonation and favor E2 elimination, especially with secondary or sterically hindered alkyl halides.[9]

ParameterRecommended ConditionRationale
Stoichiometry Diethyl Malonate:Base:Alkyl Halide ≈ 1.1 : 1.0 : 1.0Ensures the base is the limiting reagent, minimizing deprotonation of the mono-alkylated product.[8]
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)NaOEt is standard. NaH provides more controlled, irreversible deprotonation.[7][8]
Solvent Absolute Ethanol (for NaOEt); Anhydrous THF/DMF (for NaH)Matches base polarity and reactivity; prevents side reactions like hydrolysis.[7][8]
Temperature 0 °C to Room Temp for enolate formation; Room Temp to gentle reflux for alkylationLower temperatures favor kinetic control and reduce the rate of competing dialkylation and elimination reactions.[4][9]
Alkyl Halide Primary (R-CH₂-X) > Secondary (R₂-CH-X)Minimizes competing E2 elimination reactions. Tertiary halides are unsuitable and lead almost exclusively to elimination.[2]
Q3: I've adjusted my stoichiometry but still see dialkylation. What specific troubleshooting protocol should I follow?

A: If you're still facing issues, it's time for a systematic approach to diagnose the problem. Use the following workflow and the detailed experimental protocol to tighten your reaction control.

Troubleshooting_Workflow start Problem: Dialkylation Observed check_stoich Verify Stoichiometry (Malonate > Base & R-X?) start->check_stoich adjust_stoich Adjust to ~1.1 eq Malonate 1.0 eq Base, 1.0 eq R-X check_stoich->adjust_stoich No check_base Review Base & Solvent (NaOEt in EtOH or NaH in THF/DMF?) check_stoich->check_base Yes adjust_stoich->check_base adjust_base Ensure anhydrous conditions. Match alkoxide to ester. Consider using NaH for full deprotonation. check_base->adjust_base No check_temp Check Reaction Temperature (Is it too high?) check_base->check_temp Yes adjust_base->check_temp adjust_temp Run enolate formation at 0°C. Add alkyl halide slowly at low temp. Allow to warm to RT slowly. check_temp->adjust_temp Yes check_purity Assess Purity of Reagents (Anhydrous solvents/reagents?) check_temp->check_purity No adjust_temp->check_purity purify_reagents Dry solvents and reagents thoroughly. Use freshly prepared base solution. check_purity->purify_reagents No success Success: Mono-alkylation Favored check_purity->success Yes purify_reagents->success

Caption: Troubleshooting workflow for preventing dialkylation.

Experimental Protocol: Selective Mono-alkylation of Diethyl Malonate with NaH

This protocol utilizes sodium hydride for a controlled, irreversible deprotonation, which is highly effective for preventing dialkylation.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.05 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the sodium hydride (60% dispersion). Wash the NaH with anhydrous hexane (x3) to remove the mineral oil, decanting the hexane carefully each time under an inert atmosphere. Add anhydrous DMF (or THF) to the flask.

  • Enolate Formation: Cool the stirred NaH suspension to 0 °C using an ice bath. Add the diethyl malonate (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes. Hydrogen gas will evolve. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete enolate formation.[8]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0 eq.) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Work-up: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate or diethyl ether (3x).[7][8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure mono-alkylated diethyl malonate.[7]

Q4: In what scenario is dialkylation the goal, and how would I modify the procedure to achieve it?

A: Dialkylation is desirable when the target molecule requires two substituents on the α-carbon. This is common in the synthesis of complex carboxylic acids or barbiturates.[10][11]

To intentionally produce the dialkylated product, the strategy is reversed. Instead of limiting the base, you ensure enough is present for two separate deprotonation events.

General Procedure for Dialkylation:

  • First Alkylation: Follow the mono-alkylation protocol using 1.0 equivalent of diethyl malonate, >1.0 equivalent of base (e.g., 1.05 eq NaOEt), and 1.0 equivalent of the first alkyl halide (R¹-X).

  • Second Enolate Formation: After confirming the completion of the first alkylation via TLC, cool the reaction mixture and add a second equivalent of base (>1.0 eq, e.g., another 1.05 eq NaOEt). Stir for 30-60 minutes to form the enolate of the mono-alkylated product.[7]

  • Second Alkylation: Add the second alkylating agent (R²-X) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until completion.[7] The second alkylating agent can be the same as or different from the first.

  • Work-up and Purification: Follow the standard work-up and purification procedures described previously.

It is often challenging to perform this in one pot with two equivalents of base and alkyl halide from the start, as it can lead to a mixture of products. The stepwise addition of base and alkylating agent provides much greater control and higher yields of the desired disubstituted product.[7][12]

References

Gould-Jacobs Reaction Technical Support Center: A Guide to Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Gould-Jacobs reaction. As a cornerstone in the synthesis of quinolines and their 4-hydroxy derivatives, this reaction is pivotal in the development of numerous pharmaceuticals, including antibiotics and antimalarials.[1][2][3] This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of this reaction, troubleshoot common issues, and ultimately optimize your yields.

Understanding the Gould-Jacobs Reaction: A Multi-Step Approach

The Gould-Jacobs reaction is not a single transformation but a sequence of reactions.[1][2] It commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][2][4] This is followed by a high-temperature intramolecular cyclization, a critical and often challenging step, to construct the quinoline ring system.[5][6] Subsequent saponification and decarboxylation steps yield the final 4-hydroxyquinoline product.[1][2]

The Reaction Pathway

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Quinoline_ester 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Quinoline_ester Thermal Cyclization (High Temp, >250°C) Quinoline_acid Quinoline-3-carboxylic Acid Quinoline_ester->Quinoline_acid Saponification (e.g., NaOH) Final_Product 4-Hydroxyquinoline Quinoline_acid->Final_Product Decarboxylation (Heat) Troubleshooting_Workflow Start Low Yield or Side Products Check_Intermediate Is unreacted intermediate present? Start->Check_Intermediate Yes_Intermediate YES Check_Intermediate->Yes_Intermediate No_Intermediate NO Check_Intermediate->No_Intermediate [or product degradation] Increase_Temp Increase Reaction Temperature (>250°C) Yes_Intermediate->Increase_Temp Check_Tar Is there significant tar formation? No_Intermediate->Check_Tar Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Purify Purify and Characterize Products Increase_Time->Purify Yes_Tar YES Check_Tar->Yes_Tar No_Tar NO Check_Tar->No_Tar Reduce_Time Reduce Reaction Time Yes_Tar->Reduce_Time Check_Regioisomers Is a mixture of regioisomers formed? No_Tar->Check_Regioisomers Optimize_Temp_Time Optimize Temperature/Time Balance Reduce_Time->Optimize_Temp_Time Optimize_Temp_Time->Purify Yes_Regioisomers YES Check_Regioisomers->Yes_Regioisomers Check_Regioisomers->Purify NO Optimize_Conditions Optimize Temperature and Solvent for Regioselectivity Yes_Regioisomers->Optimize_Conditions Optimize_Conditions->Purify

References

Technical Support Center: Diethyl 2-Ethoxymalonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl 2-ethoxymalonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to byproduct formation during this specific alkylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary reaction for synthesizing this compound, and what are the expected products?

The synthesis of this compound is typically achieved through a variation of the malonic ester synthesis, which itself is a classic application of the Williamson ether synthesis.[1][2] The process involves the alkylation of a diethyl malonate enolate with an ethylating agent.

The Core Reaction:

  • Enolate Formation: Diethyl malonate is deprotonated at the α-carbon (the carbon between the two carbonyl groups) using a suitable base. The pKa of this proton is approximately 13, making it readily removable by a strong base like sodium ethoxide (NaOEt). Using a base whose alkoxide matches the ester groups (i.e., ethoxide for an ethyl ester) is crucial to prevent transesterification, a potential side reaction.[3]

  • Nucleophilic Substitution (SN2): The resulting enolate anion acts as a nucleophile and attacks an ethylating agent, such as ethyl bromide (EtBr) or ethyl iodide (EtI), in an SN2 reaction. This forms the C-C bond and yields the desired product, this compound.[4]

Below is a diagram illustrating this primary reaction pathway.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Diethyl Malonate Diethyl Malonate CH₂(COOEt)₂ Enolate Malonate Enolate [CH(COOEt)₂]⁻Na⁺ Diethyl Malonate->Enolate Deprotonation Base Sodium Ethoxide NaOEt Base->Enolate Product This compound EtOOC-CH(Et)-COOEt Enolate->Product SN2 Attack Ethylating_Agent Ethyl Halide Et-X (e.g., EtBr) Ethylating_Agent->Product Byproduct_Salt Salt NaX

Caption: Primary reaction pathway for this compound synthesis.

The theoretically expected products are this compound and a sodium halide salt (e.g., NaBr). However, in practice, several byproducts can and do form.

FAQ 2: I'm seeing an unexpected peak in my GC-MS analysis. What are the most common byproducts in this synthesis?

It is very common to observe peaks other than your starting material and desired product. The most frequently encountered byproduct is the result of over-alkylation. Below is a summary of common byproducts and their key identifiers.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common CauseKey Analytical Signature (GC-MS or ¹H NMR)
Diethyl Malonate C₇H₁₂O₄160.17Incomplete reaction¹H NMR: Singlet ~3.4 ppm (α-protons). MS: Characteristic fragments.[5][6][7]
Diethyl 2,2-diethoxymalonate C₁₁H₂₀O₄216.27Over-alkylation¹H NMR: Absence of α-proton signal. MS: Molecular ion at m/z 216.[8]
Ethyl 2-ethoxy-3-oxobutanoate C₈H₁₄O₄174.19Claisen condensationPresence of acetyl group signals in NMR.
Mono-hydrolyzed Malonates C₅H₈O₄ / C₉H₁₆O₄132.11 / 188.22Presence of waterBroad -OH peak in IR/NMR; solubility changes.[9]
FAQ 3: Why am I getting significant amounts of the dialkylated byproduct (diethyl 2,2-diethoxymalonate)?

The formation of diethyl 2,2-diethoxymalonate is a classic problem in malonic ester synthesis and stems from the acidity of the mono-alkylated product.[10]

Mechanistic Explanation:

The α-proton on your desired product, this compound, is still acidic. While it is less acidic than the starting diethyl malonate, it can still be deprotonated by any remaining base (sodium ethoxide) in the reaction mixture. This creates a new enolate, which can then react with another molecule of the ethylating agent.

This leads to a competitive reaction scenario:

G Malonate_Enolate [CH(COOEt)₂]⁻ Mono_Product This compound Malonate_Enolate->Mono_Product Desired Alkylation EtX Ethyl Halide (Et-X) EtX->Mono_Product Di_Product Diethyl 2,2-diethoxymalonate EtX->Di_Product Mono_Enolate [C(Et)(COOEt)₂]⁻ Mono_Product->Mono_Enolate Further Deprotonation Base Base (EtO⁻) Base->Mono_Enolate Mono_Enolate->Di_Product Undesired Over-alkylation

Caption: Competing pathways leading to mono- and di-alkylation.

Troubleshooting & Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and ethylating agent. This ensures the base is consumed in forming the initial enolate, leaving less available to deprotonate the mono-alkylated product.

  • Slow Addition: Add the ethylating agent slowly and at a controlled temperature. This allows the initially formed enolate to react before a significant concentration of the mono-alkylated product builds up, reducing the chance for the second deprotonation.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the mono-alkylation, as the activation energy for the second deprotonation might be higher.[11]

FAQ 4: My NMR shows unexpected acidic protons and my workup is problematic. Could hydrolysis be the issue?

Yes, the presence of water in your reaction or during workup can lead to saponification (hydrolysis) of the ester groups, which can significantly complicate your purification and analysis.[9]

Causes of Hydrolysis:

  • Wet Reagents/Solvents: Using non-anhydrous ethanol or other solvents can introduce water, which can react under basic conditions.

  • Hygroscopic Base: Sodium ethoxide can absorb moisture from the air if not handled properly.

  • Aqueous Workup: Quenching the reaction with water or aqueous acid can cause hydrolysis if the mixture is not handled quickly and kept cold.

Consequences:

  • Formation of sodium ethyl malonate (mono-hydrolyzed) or malonic acid derivatives.

  • These acidic byproducts can cause emulsions during extraction, making phase separation difficult.

  • In NMR, you would see a disappearance of the characteristic ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) and the appearance of a broad peak for the carboxylic acid proton.

Prevention:

  • Use Anhydrous Solvents: Ensure all solvents are properly dried before use.

  • Handle Base Carefully: Use freshly opened or properly stored sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).

  • Cold Workup: Perform any aqueous workup steps in an ice bath to minimize the rate of hydrolysis.

FAQ 5: What is the best analytical workflow to identify and quantify these byproducts?

A multi-technique approach is often best for unambiguous identification and quantification of products and byproducts.

G cluster_workflow Analytical Workflow Crude_Sample Crude Reaction Mixture TLC 1. TLC Analysis (Initial Check) Crude_Sample->TLC GCMS 2. GC-MS Analysis (Separation & Identification) TLC->GCMS NMR 3. NMR Spectroscopy (Structural Elucidation) GCMS->NMR Purification 4. Purification (e.g., Distillation) NMR->Purification Final_QC 5. Final QC (GC, NMR of pure product) Purification->Final_QC

Caption: Recommended analytical workflow for reaction monitoring.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify peaks corresponding to diethyl malonate, this compound, and diethyl 2,2-diethoxymalonate based on their retention times and mass spectra.

    • Compare the obtained mass spectra with library data (e.g., NIST) for confirmation.[7][13]

References

Troubleshooting incomplete cyclization in the Gould-Jacobs reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gould-Jacobs Reaction

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of 4-hydroxyquinolines. Below you will find curated FAQs and in-depth troubleshooting guides to address common challenges, particularly the issue of incomplete cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a versatile organic synthesis method for preparing quinolines and their 4-hydroxy derivatives.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate.[1][2] This intermediate then undergoes a thermal, pericyclic cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline core, which can be subsequently hydrolyzed and decarboxylated to the final 4-hydroxyquinoline product.[1][3][4]

Q2: My reaction has stalled, leaving a significant amount of the anilinomethylenemalonate intermediate. What does this indicate?

This is the classic sign of incomplete cyclization. The accumulation of this intermediate, which is formed in the initial condensation step, indicates that the subsequent thermal cyclization step is the rate-limiting part of your reaction.[5] This step requires a significant energy input to overcome the activation barrier for the intramolecular 6-electron cyclization.[1]

Q3: What are the typical thermal conditions required for the cyclization step?

The cyclization step is a thermal reaction that often requires high temperatures, typically in the range of 240-300°C.[5][6] These conditions are often achieved by using high-boiling point solvents such as diphenyl ether or Dowtherm A, or by performing the reaction neat under microwave irradiation.[3][5] Insufficient temperature is the most common reason for reaction failure.[5]

Q4: How do substituents on the aniline ring affect the cyclization?

Substituents on the aniline ring have a profound electronic effect on the rate and success of the cyclization.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains enhance the nucleophilicity of the aromatic ring, generally facilitating the electrophilic aromatic substitution-type cyclization. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -F) decrease the electron density of the aniline ring.[7] This deactivation makes the intramolecular cyclization more difficult, requiring more forcing conditions (higher temperatures, longer reaction times) to proceed.[7][8]

Troubleshooting Guide: Incomplete Cyclization

Issue 1: The reaction has stopped at the intermediate stage with minimal product formation, even after prolonged heating at a standard temperature (e.g., 250°C).

Analysis and Solution:

This is a clear indication that the activation energy for the cyclization is not being met. The thermal energy provided is insufficient for the 6-endo-trig cyclization to occur efficiently.

  • Primary Action: Increase the reaction temperature. A thorough time-temperature examination is often necessary to optimize the yield.[5] Forcing the reaction by increasing the temperature to 280-300°C for a shorter period can often drive the cyclization to completion.[5] Be aware that at very high temperatures and prolonged times, degradation or decarboxylation of the product can occur.[5]

  • Secondary Action: If using a solvent like diphenyl ether or Dowtherm A, ensure it is of high purity and free of moisture.[3] Consider switching to microwave synthesis, which can often achieve the required high temperatures more efficiently and with shorter reaction times.[5]

Issue 2: The aniline substrate contains a strong electron-withdrawing group (e.g., nitro, cyano, or trifluoromethyl), and cyclization is failing.

Analysis and Solution:

EWGs significantly reduce the nucleophilicity of the aniline ring, which is essential for the intramolecular attack that closes the quinoline ring.[7] This deactivation raises the activation energy of the cyclization step.

  • Primary Action: Substantially increase the reaction temperature and time beyond standard protocols. Monitor the reaction progress carefully by TLC or LC-MS.

  • Catalytic Approach: If extreme thermal conditions are still ineffective or lead to decomposition, consider using a catalyst to promote cyclization under milder conditions. Reagents like Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) can act as powerful Lewis acids.[9] They coordinate to the ester carbonyl group, increasing its electrophilicity and facilitating the intramolecular attack by the deactivated aromatic ring.[9]

Issue 3: When using an asymmetrically substituted aniline, a mixture of regioisomers is formed, leading to a low yield of the desired product.

Analysis and Solution:

The cyclization can occur at either of the two ortho positions relative to the amino group. The regioselectivity is controlled by a combination of steric and electronic factors.[3]

  • Steric Hindrance: A bulky substituent at an ortho position will sterically hinder cyclization at that site, favoring reaction at the unsubstituted ortho position.

  • Electronic Effects: An ortho electron-donating group can activate that position, while an electron-withdrawing group will deactivate it.

  • Strategy: There is no universal solution to control regioselectivity in all cases. If a mixture is unavoidable, careful optimization of reaction conditions (temperature and time) may slightly favor one isomer over the other. The most practical approach is often to accept the mixture and plan for a challenging chromatographic separation of the final products.[3]

Data & Protocols

Table 1: General Conditions for Gould-Jacobs Cyclization
Aniline Substituent TypeRecommended SolventTypical Temperature Range (°C)Expected Reaction TimeKey Considerations
Electron-Donating (e.g., -OCH₃, -CH₃)Diphenyl Ether, Dowtherm A240 - 26030 - 60 minReaction is generally facile. Monitor to prevent over-heating and side-product formation.
Neutral (Unsubstituted)Diphenyl Ether, Dowtherm A250 - 2801 - 2 hoursStandard conditions apply. Optimization of time and temperature is recommended.[5]
Electron-Withdrawing (e.g., -Cl, -Br)Dowtherm A, Neat (Microwave)260 - 300+2 - 8 hoursForcing conditions are required. Reaction may be sluggish.[5]
Strongly Electron-Withdrawing (e.g., -NO₂, -CF₃)Dowtherm A or Catalytic280 - 300+ (Thermal) or 100-140 (Catalytic)4 - 24 hours (Thermal) or 2-6 hours (Catalytic)Thermal cyclization is very difficult. Consider using PPA or Eaton's Reagent as a catalyst.[9]
Experimental Protocols

Protocol 1: Standard High-Temperature Thermal Cyclization

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a high-temperature reflux condenser, add the anilinomethylenemalonate intermediate (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring, typically 5-10 mL per gram of substrate).

  • Heating: Immerse the flask in a pre-heated sand bath or heating mantle set to 250-260°C.

  • Reaction: Stir the mixture vigorously at this temperature for 30-60 minutes. Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solvent. Dilute the mixture with a non-polar solvent like hexanes to further encourage precipitation. Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent.[3]

Protocol 2: PPA-Catalyzed Cyclization for Deactivated Substrates

  • Setup: To a flask equipped with a mechanical stirrer, add Polyphosphoric Acid (PPA) (typically 10-20 times the weight of the substrate).

  • Heating: Heat the PPA to approximately 100°C with stirring to ensure it is fluid.

  • Substrate Addition: Add the anilinomethylenemalonate intermediate (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not rise uncontrollably.

  • Reaction: Increase the temperature to 120-140°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to about 80°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product. Neutralize the acidic aqueous solution with a base (e.g., concentrated NaOH or NH₄OH) to a pH of ~7-8. Collect the precipitated solid by vacuum filtration, wash extensively with water, and dry under vacuum.

Visualizations

Gould-Jacobs Reaction Mechanism

The following diagram illustrates the key steps of the reaction, highlighting the critical thermal cyclization stage where failures often occur.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (Rate-Limiting) cluster_step3 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline DEEM + Diethyl Ethoxymethylenemalonate Intermediate Anilinomethylenemalonate Intermediate DEEM->Intermediate EtOH Cyclized 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized High Temp (Δ) (e.g., 250°C) FinalProduct 4-Hydroxyquinoline Cyclized->FinalProduct 1) NaOH 2) H₃O⁺, Δ

Caption: The Gould-Jacobs reaction pathway highlighting the thermal cyclization.

Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to diagnose and solve incomplete cyclization issues.

Troubleshooting_Flowchart start Incomplete Cyclization Observed (Intermediate Remains) check_temp Is Reaction Temp ≥ 250°C? start->check_temp increase_temp ACTION: Increase temperature to 280-300°C. Extend reaction time. check_temp->increase_temp No check_substituent Does aniline have strong EWGs? check_temp->check_substituent Yes success Cyclization Complete increase_temp->success use_catalyst ACTION: Use PPA or Eaton's Reagent at 120-140°C. check_substituent->use_catalyst Yes check_purity Are reagents/solvents pure and dry? check_substituent->check_purity No use_catalyst->success purify ACTION: Purify starting materials. Use freshly distilled high-boiling solvent. check_purity->purify No check_purity->success Yes purify->success

Caption: Systematic workflow for troubleshooting incomplete cyclization.

References

Technical Support Center: Preventing Hydrolysis of Diethyl 2-Ethoxymalonate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the stability of diethyl 2-ethoxymalonate during reaction workups. Unintended hydrolysis of the ester functionalities is a common pitfall that can significantly reduce yield and complicate purification. This document provides in-depth, experience-driven answers to frequently asked questions, a practical troubleshooting guide, and validated protocols to ensure the integrity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis, and why is it a critical issue for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved by water to form a carboxylic acid and an alcohol.[1] For this compound, this degradation pathway breaks down the diester into ethoxymalonic acid (which is itself unstable and prone to decarboxylation) and ethanol. This process is problematic for several reasons:

  • Yield Loss: The primary consequence is a direct loss of your desired product, leading to lower-than-expected yields.

  • Purification Complexity: The formation of acidic byproducts complicates the workup and purification process. These byproducts must be removed, often requiring additional extraction or chromatographic steps.

  • Reaction Integrity: In multi-step syntheses, the presence of these impurities can interfere with subsequent reactions.

This reaction is the reverse of the Fischer esterification and can be catalyzed by both acids and bases, making the aqueous workup phase a critical control point.[1]

Q2: Under what pH conditions is this compound most susceptible to hydrolysis?

A2: this compound is susceptible to hydrolysis under both acidic and basic conditions, but the nature and speed of the reaction differ significantly.

  • Basic Conditions (Saponification): The compound is extremely sensitive to basic conditions, especially in the presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] Base-catalyzed hydrolysis, known as saponification, is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[3] This salt is negatively charged and repels the hydroxide nucleophile, preventing the reverse reaction. Even weak bases, such as sodium bicarbonate, can induce hydrolysis if contact time is prolonged or temperatures are elevated.[1]

  • Acidic Conditions: Acid-catalyzed hydrolysis is an equilibrium-driven process. While it typically requires harsh conditions like heating in strong mineral acids to proceed to completion, even moderate acidic conditions present during a workup can cause partial hydrolysis.[4][5] The presence of water and an acid catalyst can shift the equilibrium away from the desired ester product.

Q3: Which steps in a standard aqueous workup pose the highest risk of hydrolysis?

A3: The highest risk is concentrated in the aqueous wash steps designed to remove reagents and catalysts from the organic phase.[1] Specifically:

  • Reaction Quenching: The initial addition of an aqueous solution to stop the reaction introduces the necessary water for hydrolysis.

  • Acidic Washes: Using dilute acid (e.g., HCl) to remove basic impurities can catalyze hydrolysis.[6]

  • Basic Washes: This is the most critical step. Using a basic solution (e.g., NaHCO₃, Na₂CO₃) to neutralize acid catalysts or unreacted acidic starting materials creates the ideal environment for rapid, irreversible saponification.[1]

Q4: Are there structural features of this compound that influence its stability?

A4: Yes. The core structure of this compound, a malonic ester, contains a methylene group (-CH₂-) flanked by two carbonyl groups. This makes the protons on the methylene carbon acidic (pKa ≈ 13) and a key site for desired synthetic reactions. However, the two ester groups are the points of vulnerability for hydrolysis. While the ethoxy group at the 2-position provides some steric bulk compared to diethyl malonate, the molecule remains highly susceptible to nucleophilic attack at the ester carbonyls, which is the initiating step of hydrolysis.[7]

Troubleshooting Guide

Problem: My final yield is significantly lower than expected, and my NMR/TLC shows polar impurities. How do I confirm hydrolysis is the cause?

A: This is a classic symptom of unintended hydrolysis. The resulting carboxylic acid is more polar than the parent diester. You can confirm this analytically:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude product on a TLC plate alongside a sample of your pure starting material (this compound).

    • Observation: The appearance of a new, more polar spot (i.e., a spot with a lower Rf value that "sticks" to the silica more) is a strong indicator of hydrolysis.

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the presence of a broad singlet, typically far downfield (>10 ppm), is characteristic of a carboxylic acid proton. You may also see a shift in the signals corresponding to the ethoxy and methylene groups.

  • IR Spectroscopy: The presence of a very broad O-H stretch between 2500-3300 cm⁻¹ is a tell-tale sign of a carboxylic acid impurity.[1]

Problem: My reaction was run under acidic conditions, and I need to neutralize the catalyst. How do I do this without causing saponification?

A: This is the most critical step to control. Never use strong bases like NaOH or KOH. The key is to use a weak base under carefully controlled temperature conditions.

  • Solution: Perform all washes with ice-cold, saturated sodium bicarbonate (NaHCO₃) solution .

    • Causality: Sodium bicarbonate is a weak base, sufficient to neutralize a strong acid catalyst (like H₂SO₄ or HCl) without raising the pH to a level where rapid saponification occurs.[1] Using a cold solution dramatically slows the kinetics of any potential hydrolysis.[1]

    • Self-Validation: Add the NaHCO₃ solution to the separatory funnel and shake. Vent frequently, as neutralization produces CO₂ gas. Continue washing with fresh portions of cold NaHCO₃ until gas evolution ceases .[1] This provides a clear visual confirmation that all the acid has been neutralized.

Problem: I've followed the standard procedure, but I'm still observing product loss. What advanced techniques can I employ?

A: If your compound is exceptionally sensitive, you must rigorously minimize its contact with water, especially under non-neutral pH.

  • Minimize Water Volume: Use the minimum volume of aqueous solution necessary for effective washing.

  • Brine Wash Efficiency: Always finish the aqueous workup with a wash using cold, saturated brine (NaCl solution). This helps remove the majority of dissolved water from the organic layer before the drying step.[1][6]

  • Consider Non-Aqueous Workups: For extremely sensitive substrates, you may need to avoid an aqueous workup altogether. This can involve:

    • Filtration: After quenching the reaction, you can attempt to remove salts and polar impurities by filtering the reaction mixture through a plug of an inert material like Celite or silica gel.

    • Specialized Reagents: In some cases, non-aqueous basic equivalents can be used, followed by filtration. However, these methods are highly substrate-dependent.

    • Non-aqueous Saponification: Interestingly, some research shows that using NaOH in a non-aqueous medium like MeOH/CH₂Cl₂ can be a controlled method for hydrolysis, suggesting that avoiding a bulk aqueous phase is key to controlling reactivity.[8][9]

Visual Guides & Data Summary

The following diagrams illustrate the chemical mechanism of hydrolysis and a decision-making workflow for troubleshooting.

Hydrolysis_Mechanism Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Tetrahedral->Ester Reversible Acid Ethoxymalonic Acid + Ethoxide Tetrahedral->Acid 2. Elimination of      Ethoxide (⁻OEt) Carboxylate Carboxylate Salt (Hydrolysis Product) Acid->Carboxylate 3. Irreversible      Deprotonation Proton_transfer Fast Proton Transfer OH_ion OH⁻ (from Base) OH_ion->Ester H2O H₂O

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Troubleshooting_Tree start Problem: Low Yield / Polar Impurity check_tlc Confirm with TLC: New polar spot observed? start->check_tlc hydrolysis_confirmed Cause: Hydrolysis Confirmed check_tlc->hydrolysis_confirmed Yes no_hydrolysis Issue is likely not hydrolysis. Investigate reaction conditions. check_tlc->no_hydrolysis No check_base Workup Check: Used strong base (NaOH/KOH)? hydrolysis_confirmed->check_base strong_base_cause Root Cause: Aggressive Saponification check_base->strong_base_cause Yes check_temp Workup Check: Washes done at room temp? check_base->check_temp No solution_weak_base Solution: Use ice-cold, saturated NaHCO₃ strong_base_cause->solution_weak_base temp_cause Root Cause: H hydrolysis kinetics too fast check_temp->temp_cause Yes check_time Workup Check: Did layers sit for extended periods? check_temp->check_time No solution_cold Solution: Perform all aqueous steps in an ice bath temp_cause->solution_cold time_cause Root Cause: Prolonged contact with aqueous phase check_time->time_cause Yes solution_fast Solution: Perform washes efficiently without delay time_cause->solution_fast

Caption: Troubleshooting decision tree for diagnosing hydrolysis.

Table 1: Summary of Workup Conditions and Hydrolysis Risk
Reagent/ConditionTemperatureRisk LevelRationale
Aqueous NaOH / KOH AnyExtreme Strong base causes rapid, irreversible saponification.[2][10]
Aqueous NaHCO₃ / Na₂CO₃ Room TempModerate Weak base, but hydrolysis can still occur with prolonged contact.
Aqueous NaHCO₃ / Na₂CO₃ 0-5 °CLow Recommended. Cold temperature significantly slows hydrolysis kinetics.[1]
Dilute HCl / H₂SO₄ 0-5 °CLow Acid-catalyzed hydrolysis is slow at low temperatures.
Saturated NaCl (Brine) 0-5 °CVery Low Neutral pH; primarily used to remove water from the organic phase.[1][6]
Anhydrous Na₂SO₄ / MgSO₄ N/ANone Non-aqueous drying agent removes residual water, preventing further hydrolysis.[1]

Recommended Experimental Protocol

Protocol 1: Optimized Aqueous Workup to Prevent Hydrolysis

This protocol assumes the reaction was carried out in an organic solvent (e.g., THF, DCM, Ethyl Acetate) and requires neutralization of an acid catalyst.

  • Cool the Reaction: Once the reaction is complete, place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C.

  • Quench (if necessary): If quenching is required, do so by slowly adding ice-cold water or a specified quenching solution while maintaining the temperature at 0-5 °C.

  • Dilute and Transfer: Dilute the reaction mixture with your chosen extraction solvent (e.g., Ethyl Acetate). Transfer the entire mixture to a separatory funnel.

  • Neutralization Wash: Add a portion of ice-cold, saturated aqueous NaHCO₃ to the separatory funnel. Stopper the funnel, invert it, and vent immediately to release the pressure from CO₂ evolution. Shake gently for 15-30 seconds, venting frequently.

    • Expert Tip: Do not shake too vigorously at first to avoid an uncontrolled pressure buildup.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Neutralization: Repeat steps 4-5 with fresh portions of cold NaHCO₃ solution until you no longer observe any gas evolution upon addition. This is your endpoint for complete acid neutralization.[1]

  • Brine Wash: Wash the organic layer one final time with a portion of ice-cold, saturated aqueous NaCl (brine) . This crucial step removes bulk water from the organic layer and reduces the solubility of your product in the aqueous phase.[1][6]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a generous portion of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask.

    • Self-Validation: Continue adding the drying agent until it no longer clumps together and flows freely like a powder.[1] This indicates that all trace water has been absorbed.

  • Isolate the Product: Filter the drying agent from the organic solution. Remove the solvent from the filtrate using a rotary evaporator to yield your crude this compound, which can then be further purified if necessary.

References

Technical Support Center: Diethyl 2-Ethoxymalonate Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethyl 2-ethoxymalonate (DEEM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot common side reactions encountered when using this versatile reagent with various nucleophiles. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction to this compound (DEEM)

Diethyl 2-ethoxymethylene-malonate is a critical building block in organic synthesis, renowned for its role in constructing complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2][3] Its utility is most notably demonstrated in the Gould-Jacobs reaction for the synthesis of quinolines and 4-hydroxyquinoline derivatives, which are precursors to many antibacterial agents.[4][5][6][7] The reactivity of DEEM stems from its electrophilic double bond and the presence of two ester groups, making it susceptible to attack by a wide range of nucleophiles. However, this reactivity can also lead to a variety of side reactions and unexpected products.

This guide will address common issues in a question-and-answer format, providing detailed mechanistic explanations, troubleshooting protocols, and preventative measures.

I. Reactions with Amine Nucleophiles & The Gould-Jacobs Reaction

The reaction of DEEM with anilines is the cornerstone of the Gould-Jacobs reaction, a classical method for synthesizing the quinoline core.[4][5] The reaction proceeds through nucleophilic substitution of the ethoxy group by the aniline nitrogen, followed by a thermally induced cyclization.[4][5]

FAQ 1: My Gould-Jacobs reaction is giving a low yield of the desired quinolone. What are the common pitfalls?

Answer: Low yields in the Gould-Jacobs reaction can often be attributed to incomplete reaction at either the initial condensation step or the subsequent cyclization.

Troubleshooting Steps:

  • Ensure Complete Formation of the Anilidomethylenemalonate Intermediate: The initial condensation of the aniline with DEEM is crucial. This step is typically performed by heating the neat mixture of reactants.[8][9]

    • Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline and the formation of the intermediate. The reaction is often carried out at temperatures between 100-130 °C for 1-2 hours.[8] It is also important to remove the ethanol byproduct, which can be done under reduced pressure, to drive the equilibrium towards the product.[8]

  • Optimize Cyclization Conditions: The cyclization of the anilidomethylenemalonate intermediate requires high temperatures, typically achieved by using a high-boiling solvent like diphenyl ether or by microwave irradiation.[8][9][10][11]

    • Thermal Cyclization: Heating in diphenyl ether at reflux (around 250-265 °C) is the traditional method.[9][12] Incomplete cyclization can occur if the temperature is too low or the reaction time is too short.

    • Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and often improves yields.[8][11] Optimization of microwave parameters (temperature and time) is key. For example, a reaction might be complete in as little as 5 minutes at 300 °C.[8]

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3 & 4 (Optional) Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Heat (100-130°C) DEEM DEEM DEEM->Intermediate Quinolone 4-Hydroxy-3-carboethoxyquinoline Intermediate->Quinolone High Temp (e.g., Diphenyl Ether, Microwave) Hydrolyzed Quinoline-3-carboxylic acid Quinolone->Hydrolyzed Saponification (NaOH) Final_Product 4-Hydroxyquinoline Hydrolyzed->Final_Product Decarboxylation (Heat)

Caption: Generalized workflow for the Gould-Jacobs synthesis.

FAQ 2: I'm observing an unexpected 4-ethoxyquinoline side product in my reaction. What is its origin?

Answer: The formation of 4-ethoxyquinolines has been reported as a side product in the synthesis of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[10] This side reaction is thought to occur due to the presence of sodium ethoxide, which can be formed from the reaction of residual ethanol with a strong base (like sodium hydride, if used) or from the hydrolysis of the ester groups under basic conditions.[10] The ethoxide then acts as a nucleophile, displacing the 4-hydroxy group (in its keto form) of the quinolone product.

Preventative Measures:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, especially if using strong bases.

  • Purification of Solvents: Use freshly distilled and dry solvents to minimize water content.

  • Careful Choice of Base: If a base is required, consider alternatives that are less likely to generate ethoxide.

II. Reactions with Carbon Nucleophiles

DEEM can react with a variety of carbon nucleophiles, including Grignard reagents and enolates. These reactions can sometimes lead to unexpected outcomes.

FAQ 3: My reaction of DEEM with a Grignard reagent is not giving the expected 1,2-addition product. What is happening?

Answer: The reaction of DEEM with classical Grignard reagents can unexpectedly lead to the formation of diethyl 2-(1,1-dialkyl and diarylmethyl) malonate derivatives instead of the simple 1,2-addition product.[13] This suggests a more complex reaction pathway, likely involving conjugate addition and subsequent reaction with another equivalent of the Grignard reagent.

Troubleshooting and Alternative Protocols:

  • Use of Organocuprates: To achieve a more controlled 1,4-conjugate addition, consider using organocuprates (Gilman reagents). The addition of organocuprates to DEEM has been shown to yield diethyl 2-(1-ethoxyalkyl) malonate derivatives.[13]

Table 1: Comparison of DEEM Reactions with Organometallic Reagents
Reagent TypeTypical ProductReference
Grignard Reagent (RMgX)Diethyl 2-(1,1-dialkyl/diarylmethyl) malonate[13]
Organocuprate (R₂CuLi)Diethyl 2-(1-ethoxyalkyl) malonate[13]

Diagram: Reaction Pathways with Carbon Nucleophiles

Carbon_Nucleophiles DEEM Diethyl Ethoxymethylenemalonate Product_Grignard Diethyl 2-(1,1-dialkyl/diarylmethyl) malonate DEEM->Product_Grignard Unexpected Pathway Product_Cuprate Diethyl 2-(1-ethoxyalkyl) malonate DEEM->Product_Cuprate 1,4-Conjugate Addition Grignard Grignard Reagent (RMgX) Grignard->Product_Grignard Organocuprate Organocuprate (R₂CuLi) Organocuprate->Product_Cuprate

Caption: Divergent reactivity of DEEM with different organometallic reagents.

III. Reactions with Other Nucleophiles

DEEM's reactivity extends to other nucleophiles like thiols and can also undergo hydrolysis under certain conditions.

FAQ 4: I am trying to perform a reaction with a thiol nucleophile. Are there any specific considerations?

Answer: Yes, DEEM readily undergoes a Thiol-Michael addition reaction with thiols. This reaction is quite efficient and can even be performed under acidic conditions, which is advantageous for preserving the oxidation state of sensitive thiols like cysteine.

Experimental Protocol: Derivatization of Cysteine with DEEM

  • Reaction Setup: Combine the thiol-containing sample with DEEM in an appropriate buffer. For analytical purposes with cysteine, the reaction can be carried out under acidic conditions to prevent oxidation.

  • Reaction Conditions: The reaction is typically rapid. For derivatization, heating may be employed to ensure complete reaction and degradation of excess DEEM.[14]

  • Analysis: The resulting adduct can be analyzed by techniques such as LC-MS/MS.

FAQ 5: I am concerned about the stability of DEEM to hydrolysis. What conditions should I avoid?

Answer: While DEEM is relatively stable, it can undergo hydrolysis under harsh acidic or basic conditions. The ester groups are susceptible to cleavage, which can be problematic if not desired. For instance, studies on substituted malonates have shown that vigorous hydrolysis with a mixture of aqueous HBr and acetic acid at reflux can lead to both hydrolysis and decarboxylation.[15]

Troubleshooting Hydrolysis:

  • Avoid Strong Aqueous Acids and Bases: If your reaction requires acidic or basic catalysis, consider using non-aqueous conditions or milder reagents.

  • Control Temperature: Elevated temperatures in the presence of water can accelerate hydrolysis.

  • Work-up Conditions: During the reaction work-up, minimize contact time with aqueous acidic or basic solutions. A quick wash with a saturated sodium bicarbonate solution followed by a brine wash is often sufficient to neutralize any acid without causing significant hydrolysis.

IV. Purity and Storage of DEEM

FAQ 6: My DEEM reagent seems to be impure. What are the common impurities and how can I purify it?

Answer: A common impurity in DEEM is diethyl diethoxymethylmalonate, an intermediate in its synthesis.[7][16] This impurity can be difficult to separate by distillation due to close boiling points.

Purification and Quality Control:

  • Fractional Distillation: Careful fractional distillation under high vacuum is the recommended method for purification.[7][16] It is advisable to monitor the refractive index of the fractions to assess purity, as the boiling point may not be a reliable indicator.[7][16]

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to check for the presence of impurities. The ethoxymethylidene proton of DEEM has a characteristic chemical shift.

  • Storage: DEEM should be stored in a cool, dry place, away from acids and bases to prevent degradation.

References

Technical Support Center: Purification Strategies for Removing Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of unreacted diethyl malonate from your reaction products. Understanding the nuances of each purification technique is critical for ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My crude reaction analysis (NMR/GC) indicates a significant amount of residual diethyl malonate. What are the primary methods for its removal?

A1: The selection of an appropriate purification method is contingent upon the physicochemical properties of your desired product. The three most prevalent and effective techniques are:

  • Basic Aqueous Wash: This technique exploits the acidity of the α-protons of diethyl malonate, converting it into a water-soluble salt.[1]

  • Fractional Vacuum Distillation: This method is ideal for thermally stable products that possess a boiling point significantly different from that of diethyl malonate.[1][2]

  • Column Chromatography: This high-resolution technique is well-suited for separating compounds with differing polarities, particularly when other methods are ineffective or unsuitable.[1][3]

Q2: Can you explain the mechanism behind using a basic aqueous wash to remove diethyl malonate?

A2: The methylene group (-CH₂-) in diethyl malonate is positioned between two carbonyl groups, rendering its protons weakly acidic with a pKa of approximately 13.[1][4][5] When the crude reaction mixture, dissolved in an organic solvent, is washed with a mild aqueous base like sodium bicarbonate or sodium carbonate, the diethyl malonate is deprotonated.[1][6] This deprotonation results in the formation of a sodium salt, which is highly soluble in the aqueous layer and can be easily separated and discarded, while your neutral organic product remains in the organic phase.[1]

Q3: My target compound is an ester. Is a basic wash safe, or will it lead to hydrolysis of my product?

A3: There is a valid concern regarding the potential for hydrolysis of your ester product, a reaction known as saponification.[1] To mitigate this risk, consider the following precautions:

  • Employ a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, instead of strong bases like sodium hydroxide (NaOH).[1][6]

  • Minimize the contact time between the organic and basic layers by performing the wash expeditiously.[1]

  • Conduct the extraction at reduced temperatures, for instance, in an ice bath, to decrease the rate of potential hydrolysis.[1]

  • Immediately follow the basic wash with a brine (saturated NaCl) wash to eliminate any residual base.[1]

Q4: When is fractional vacuum distillation the most appropriate purification strategy?

A4: Fractional vacuum distillation is the preferred method when your product satisfies two essential criteria: it is thermally stable and will not undergo decomposition at the required distillation temperatures, and its boiling point is significantly different from that of diethyl malonate (a difference of at least 20-30 °C under the selected pressure is recommended).[1] This technique is highly efficient, scalable for larger quantities of material, and capable of yielding a product of very high purity.[1] Diethyl malonate has a boiling point of 199–200 °C at atmospheric pressure, which is lowered under vacuum.[4][7]

Q5: What should I do if both basic wash and distillation are unsuitable for my product?

A5: In situations where your product is sensitive to base and has a boiling point close to that of diethyl malonate, column chromatography is the most effective alternative.[3] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[8] By carefully selecting the solvent system, you can achieve a high degree of separation.

Troubleshooting Guides

Symptom Possible Cause Solution
Persistent diethyl malonate peak in GC/NMR after basic wash. Insufficient washing or incorrect pH of the washing solution.Increase the number of basic washes or use a slightly stronger mild base like sodium carbonate. Ensure thorough mixing of the layers during extraction.[9]
Product loss during basic wash. Your product may have some acidic protons or is being partially hydrolyzed.Use a weaker base (sodium bicarbonate), reduce the wash time, and perform the extraction at a lower temperature.[1]
Poor separation during vacuum distillation. The boiling points of your product and diethyl malonate are too close at the operating pressure.Use a fractionating column with a higher number of theoretical plates. Alternatively, switch to column chromatography for better resolution.[10]
Product decomposition during distillation. Your product is not thermally stable at the required distillation temperature.Use a higher vacuum to lower the boiling points of the components. If decomposition persists, column chromatography is the recommended method.
Co-elution of product and diethyl malonate during column chromatography. The chosen solvent system does not provide adequate separation.Optimize the eluent system. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) will generally result in better separation of the more polar diethyl malonate from a less polar product.[8]

Experimental Protocols

Protocol 1: Purification by Basic Aqueous Wash

This protocol is designed for the removal of unreacted diethyl malonate from a crude product that is stable to mild basic conditions.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • First Wash (Optional): Wash the organic layer with deionized water to remove any water-soluble impurities.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate or a 5-10% aqueous solution of sodium carbonate to the separatory funnel.[9][11] Cap the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the basic wash one or two more times, monitoring the pH of the aqueous layer to ensure it remains basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1] This helps to break any emulsions and removes residual water and base from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[12]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_0 Purification by Basic Aqueous Wash dissolve 1. Dissolve crude product in organic solvent add_base 2. Add saturated NaHCO₃ or Na₂CO₃ solution dissolve->add_base shake_vent 3. Shake and vent separatory funnel add_base->shake_vent separate 4. Separate aqueous layer (contains malonate salt) shake_vent->separate repeat_wash 5. Repeat basic wash (1-2 more times) separate->repeat_wash brine_wash 6. Wash with brine repeat_wash->brine_wash dry 7. Dry organic layer (e.g., Na₂SO₄) brine_wash->dry evaporate 8. Evaporate solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for removing diethyl malonate via basic aqueous wash.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying thermally stable products with boiling points significantly different from diethyl malonate.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude product into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Collect the initial fraction, which will primarily be any low-boiling solvents.

    • As the temperature rises, unreacted diethyl malonate will begin to distill. Collect this in a separate receiving flask. Monitor the head temperature and pressure closely.

    • Once the head temperature stabilizes at the boiling point of your product, change the receiving flask to collect the purified product.

  • Completion: Stop the distillation once the majority of your product has been collected and before the distillation pot is heated to dryness.

  • Analysis: Analyze the purity of the collected product fraction using GC or NMR.

G cluster_1 Purification by Fractional Vacuum Distillation setup 1. Assemble fractional vacuum distillation apparatus charge 2. Charge flask with crude product setup->charge apply_vacuum 3. Apply vacuum charge->apply_vacuum heat 4. Gradually heat apply_vacuum->heat collect_forerun 5a. Collect forerun (low-boiling impurities) heat->collect_forerun collect_dem 5b. Collect diethyl malonate fraction collect_forerun->collect_dem collect_product 5c. Collect purified product fraction collect_dem->collect_product stop 6. Stop distillation collect_product->stop analyze 7. Analyze purity (GC/NMR) stop->analyze

Caption: Workflow for purification using fractional vacuum distillation.

Data Presentation

The following table summarizes the key physical properties of diethyl malonate, which are essential for planning your purification strategy.

PropertyValueReference
Molecular Formula C₇H₁₂O₄[4]
Molecular Weight 160.17 g/mol [4]
Boiling Point 199-200 °C (at 1 atm)[4][7]
Density 1.055 g/mL (at 20 °C)[4]
pKa of α-protons ~13[1][4][5]
Solubility in water 2.08 g/100 mL (at 20 °C)[13]
Miscibility Miscible with ethanol, ether, chloroform, and benzene[4][13]

References

Technical Support Center: Minimizing Tar Formation in High-Temperature Reactions of Diethyl 2-Ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize diethyl 2-ethoxymalonate and its derivatives in high-temperature applications. We understand that managing side reactions, particularly the formation of tar and char, is a critical challenge in achieving high yields and product purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize tar formation and optimize your reaction outcomes.

Section 1: Understanding Tar Formation - FAQs

This section addresses the fundamental principles behind tar formation, providing the necessary context for the troubleshooting guide that follows.

Q1: What exactly is "tar" in the context of a high-temperature organic reaction?

In synthetic organic chemistry, "tar" is a catch-all term for a complex, often intractable, mixture of high-molecular-weight byproducts.[1] Unlike a simple side product, tar is typically a dark, viscous liquid or amorphous solid composed of a multitude of polymerized and degraded organic species.[2] It arises from secondary decomposition and recombination reactions that run parallel to or overtake the desired chemical transformation at elevated temperatures.[2] Its presence complicates product isolation, reduces yield, and can deactivate catalysts.

Q2: Why is this compound prone to tar formation at high temperatures?

This compound, like many highly functionalized organic molecules, possesses multiple reactive sites. At high temperatures (>150-200°C), the thermal energy supplied to the system can become sufficient to initiate undesirable reaction pathways:

  • Thermal Decomposition (Pyrolysis): The ester and ether functionalities can undergo fragmentation through radical mechanisms.[3] This process, known as pyrolysis, breaks the molecule into smaller, highly reactive radical fragments.[4]

  • Radical Polymerization: These fragments can recombine and polymerize in uncontrolled ways, leading to the formation of large, complex aromatic and polyaromatic structures characteristic of tar.[2][3]

  • Elimination and Condensation: The molecule can undergo elimination of ethanol or other small molecules, creating unsaturated intermediates that are highly susceptible to polymerization and condensation reactions.[5]

  • Hydrolysis and Decarboxylation: Trace amounts of moisture can lead to hydrolysis of the ester groups to form a malonic acid intermediate, which is thermally unstable and can readily decarboxylate upon heating.[6][7][8] These subsequent reactions can contribute to a complex product mixture.

The core issue is that high thermal energy can overcome the activation energy for numerous degradation pathways, not just the desired reaction.

Q3: What are the primary experimental factors that influence the rate of tar formation?

Four key parameters dictate the extent of tar formation. Understanding their interplay is crucial for effective troubleshooting.

  • Reaction Temperature: This is the most critical factor. Higher temperatures accelerate all reactions, but they disproportionately favor the complex, high-activation-energy pathways leading to tar.[9][10]

  • Atmospheric Conditions: The presence of atmospheric oxygen is highly detrimental, as it can initiate oxidative decomposition pathways that are a major source of tar and char.[11][12] Atmospheric moisture can also lead to unwanted hydrolytic side reactions.[11]

  • Reaction Time: The longer the reaction mixture is held at a high temperature, the greater the opportunity for product degradation and the progression of secondary tar-forming reactions.[9][13]

  • Catalysis: The absence of an effective catalyst means that higher temperatures are often required to drive the desired reaction, which in turn promotes tarring. A suitable catalyst can lower the activation energy of the intended pathway, allowing the reaction to proceed efficiently at a lower temperature where tar formation is kinetically disfavored.[14][15]

Section 2: Troubleshooting Guide: Excessive Tar Formation

This guide provides a systematic approach to diagnosing and solving issues with tar and char in your reactions.

Problem: My reaction produces a significant amount of dark, insoluble tar, and the yield of my desired product is very low.

This is a classic symptom of uncontrolled side reactions. Follow these steps to diagnose the root cause.

  • Expert Insight: Exceeding the optimal temperature is the most common cause of excessive tarring. Every 10°C increase can roughly double the rate of reaction, but this effect is not uniform across all possible pathways.[16] The complex network of radical reactions that lead to tar often has a higher activation energy and becomes dominant at excessive temperatures.[17]

  • Troubleshooting Action: Systematically determine the minimum temperature required for an efficient reaction.

    • Review the literature for the specific transformation you are attempting and note the reported temperature ranges.

    • If no direct precedent exists, establish a baseline by running the reaction at a significantly lower temperature (e.g., 20-30°C below your initial setpoint) for a longer duration.

    • Incrementally increase the temperature in 10-15°C steps for subsequent experiments, carefully monitoring reaction progress and byproduct formation using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of crude aliquots).[9]

    • Identify the temperature at which the desired product forms at a reasonable rate without the significant appearance of tarry byproducts. This is your optimal temperature window.

ParameterRecommendationRationale
Initial Setpoint Start 20-30°C below the literature value or your previous attempt.Avoids overshooting the optimal temperature where tar formation becomes rapid.
Temperature Step 10-15°C increments.Provides sufficient resolution to identify the optimal window without excessive experimentation.
Monitoring TLC or GC-MS analysis of reaction aliquots every 30-60 minutes.Allows for semi-quantitative assessment of product formation vs. byproduct spots/peaks.[13]
Endpoint The temperature providing the best conversion to product before significant tar is observed analytically.Balances reaction rate with selectivity, maximizing yield.
  • Expert Insight: High-temperature organic reactions are highly sensitive to atmospheric components. Oxygen acts as a radical initiator, promoting a cascade of oxidative decomposition reactions that lead to char formation.[12] Moisture can hydrolyze the ester groups, leading to undesired carboxylic acids that can either complicate the reaction or decompose further.[11] An inert atmosphere is not optional; it is a mandatory requirement for success.[12][18]

  • Troubleshooting Action: Implement a robust inert atmosphere protocol.

    • Ensure all glassware is meticulously dried in an oven (e.g., overnight at 120°C) or by flame-drying under vacuum immediately before use.[19]

    • Assemble the apparatus while still hot and immediately place it under a positive pressure of a dry, inert gas such as Argon or Nitrogen.[19]

    • Use a gas manifold or a balloon setup to maintain this positive pressure throughout the entire experiment, including reagent addition and heating.[19][20] A bubbler at the outlet confirms a positive flow.

    • Use anhydrous solvents and ensure all liquid reagents are transferred via syringe through rubber septa to prevent atmospheric exposure.[13]

ExperimentalSetup cluster_flask Reaction Vessel cluster_heating Heating & Monitoring cluster_atmosphere Inert Atmosphere Control Flask Round-Bottom Flask (Flame-Dried) Stir_Bar Magnetic Stir Bar Septum Rubber Septum Heating_Mantle Heating Mantle Condenser Reflux Condenser Septum->Condenser Thermometer Thermometer Inert_Gas Inert Gas Source (N2 or Ar Balloon/Manifold) Needle_In Inlet Needle Inert_Gas->Needle_In Positive Pressure Needle_In->Septum Bubbler Outlet Bubbler Condenser->Bubbler Gas Outlet

Caption: Diagram of a standard setup for high-temperature reactions under an inert atmosphere.

Section 3: Proactive Strategies & Advanced FAQs

This section focuses on preventative measures and advanced concepts to help you design robust, high-yield reactions from the outset.

Q4: How does catalyst selection impact tar formation?

Catalysts are essential for directing reaction pathways and can be your most powerful tool against tar formation. They function in two primary ways:

  • Enhancing Desired Reaction Rates: By lowering the activation energy for the intended transformation, a catalyst allows the reaction to be run at a lower temperature, thereby avoiding the temperature regimes where tar formation dominates.[15] For many reactions involving malonates, bases like sodium ethoxide or potassium carbonate are used.[21][22] It is critical to match the alkoxide base to the ester to prevent transesterification.[21][23]

  • Promoting Tar Cracking: In some applications, particularly those involving pyrolysis, specific catalysts can be introduced to break down tar molecules as they form.[14] While less common in fine chemical synthesis, this principle highlights the importance of catalyst choice. Nickel-based catalysts, for instance, are exceptionally effective at cracking complex hydrocarbons into lighter gases.[24][25]

Catalyst TypeExample(s)Primary Function in Minimizing TarCitation(s)
Base Catalysts Sodium Ethoxide (NaOEt), Potassium CarbonatePromotes desired C-C bond formation (e.g., alkylation) at lower temperatures by generating the malonate enolate.[21][21][22]
Acid Catalysts p-Toluenesulfonic acid (pTSA), H₂SO₄Can facilitate condensation or cyclization reactions at lower temperatures than purely thermal methods.[26]
Heterogeneous Catalysts Ni/Al₂O₃, Zeolites, Activated CharPrimarily used in pyrolysis/gasification to crack tar into smaller molecules. Can reduce the required temperature.[25] Can be beneficial in flow chemistry.[14][24][25]
Q5: Can the choice of solvent influence the outcome of the reaction?

Absolutely. The solvent plays a critical role in reaction success.[9]

  • Solubility: The solvent must fully dissolve reactants and key intermediates to ensure a homogeneous reaction mixture. Poor solubility can lead to localized "hot spots" and decomposition on vessel walls.

  • Boiling Point: A high-boiling solvent (e.g., DMF, DMSO, diphenyl ether) is often necessary to reach the required reaction temperature without pressurizing the system.[27] However, ensure your target temperature is well below the solvent's decomposition point.

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like ethanol are generally used with their corresponding alkoxide bases (e.g., ethanol with sodium ethoxide).[21] Aprotic solvents like THF or DMF are preferred when using stronger, non-alkoxide bases like NaH.[21]

Q6: Is there a "golden rule" for reaction time in high-temperature synthesis?

There is no universal rule, but the guiding principle is: heat for the minimum time necessary to achieve maximum conversion. Prolonged heating, even at the optimal temperature, will inevitably lead to the slow formation of degradation byproducts.[13]

  • Active Monitoring is Key: Do not simply set a timer and walk away. Actively monitor the reaction's progress.

  • Techniques: Use Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS to track the consumption of starting material and the formation of the product.

  • Determining Completion: The reaction is complete when the concentration of the limiting reagent has plateaued. Quench the reaction promptly at this point to prevent the product from degrading into tar.

Section 4: Key Experimental Protocols

These detailed protocols provide a validated starting point for your experiments.

Protocol 1: Establishing and Maintaining a Robust Inert Atmosphere
  • Glassware Preparation: Place all glassware (round-bottom flask, condenser, addition funnel, etc.) and a magnetic stir bar in a laboratory oven at >120°C for at least 4 hours (preferably overnight).

  • Hot Assembly: While the glassware is still hot, assemble the reaction apparatus in a fume hood. Use a light coating of vacuum grease on all glass joints. Clamp the flask securely.

  • Initial Purge: Fold a rubber septum over the main opening of the flask. Insert two needles through the septum: one connected to your inert gas line (Nitrogen or Argon) and a second "exit" needle that is open to the hood.[19]

  • Flushing: Allow the inert gas to flush through the system for 5-10 minutes to displace all the air. You can feel the gas flow from the exit needle. For denser Argon, a shorter flush time may be sufficient.[19]

  • Positive Pressure: Remove the exit needle. The flask is now under a positive pressure of inert gas. If using a balloon, it should remain partially inflated. If using a manifold, connect the outlet of the condenser to an oil bubbler to visualize the positive gas flow.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through the septum. Add solid reagents quickly by briefly removing the septum and immediately replacing it while maintaining a high flow of inert gas over the opening.

  • Heating: Begin heating only after all reagents have been added and the system is sealed under positive pressure. Maintain the positive pressure throughout the entire heating and cooling process.

dot

TroubleshootingFlowchart Start Problem: Excessive Tar Formation Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Atmosphere Is the reaction under a strict inert atmosphere? Check_Temp->Check_Atmosphere Yes Sol_Temp Solution: Perform temperature scouting study. Find minimum effective temperature. Check_Temp->Sol_Temp No Check_Time Is the reaction being monitored for completion? Check_Atmosphere->Check_Time Yes Sol_Atmosphere Solution: Use flame-dried glassware. Maintain positive N2/Ar pressure. Check_Atmosphere->Sol_Atmosphere No Check_Catalyst Is an appropriate catalyst being used? Check_Time->Check_Catalyst Yes Sol_Time Solution: Monitor reaction by TLC/GC. Quench immediately upon completion. Check_Time->Sol_Time No Sol_Catalyst Solution: Introduce a suitable catalyst to lower the reaction temperature. Check_Catalyst->Sol_Catalyst No End Outcome: Minimized Tar, Improved Yield Check_Catalyst->End Yes Sol_Temp->Check_Atmosphere Sol_Atmosphere->Check_Time Sol_Time->Check_Catalyst Sol_Catalyst->End

Caption: A troubleshooting flowchart for diagnosing and solving tar formation issues.

References

Conditions to avoid decomposition of diethyl 2-ethoxymalonate during distillation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and purification of diethyl 2-ethoxymalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the distillation of this compound. Our goal is to equip you with the knowledge to prevent decomposition and ensure the highest purity of your material.

Troubleshooting Guide: Distillation Issues and Solutions

This section addresses common problems encountered during the distillation of this compound, focusing on the underlying chemical principles to inform your experimental choices.

Question 1: My this compound appears to be decomposing during distillation, evidenced by gas evolution and discoloration. What is the likely cause and how can I prevent it?

Answer: The most probable cause of decomposition is a combination of hydrolysis and subsequent thermal decarboxylation.[1][2][3] this compound, like other malonic esters, is susceptible to hydrolysis of its ester groups to form a malonic acid derivative, especially in the presence of trace amounts of acid or base and water. This substituted malonic acid is thermally unstable and can readily lose carbon dioxide (CO₂) upon heating.[2]

Root Causes & Preventative Measures:

  • Presence of Water: Moisture in your crude product or distillation apparatus can facilitate hydrolysis.

    • Solution: Ensure your crude this compound is thoroughly dried before distillation. Use a drying agent like anhydrous magnesium sulfate or sodium sulfate and filter it off completely. All glassware for the distillation should be oven-dried and assembled while still warm to prevent condensation.

  • Acidic or Basic Impurities: Residual catalysts or byproducts from the synthesis can catalyze hydrolysis.

    • Solution: Neutralize your crude product before distillation. A gentle wash with a saturated sodium bicarbonate (NaHCO₃) solution can remove acidic impurities.[4] Be cautious with basic washes as they can also promote hydrolysis if not performed quickly and at low temperatures.[4] A subsequent wash with brine (saturated NaCl solution) is recommended to remove residual base and water.[4]

  • Excessive Heat: High temperatures accelerate the rate of both hydrolysis and decarboxylation.[2][5]

    • Solution: Purify this compound via vacuum distillation .[6][7] Reducing the pressure significantly lowers the boiling point, thereby minimizing thermal stress on the molecule.

Question 2: I'm performing a vacuum distillation, but the distillation is proceeding very slowly or not at all, and I'm tempted to increase the heat. What should I do?

Answer: Increasing the heat excessively is a common mistake that can lead to decomposition. Slow distillation under vacuum can be due to several factors unrelated to temperature.

Troubleshooting Slow Distillation:

  • Inadequate Vacuum: Your vacuum pump may not be reaching a low enough pressure.

    • Solution: Check your vacuum system for leaks. Ensure all joints are properly sealed with a suitable vacuum grease. Verify the performance of your vacuum pump; it may require an oil change or servicing. Use a manometer to accurately measure the pressure in the system.

  • Inefficient Heat Transfer: The heat from the heating mantle may not be reaching your compound effectively.

    • Solution: Use a heating mantle that is appropriately sized for your distillation flask. Ensure good contact between the flask and the mantle. Using a stirrer bar in the distillation flask will ensure even heating and prevent bumping. An oil bath can also provide more uniform heating than a mantle.

  • Fractionating Column Issues: If using a fractionating column, it may be too long or not properly insulated, leading to excessive condensation and reflux.

    • Solution: For a simple purification, a short Vigreux column or a simple distillation head is often sufficient. If a longer column is necessary for separating closely boiling impurities, ensure it is well-insulated to maintain the temperature gradient.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vacuum and temperature settings for the distillation of this compound?

A1: The optimal settings will depend on your specific vacuum capabilities. The goal is to distill at the lowest possible temperature. Based on data for structurally similar compounds, you can expect the following approximate boiling points at reduced pressures:

Pressure (mmHg)Approximate Boiling Point (°C)Compound
0.25108-110Ethyl ethoxymethylenemalonate
11.0082-83Diethyl malonate
1770-100Diethyl malonate

Data sourced from Organic Syntheses Procedure[8] and The Good Scents Company. Note that the first entry is for a closely related but different compound and should be used as an estimation.

A good starting point is to achieve a vacuum of 1-10 mmHg and gently heat the distillation pot. The head temperature should be significantly lower than the pot temperature and will rise as the product begins to distill.

Q2: What are the visual signs of decomposition during distillation?

A2: Be vigilant for the following indicators:

  • Gas Evolution: Bubbling in the distillation flask (after the initial degassing of the liquid) can indicate the formation of CO₂ from decarboxylation.

  • Discoloration: The material turning yellow, brown, or black is a sign of thermal decomposition.

  • Pressure Fluctuations: A sudden increase in pressure within the system can be caused by the release of non-condensable gases like CO₂.

Q3: Can I store this compound after distillation?

A3: Yes. This compound is relatively stable and can be stored at room temperature in a tightly sealed container to protect it from moisture. For long-term storage, refrigeration is recommended.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a step-by-step methodology for the purification of this compound.

1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. If acidic impurities are suspected, wash with a saturated solution of sodium bicarbonate. c. Separate the organic layer and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the bulk of any solvent.

2. Distillation Setup: a. Assemble a clean, oven-dried vacuum distillation apparatus. A simple setup with a short path distillation head is often sufficient. b. Place the crude, dried this compound in the distillation flask with a magnetic stirrer bar. c. Connect the apparatus to a vacuum pump with a cold trap in between. d. Use a manometer to monitor the pressure.

3. Distillation Procedure: a. Begin stirring and slowly apply vacuum to the system. The liquid may bubble as dissolved gases are removed. b. Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath. c. Collect any low-boiling impurities as a forerun in a separate receiving flask. d. As the temperature of the vapor at the distillation head stabilizes, change to a clean receiving flask to collect the pure this compound. e. Continue distillation until the majority of the product has been collected or until signs of decomposition appear. f. Turn off the heat and allow the system to cool completely before slowly reintroducing air.

Visualizing the Process

Decomposition Pathway

The primary decomposition route for substituted malonic esters under distillation conditions, especially in the presence of water, is hydrolysis followed by decarboxylation.

Decomposition_Pathway DEM This compound MA Ethoxymalonic Acid DEM->MA Hydrolysis (+H2O, Heat, H+/OH-) Product 2-Ethoxyacetic Acid + CO2 MA->Product Decarboxylation (Heat)

Caption: Hydrolysis and decarboxylation of this compound.

Troubleshooting Workflow

A logical approach to diagnosing and solving distillation problems.

Troubleshooting_Workflow start Distillation Problem check_decomp Signs of Decomposition? (Gas, Discoloration) start->check_decomp check_speed Distillation Too Slow? start->check_speed reduce_temp Reduce Temperature Improve Vacuum check_decomp->reduce_temp Yes check_impurities Check for Acid/Base/ Water Impurities check_decomp->check_impurities Yes check_vacuum Check Vacuum System for Leaks check_speed->check_vacuum Yes check_heat Improve Heat Transfer (Stirring, Oil Bath) check_speed->check_heat Yes check_column Optimize Column (Insulation, Length) check_speed->check_column Yes solution Successful Distillation reduce_temp->solution check_impurities->solution check_vacuum->solution check_heat->solution check_column->solution

Caption: A workflow for troubleshooting distillation issues.

References

Technical Support Center: Strategies to Improve Mono-Alkylation Selectivity of Malonic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for optimizing the mono-alkylation of malonic esters. A persistent challenge in this cornerstone C-C bond-forming reaction is controlling the selectivity between the desired mono-alkylated product and the often-undesired di-alkylated byproduct.[1] This document provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maximize your yields and simplify product purification.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: Significant Formation of Di-alkylated Product

Symptoms: Your reaction yields a mixture of mono- and di-alkylated products, with the latter being a major component. This complicates purification and reduces the yield of the desired compound.[2]

Causality Analysis: The mono-alkylated product still possesses one acidic α-hydrogen, which can be deprotonated by any remaining base to form a new enolate.[3][4] This second enolate can then react with the alkylating agent, leading to di-alkylation. The rate of this second alkylation can sometimes be faster than the first, further exacerbating the issue.[5]

Diagnostic Questions & Solutions:

  • Did you use more than one equivalent of base?

    • Solution: Strictly control the stoichiometry. Use only one equivalent of base relative to the malonic ester.[6] This ensures there is insufficient base to deprotonate the mono-alkylated product in significant quantities.[7] For highly precise and irreversible deprotonation, consider using sodium hydride (NaH).[6]

  • Is your reaction temperature too high or the reaction time too long?

    • Solution: Elevated temperatures can increase the rate of the second deprotonation and subsequent alkylation.[6] Perform the initial enolate formation at a low temperature (e.g., 0 °C). After adding the alkylating agent, allow the reaction to proceed at the lowest effective temperature. Monitor the reaction progress closely using TLC to avoid unnecessarily long reaction times.

  • How was the alkylating agent added?

    • Solution: A high local concentration of the alkylating agent can favor di-alkylation once some mono-alkylated product has formed. Add the alkylating agent slowly and dropwise to the enolate solution.[6] A more advanced technique is to add the pre-formed enolate solution slowly to a solution of the alkylating agent; this keeps the concentration of the reactive enolate low at all times.[8]

  • What was the stoichiometry of the malonic ester to the alkylating agent?

    • Solution: Use a slight excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent.[9][10] This increases the statistical probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[11]

Problem: Low Yield of Mono-alkylated Product & Incomplete Conversion

Symptoms: The reaction stops prematurely, leaving a significant amount of unreacted starting material (malonic ester) even after extended reaction times.

Causality Analysis: Low conversion rates often point to issues with the deprotonation step, meaning the active nucleophile (the enolate) is not being generated efficiently.[8]

Diagnostic Questions & Solutions:

  • Is your base active and are your conditions anhydrous?

    • Solution: Alkoxide bases like sodium ethoxide (NaOEt) are highly sensitive to moisture. Ensure you are using a fresh, dry base and that all solvents are anhydrous and glassware is flame-dried.[8] Any water present will quench the base, reducing the amount available to form the enolate.

  • Is the base strong enough?

    • Solution: The base's conjugate acid must have a pKa significantly higher than that of the malonic ester (pKa ≈ 13).[12] Sodium ethoxide (pKa of ethanol ≈ 16) is generally sufficient.[13][14] However, for less reactive systems or to ensure complete, irreversible deprotonation, a stronger base like sodium hydride (NaH) in an aprotic solvent (THF, DMF) is recommended.[7][15]

  • Are you using an incompatible base/ester combination?

    • Solution: To prevent transesterification, the alkoxide of the base must match the alkyl group of the ester (e.g., use sodium ethoxide with diethyl malonate).[1][7] Using a mismatched pair can lead to a mixture of ester products and lower the yield of the target molecule.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing mono- versus di-alkylation selectivity?

A1: The primary factors are:

  • Stoichiometry: The molar ratio of malonic ester:base:alkylating agent is critical. For mono-alkylation, a 1:1 ratio of base to alkylating agent is a starting point, often with a slight excess of the malonic ester.[6][7]

  • Base Strength & Type: The choice of base affects the position of the deprotonation equilibrium.[7]

  • Reaction Temperature: Lower temperatures generally favor mono-alkylation by slowing the rate of the second alkylation.[6]

  • Addition Order & Rate: Slow addition of the limiting reagent (usually the alkyl halide) helps maintain low concentrations of reactants and minimizes side reactions.[8]

  • Solvent: The solvent influences the reactivity and aggregation state of the enolate.[16]

Q2: How does the choice of base impact selectivity?

A2: The base is arguably the most critical variable. The table below summarizes common choices.

BaseTypical SolventAdvantagesDisadvantagesSelectivity Impact
Sodium Ethoxide (NaOEt) EthanolInexpensive, classic method.[17]Reversible deprotonation; requires matching ester to prevent transesterification.[7]Good, but can lead to di-alkylation if stoichiometry is not strictly controlled.[1]
Sodium Hydride (NaH) THF, DMFIrreversible deprotonation (H₂ gas evolves), drives reaction to completion.[6]Requires strictly anhydrous conditions; mineral oil dispersion can complicate workup.Excellent for mono-alkylation when using 1 equivalent.[15]
Potassium Carbonate (K₂CO₃) DMF, Toluene/WaterMilder, less hazardous, cost-effective.Often requires a phase-transfer catalyst (PTC) to be effective.[6]Excellent selectivity, especially with PTC, as it's a weaker base.[18][19]

Q3: What is Phase-Transfer Catalysis (PTC) and how can it improve selectivity?

A3: Phase-Transfer Catalysis involves using a catalyst (like a quaternary ammonium salt or a crown ether) to shuttle an anion (the malonate enolate) from a solid or aqueous phase into an organic phase where the alkylating agent resides.[18][20] This method offers high selectivity for mono-alkylation because it often uses weaker, solid bases (like K₂CO₃) and maintains a very low concentration of the enolate in the organic phase at any given time, thus kinetically disfavoring the second alkylation.[6][19] Polyethylene glycol (PEG) has also been shown to be an effective and selective catalyst for this process.[19]

Q4: Which alkylating agents are best suited for this reaction?

A4: The alkylation step proceeds via an Sₙ2 mechanism.[12][21] Therefore, the reactivity of the alkyl halide is subject to the same constraints as other Sₙ2 reactions.[17]

  • Excellent: Methyl halides and primary alkyl halides (e.g., methyl iodide, butyl bromide). Benzylic and allylic halides are also highly reactive.[17][21]

  • Poor: Secondary alkyl halides react slowly and are prone to competing E2 elimination reactions.[11][17]

  • Unsuitable: Tertiary alkyl halides will almost exclusively undergo elimination and do not yield alkylation products.[6][21]

Part 3: Diagrams & Visual Workflows

Core Reaction Mechanism

Malonic Ester Alkylation Malonate Malonic Ester (R'-O₂CCH₂CO₂-R') Enolate Resonance-Stabilized Enolate Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) MonoProduct Mono-alkylated Product Enolate->MonoProduct Sₙ2 Attack AlkylHalide Alkyl Halide (R-X)

Caption: The core mechanism for malonic ester alkylation.

Competitive Pathways: Mono- vs. Di-alkylation

Competitive Pathways Start Malonic Ester Enolate MonoProduct Mono-alkylated Ester Start->MonoProduct 1. Alkylation EndMono Desired Product (after hydrolysis/ decarboxylation) MonoProduct->EndMono 2. Workup Base + Base (Excess) MonoProduct->Base [Side Reaction] DiProduct Di-alkylated Ester EndDi Undesired Byproduct DiProduct->EndDi Base->DiProduct 2. Deprotonation & 3. Alkylation AlkylHalide + Alkyl Halide

Caption: The kinetic branch point leading to mono- or di-alkylation.

Troubleshooting Workflow

Caption: A diagnostic workflow for troubleshooting poor selectivity.

Part 4: Experimental Protocols

Protocol 1: High-Selectivity Mono-alkylation using NaH in DMF

This protocol is a general guideline for achieving selective mono-alkylation of diethyl malonate with a primary alkyl bromide.[6]

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil), 1.0 equivalent

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl malonate, 1.1 equivalents

  • Alkyl bromide, 1.0 equivalent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Enolate Formation: Add anhydrous DMF to the flask to create a stirrable suspension. Cool the mixture to 0 °C using an ice bath.

  • Add the diethyl malonate (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.0 eq.) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the alkyl bromide.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure mono-alkylated diethyl malonate.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis of Diethyl 2-Ethoxymalonate Reaction Products: A Comparative Evaluation of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the precise characterization of reaction mixtures is not merely a quality control step; it is fundamental to process optimization, yield maximization, and regulatory compliance. Diethyl 2-ethoxymalonate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge. Its reactions, often involving alkylation, hydrolysis, or cyclocondensation, can yield a complex matrix of the desired product, unreacted starting materials, intermediates, and byproducts.[1][2]

This guide provides an in-depth, field-proven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of this compound reaction products. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: Understanding this compound Reactions

This compound is a derivative of diethyl malonate, a classic reagent in organic synthesis.[3] Its utility stems from the acidity of the α-hydrogen, which allows for deprotonation to form a reactive enolate, followed by nucleophilic substitution or addition reactions.[4] A typical synthetic sequence might involve:

  • Alkylation: Reaction with an alkyl halide to form a C-C bond at the α-position.

  • Hydrolysis: Conversion of the ester groups to carboxylic acids, often followed by...

  • Decarboxylation: Loss of CO2 upon heating to yield a substituted ethoxyacetic acid derivative.

The primary analytical objectives are to:

  • Confirm the identity of the desired product.

  • Quantify the purity of the product and identify impurities.

  • Monitor reaction progress by measuring the consumption of reactants and the formation of products.

Potential byproducts and impurities can include unreacted starting materials, dialkylated products, and degradation products from hydrolysis or thermal decomposition.[4][5]

GC-MS: The Workhorse for Volatile and Semi-Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for this compound and its likely derivatives.[6] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides an unparalleled level of detail for complex reaction mixtures.

Why GC-MS is the Preferred Method

The choice of GC-MS is underpinned by several key advantages:

  • High Resolution: Capillary GC columns offer excellent separation of structurally similar compounds, such as mono- and dialkylated products.

  • Sensitivity: Modern mass spectrometers can detect impurities at trace levels, which is critical for pharmaceutical applications where impurity thresholds are strictly regulated.[7][8]

  • Structural Elucidation: Electron Ionization (EI) mass spectrometry generates reproducible fragmentation patterns that act as a "fingerprint" for a given compound, allowing for confident identification through library matching (e.g., NIST) and manual interpretation.[9][10]

GC-MS Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of a this compound reaction mixture.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Reaction Aliquot Withdraw representative sample Dilute 2. Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilute InternalStd 3. Internal Standard Add IS for quantification Dilute->InternalStd Vial 4. Vialing Transfer to GC autosampler vial InternalStd->Vial Injection 5. GC Injection (1 µL, Split Mode) Vial->Injection Separation 6. Chromatographic Separation (Capillary Column) Injection->Separation Ionization 7. Ionization & Fragmentation (Electron Impact, 70 eV) Separation->Ionization Detection 8. Mass Analysis & Detection (Quadrupole or Orbitrap) Ionization->Detection TIC 9. Total Ion Chromatogram (TIC) Generation Detection->TIC Deconvolution 10. Peak Identification (Library Search & Manual Interpretation) TIC->Deconvolution Quantification 11. Quantification (Peak Area vs. Internal Standard) Deconvolution->Quantification Report 12. Final Report (Purity, Impurity Profile) Quantification->Report

Caption: A typical workflow for GC-MS analysis.

Interpreting the Mass Spectra: Fragmentation Patterns

The mass spectrum of a malonate derivative is highly informative. Key fragmentation patterns include:

  • Loss of an Ethoxy Group (-OC2H5): A characteristic loss of 45 Da.

  • Loss of an Ethoxycarbonyl Group (-COOC2H5): A loss of 73 Da.

  • McLafferty Rearrangement: Common in esters, leading to characteristic fragment ions.[10]

  • β-Cleavage: Malonate derivatives often exhibit a characteristic cleavage with the loss of the diethyl malonate moiety (159 Da).[11]

For this compound, one would expect to see a molecular ion peak (M+) and fragments corresponding to these losses, which aids in its unambiguous identification.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by boiling point/polarity in a gas phase, followed by mass-based detection.Separation by polarity/affinity in a liquid phase, followed by UV or mass detection.Detection of nuclear spin transitions in a magnetic field.
Best Suited For Volatile and thermally stable compounds. Ideal for reaction monitoring and impurity profiling.[6]Non-volatile, polar, or thermally labile compounds.Structural elucidation and absolute quantification (qNMR).
Sample Preparation Simple dilution in a volatile solvent. Derivatization may be needed for polar compounds.Dilution in mobile phase. Filtration is often required.Dissolution in a deuterated solvent.
Sensitivity Very high (ng to pg level), especially with selected ion monitoring (SIM).High (µg to ng level). MS detection enhances sensitivity.Lower sensitivity (mg to µg level).
Identification Power Excellent. Reproducible fragmentation patterns allow for library matching and structural inference.[9]Moderate with UV detection. High with MS detection (LC-MS).Unambiguous. Provides detailed structural information and stereochemistry.
Quantitative Accuracy Excellent, especially with an appropriate internal standard.Excellent with proper calibration.Excellent (qNMR), as it can be a primary ratio method.
Limitations Not suitable for non-volatile or thermally unstable compounds.Lower resolution for complex mixtures compared to capillary GC.Lower throughput, higher instrument cost, and complex data interpretation.
Synergistic Application

For a comprehensive analysis in a drug development setting, these techniques are often used in concert:

  • GC-MS is used for routine process monitoring and release testing due to its speed, sensitivity, and robustness for the target analytes.[12]

  • HPLC is employed if key impurities or degradation products are non-volatile or thermally labile.[5]

  • NMR is the definitive tool for the structural confirmation of the final product and for characterizing unknown impurities identified by GC-MS or HPLC.[13]

Validated Experimental Protocol for GC-MS Analysis

This protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in ICH Q2(R1) guidelines for analytical method validation.[8]

Objective: To separate, identify, and quantify this compound and its reaction-related impurities.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add 1.0 mL of an internal standard solution (e.g., tetradecane at 1 mg/mL in dichloromethane).

  • Dilute to the mark with dichloromethane and mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. Instrumentation and Conditions

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature and flow control for retention time stability.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)A non-polar (5% phenyl-methylpolysiloxane) column provides good selectivity for semi-polar malonate esters.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume 1.0 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for major components.
Oven Program 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing, while the ramp effectively separates compounds with different boiling points.[13]
MS Source Temp. 230 °CStandard temperature to promote ionization and minimize contamination.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy that produces reproducible, library-searchable fragmentation patterns.
Scan Range m/z 40-500Covers the expected mass range of the analyte and its fragments.

3. System Suitability Test (SST)

  • Before running samples, inject a standard mixture containing this compound and a known impurity.

  • Acceptance Criteria: The resolution between the two peaks must be >2.0, and the peak asymmetry for the main analyte should be between 0.9 and 1.5. This validates the chromatographic system's performance for the analysis.

4. Data Analysis

  • Identification: Identify peaks by comparing their retention times and mass spectra with those of authenticated reference standards or by matching against the NIST mass spectral library.

  • Quantification: Calculate the concentration of each component using the ratio of its peak area to the peak area of the internal standard, plotted against a calibration curve.

Conclusion

For the analysis of this compound reaction products, GC-MS stands out as the premier analytical technique, offering an optimal balance of separation efficiency, sensitivity, and definitive identification. Its ability to resolve complex mixtures and provide structural information from fragmentation patterns makes it indispensable for process development and quality control in the pharmaceutical and chemical industries. While alternative methods like HPLC and NMR serve crucial, complementary roles for non-volatile analytes and definitive structural elucidation, the robustness and information-rich nature of a well-validated GC-MS method establishes it as the cornerstone of a comprehensive analytical strategy.

References

A Comparative Guide to the ¹H NMR Characterization of Diethyl 2-Ethoxymalonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of diethyl 2-ethoxymalonate and a range of its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework to aid in the identification and characterization of this important class of compounds. We will delve into the nuances of chemical shifts, coupling constants, and spectral patterns, supported by experimental data and detailed protocols.

Introduction: The Significance of Diethyl Malonate Derivatives

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, prized for their utility in forming carbon-carbon bonds. The presence of an acidic α-hydrogen flanked by two ester groups makes them excellent nucleophiles in their enolate form, enabling a wide array of alkylation and acylation reactions.[1] These reactions are fundamental to the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and fragrances.

The substitution at the C2 position of the malonate core profoundly influences the molecule's chemical properties and, consequently, its ¹H NMR spectrum. Understanding these spectral variations is crucial for reaction monitoring, purity assessment, and structural elucidation. This guide will focus on this compound, a key intermediate, and compare its spectral characteristics with those of other representative C2-substituted diethyl malonates.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure the reliability and reproducibility of the data presented, a standardized protocol for ¹H NMR spectroscopy should be followed. The causality behind each step is critical for obtaining high-resolution spectra amenable to detailed analysis.

Sample Preparation
  • Analyte Purity: Begin with a purified sample of the diethyl malonate derivative. Impurities from synthesis, such as residual solvents or unreacted starting materials, will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for these esters and its single residual peak at δ 7.26 ppm, which rarely interferes with the signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). The use of an internal standard is paramount for comparing spectra acquired on different instruments or at different times.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is particularly important for resolving complex multiplets.

  • Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to sharper signals and more accurate integration.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of all protons, which is crucial for accurate signal integration.

The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.

References

A Comparative Guide to Diethyl Ethoxymethylenemalonate and Dimethyl Ethoxymethylenemalonate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic route. Among the versatile building blocks available to chemists, α,β-unsaturated dicarbonyl compounds are of paramount importance. This guide provides an in-depth technical comparison of two closely related and widely used reagents: Diethyl Ethoxymethylenemalonate (DEEM) and Dimethyl Ethoxymethylenemalonate (DMEM). While structurally similar, the subtle difference in their ester alkyl groups—ethyl versus methyl—can have significant implications for their reactivity, handling, and application in the synthesis of complex molecules, particularly heterocyclic systems of pharmaceutical interest.

This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their performance, grounded in experimental data and mechanistic principles. We will explore their synthesis, compare their physicochemical properties, and delve into their reactivity, with a special focus on the renowned Gould-Jacobs reaction for the synthesis of quinolones. By providing detailed experimental protocols and a clear rationale for procedural choices, this guide aims to equip researchers with the practical insights needed to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Esters

The fundamental physical and chemical properties of DEEM and DMEM are foundational to their application in the laboratory. While both are colorless to light yellow liquids at room temperature, their boiling points, densities, and solubilities exhibit slight variations attributable to the differing alkyl ester groups.

PropertyDiethyl Ethoxymethylenemalonate (DEEM)Dimethyl Ethoxymethylenemalonate (DMEM)Reference(s)
CAS Number 87-13-822055-08-3[1][2]
Molecular Formula C₁₀H₁₆O₅C₈H₁₂O₅[1]
Molecular Weight 216.23 g/mol 188.18 g/mol [1][3]
Boiling Point 279-283 °C (lit.)Not readily available (Predicted to be lower than DEEM)[2]
Density 1.080 g/mL at 20 °C (lit.)Not readily available (Predicted to be slightly higher than DEEM)[2]
Solubility Insoluble in water; soluble in common organic solvents.Insoluble in water; soluble in common organic solvents.[2]

DEEM is a well-characterized compound with readily available physical constants.[1][2][4] Information on DMEM is less prevalent in the literature, but its properties can be extrapolated from those of DEEM and other similar malonic esters. The lower molecular weight of DMEM suggests a lower boiling point compared to DEEM.

Synthesis of Ethoxymethylenemalonates

Both DEEM and DMEM are typically synthesized through the condensation of the corresponding dialkyl malonate with a trialkyl orthoformate, often in the presence of a catalyst such as zinc chloride and a dehydrating agent like acetic anhydride.[5][6]

A general procedure for the synthesis of DEEM involves heating a mixture of diethyl malonate, triethyl orthoformate, and acetic anhydride with a catalytic amount of anhydrous zinc chloride.[5] The reaction proceeds by the formation of an intermediate that subsequently eliminates ethanol to yield the desired product. The progress of the reaction can be monitored by the distillation of the ethanol byproduct. A similar protocol can be followed for the synthesis of DMEM, substituting dimethyl malonate and trimethyl orthoformate as the starting materials.

Reactivity and Performance in Synthesis: A Comparative Analysis

The synthetic utility of both DEEM and DMEM lies in their electrophilic character at the β-carbon of the double bond and the acidity of the α-proton. This allows them to participate in a variety of reactions, including Michael additions and condensations with nucleophiles.

The Gould-Jacobs Reaction: A Case Study in Quinolone Synthesis

A primary application for both DEEM and DMEM is the Gould-Jacobs reaction, a powerful method for the synthesis of 4-hydroxyquinolines.[7][8][9] This reaction involves the initial condensation of an aniline with the ethoxymethylenemalonate, followed by a thermal cyclization.

Diagram of the Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow Aniline Aniline Condensation Condensation (Heat) Aniline->Condensation Malonate DEEM or DMEM Malonate->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Formation of C-N bond Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Intramolecular attack QuinoloneEster Ethyl/Methyl 4-Hydroxyquinoline-3-carboxylate Cyclization->QuinoloneEster Ring closure Hydrolysis Saponification (e.g., NaOH) QuinoloneEster->Hydrolysis Decarboxylation Decarboxylation (Heat, Acid) Hydrolysis->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

While both reagents undergo this transformation, the choice between the diethyl and dimethyl ester can influence reaction kinetics and, in some cases, product yields. These differences can be attributed to a combination of steric and electronic effects.

  • Steric Effects: The ethyl groups in DEEM are bulkier than the methyl groups in DMEM. In the transition state of nucleophilic attack by the aniline, the smaller size of the methyl groups in DMEM may lead to a faster initial condensation step due to reduced steric hindrance.[10][11]

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This makes the carbonyl carbons of the ester in DEEM slightly less electrophilic compared to those in DMEM. Consequently, DMEM may exhibit enhanced reactivity towards nucleophiles.[10]

While direct, side-by-side comparative studies with quantitative yield data are not abundant in the literature, the general principles of organic chemistry suggest that DMEM might be the more reactive of the two. However, practical considerations such as the cost and availability of the starting materials (dimethyl malonate and trimethyl orthoformate vs. their ethyl counterparts) often favor the use of DEEM.

Experimental Protocols

To provide a practical context for this comparison, the following are representative, detailed protocols for the synthesis of a 4-hydroxyquinoline derivative using DEEM. A similar protocol can be adapted for DMEM.

Synthesis of Diethyl (Anilinomethylene)malonate (Intermediate)
  • Reagents and Equipment:

    • Freshly distilled aniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

    • Heating mantle or oil bath

    • Vacuum source

  • Procedure:

    • Combine the aniline and DEEM in the round-bottom flask.

    • Heat the mixture with stirring on a steam bath or in an oil bath at approximately 100-120 °C for 1-2 hours.[12][13]

    • After the reaction is complete (as monitored by TLC), remove the ethanol formed during the reaction under reduced pressure.

    • The resulting product, diethyl (anilinomethylene)malonate, should solidify upon cooling. It can be used in the next step without further purification or can be recrystallized if necessary.

Thermal Cyclization to Ethyl 4-Hydroxyquinoline-3-carboxylate
  • Reagents and Equipment:

    • Diethyl (anilinomethylene)malonate (from the previous step)

    • High-boiling solvent (e.g., diphenyl ether)

    • High-temperature thermometer

    • Heating mantle

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve the diethyl (anilinomethylene)malonate in a high-boiling solvent such as diphenyl ether.

    • Heat the solution to a high temperature, typically around 250 °C, for a short period (e.g., 15-30 minutes).[13][14]

    • The cyclization product will precipitate from the hot solution.

    • Allow the mixture to cool, and then add a non-polar solvent like petroleum ether or hexane to fully precipitate the product.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Diagram of the Key Mechanistic Steps in the Gould-Jacobs Reaction

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline (Nucleophile) Intermediate1 Addition Intermediate Aniline->Intermediate1 Malonate DEEM/DMEM (Electrophile) Malonate->Intermediate1 Anilinomethylene Anilinomethylenemalonate Intermediate1->Anilinomethylene - EtOH Anilinomethylene2 Anilinomethylenemalonate Cyclized Cyclized Intermediate Anilinomethylene2->Cyclized Heat (Electrocyclization) Quinolone 4-Hydroxyquinoline Ester Cyclized->Quinolone - EtOH

Caption: Key mechanistic steps in the Gould-Jacobs reaction.

Conclusion: Making an Informed Choice

Both Diethyl Ethoxymethylenemalonate (DEEM) and Dimethyl Ethoxymethylenemalonate (DMEM) are valuable and versatile reagents in organic synthesis, particularly for the construction of quinoline scaffolds. The choice between them often comes down to a balance of reactivity, cost, and availability.

From a theoretical standpoint, DMEM is predicted to be the more reactive of the two due to reduced steric hindrance and slightly increased electrophilicity of the carbonyl carbons. This could translate to faster reaction times or the ability to use milder reaction conditions. However, DEEM is more widely commercially available and its physical and chemical properties are more extensively documented in the scientific literature.

For researchers developing new synthetic methodologies where maximizing reactivity is crucial, exploring the use of DMEM may be advantageous. For established procedures and large-scale synthesis where cost and availability are primary concerns, DEEM remains a reliable and effective choice. Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target and the practical constraints of the laboratory. This guide provides the foundational knowledge and practical protocols to assist researchers in making that strategic decision.

References

A Comparative Guide to Alternative Reagents for Quinolone Synthesis Beyond Diethyl 2-ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of quinolones, a critical scaffold in medicinal chemistry, has been dominated by the Gould-Jacobs reaction, which traditionally relies on diethyl 2-ethoxymalonate. While effective, this reagent presents challenges, including harsh reaction conditions and limitations in substrate scope. This guide provides an in-depth comparison of viable alternative reagents, offering researchers and drug development professionals the data-driven insights needed to optimize their synthetic strategies. We will explore the mechanisms, advantages, and practical limitations of these alternatives, supported by experimental data and detailed protocols.

The Classical Approach: Limitations of this compound

The Gould-Jacobs reaction, a cornerstone of quinolone synthesis, typically involves the condensation of an aniline with this compound followed by a thermal cyclization. The ethoxymethylene group acts as a leaving group after the initial Michael-type addition of the aniline. The subsequent intramolecular Friedel-Crafts acylation (cyclization) requires high temperatures, often exceeding 250 °C, which can limit its applicability for sensitive substrates and poses scalability challenges.

Gould_Jacobs Aniline Aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + DEM This compound DEM->Intermediate1 QuinoloneCore 4-Hydroxyquinolone-3-carboxylate Intermediate1->QuinoloneCore High Temp. Cyclization (>250 °C)

Caption: The Gould-Jacobs pathway using this compound.

The primary drawbacks that have driven the search for alternatives include:

  • High Temperatures: The thermal cyclization step is energy-intensive and not suitable for substrates with low thermal stability.

  • Limited Substituent Tolerance: The harsh conditions can lead to decomposition or side reactions with many functional groups.

  • Moderate to Good Yields: While often reliable, yields can be inconsistent depending on the aniline substrate.

Meldrum's Acid: A Highly Reactive Malonate Equivalent

Isopropylidene malonate, commonly known as Meldrum's acid, serves as an excellent alternative to diethyl malonates. Its high acidity and thermal instability make it a potent acylating agent under milder conditions.

Mechanism and Advantages: The reaction of anilines with (ethoxymethylene)meldrum's acid proceeds similarly to the Gould-Jacobs pathway but the cyclization step occurs at significantly lower temperatures (typically 120-150 °C). This is attributed to the rigid cyclic structure of Meldrum's acid, which, upon heating, readily eliminates acetone and carbon dioxide to form a highly reactive ketene intermediate. This in-situ generated ketene undergoes a rapid intramolecular cyclization.

Meldrums_Acid_Pathway Aniline Aniline Intermediate Condensation Product Aniline->Intermediate + EMMA (Ethoxymethylene)Meldrum's Acid EMMA->Intermediate Ketene Ketene Intermediate Intermediate->Ketene Thermal Elimination (120-150 °C) Quinolone 4-Hydroxyquinolone Ketene->Quinolone Intramolecular Cyclization

Caption: Quinolone synthesis via the Meldrum's acid route.

Comparative Performance:

ReagentCyclization Temp. (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound> 25060-80Readily availableHigh temperature, limited scope
Meldrum's Acid Derivative120-15075-95Milder conditions, higher yields, broader scopeReagent preparation required

Experimental Protocol: Synthesis of a 4-Hydroxyquinolone using Meldrum's Acid

  • Condensation: An equimolar mixture of a substituted aniline and (ethoxymethylene)meldrum's acid is stirred in toluene at room temperature for 1-2 hours. The resulting condensation product often precipitates and can be collected by filtration.

  • Cyclization: The dried intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to 130-140 °C. The reaction is monitored by TLC until the starting material is consumed (typically 30-60 minutes).

  • Workup: The reaction mixture is cooled, and the precipitated quinolone product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

This protocol offers a more energy-efficient and functional-group-tolerant pathway to quinolones.

Cyanoacetate Derivatives: A Pathway to 3-Cyanoquinolones

Ethyl 2-cyano-3-ethoxyacrylate and similar reagents provide a direct route to 3-cyano-4-hydroxyquinolones. The cyano group is a versatile synthetic handle that can be further elaborated, making this a strategically important alternative.

Mechanism and Advantages: The reaction proceeds through a similar condensation-cyclization sequence. The key difference is the presence of the electron-withdrawing cyano group, which facilitates the cyclization step under thermal conditions that are generally milder than the classical Gould-Jacobs reaction, though often still requiring temperatures around 200-250 °C. The primary advantage is the direct introduction of the cyano group at the C3 position.

Comparative Performance:

ReagentCyclization Temp. (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound> 25060-80Direct access to 3-carboxylatesHigh temperature
Ethyl 2-cyano-3-ethoxyacrylate200-25070-90Direct synthesis of 3-cyanoquinolonesStill requires high temperatures

Experimental Protocol: Synthesis of a 3-Cyano-4-hydroxyquinolone

  • Condensation: A substituted aniline and ethyl 2-cyano-3-ethoxyacrylate are heated in a solvent like ethanol or acetic acid at reflux for 2-4 hours.

  • Cyclization: The solvent is removed, and the resulting enamine intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to 220-240 °C for 15-30 minutes.

  • Workup: Upon cooling, the product crystallizes and is collected by filtration. It is then washed with a suitable solvent like acetone or ethanol to remove impurities.

Weinreb Amide Approach: A Modern, Controlled Synthesis

A more recent and highly controlled method involves the use of Weinreb amides, specifically N-methoxy-N-methylamides of malonic acid half-esters. This approach, often referred to as the Camps quinolone synthesis, allows for a stepwise and often room-temperature synthesis.

Mechanism and Advantages: This strategy involves the acylation of an N-lithiated aniline with a malonic acid half-ester Weinreb amide. The resulting β-ketoamide is then cyclized under basic or acidic conditions, often at room temperature or with gentle heating. This method avoids high-temperature cyclizations altogether.

Weinreb_Amide_Pathway LithAniline Lithiated Aniline Ketoamide β-Ketoamide Intermediate LithAniline->Ketoamide + WeinrebAmide Malonyl Weinreb Amide WeinrebAmide->Ketoamide Quinolone 4-Hydroxyquinolone Ketoamide->Quinolone Base/Acid-mediated Cyclization (RT)

Caption: Controlled quinolone synthesis using the Weinreb amide method.

Comparative Performance:

Reagent/MethodCyclization Temp. (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound> 25060-80One-pot potentialHarsh conditions
Weinreb Amide Method25 - 8080-95Very mild conditions, excellent control, high yieldsMulti-step, requires strong base

Experimental Protocol: Weinreb Amide-based Quinolone Synthesis

  • Lithiated Aniline Formation: A solution of the substituted aniline in dry THF is cooled to -78 °C, and n-butyllithium (2.2 equivalents) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • Acylation: The solution is re-cooled to -78 °C, and a solution of the malonyl Weinreb amide in THF is added. The reaction is stirred for 2-3 hours at this temperature.

  • Cyclization & Workup: The reaction is quenched with aqueous acid (e.g., 1M HCl), and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude β-ketoamide can be cyclized by treatment with a base like sodium ethoxide in ethanol at room temperature.

Conclusion

The choice of reagent for quinolone synthesis is a critical decision that impacts yield, scalability, and substrate scope. While this compound remains a workhorse in the field, its limitations have spurred the development of superior alternatives.

  • For milder conditions and broader substrate tolerance, the Meldrum's acid approach is a highly effective option.

  • When direct access to the versatile 3-cyano functionality is desired, cyanoacetate derivatives are the reagents of choice, despite the high temperatures still required.

  • For maximum control, functional group compatibility, and the mildest reaction conditions, the Weinreb amide methodology represents the state-of-the-art, albeit at the cost of a multi-step procedure.

By understanding the comparative performance and mechanistic nuances of these reagents, researchers can select the optimal synthetic route to accelerate their drug discovery and development programs.

A Comprehensive Guide to Validating Gould-Jacobs Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction stands as a cornerstone in the synthesis of quinolines and their 4-hydroxy derivatives, a scaffold of immense importance in medicinal chemistry.[1] However, the thermal cyclization inherent to this reaction can sometimes lead to a mixture of products, particularly when using substituted anilines. Consequently, unambiguous structural validation of the resulting quinolone is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for validating the structure of Gould-Jacobs reaction products, contrasting them with products from alternative synthetic routes and offering detailed protocols for definitive structural elucidation.

The Challenge: Regioselectivity in the Gould-Jacobs Reaction

The Gould-Jacobs reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. When employing a meta-substituted aniline, this cyclization can proceed in two different ways, potentially yielding two distinct regioisomers. For instance, the reaction of 3-chloroaniline can produce both 7-chloro-4-hydroxyquinoline and 5-chloro-4-hydroxyquinoline. Distinguishing between these isomers is a critical analytical challenge that can be decisively addressed by modern NMR techniques.

1D NMR Spectroscopy: The First Line of Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the initial and most fundamental assessment of the reaction product.

¹H NMR: A Window into the Aromatic Environment

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-9.0 ppm) offers a wealth of information about the substitution pattern of the quinoline ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment, which is influenced by the position of the substituents.

For a 4-hydroxyquinoline, the proton at the 2-position (H2) typically appears as a singlet, while the protons on the carbocyclic ring (H5, H6, H7, H8) exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their neighbors. The presence of a substituent will alter these patterns and shifts, providing clues to its location.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms, particularly those directly bonded to or in close proximity to the substituent and the nitrogen atom, are significantly affected. Quaternary carbons, which do not bear any protons, are also readily identified.

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxyquinoline

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2~8.0 (d)~140
C3~6.0 (d)~110
C4-~178
C4a-~141
C5~8.1 (d)~125
C6~7.4 (t)~124
C7~7.6 (t)~132
C8~7.8 (d)~119
C8a-~121
N-H~11.5 (br s)-
O-H(variable)-

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

The Power of 2D NMR: Unambiguous Structure Determination

While 1D NMR is invaluable, spectral overlap in the aromatic region can often complicate definitive assignments, especially in the case of regioisomers. Two-dimensional (2D) NMR experiments provide the necessary resolution and connectivity information to overcome these ambiguities.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The ¹H-¹H COSY experiment is the workhorse for establishing proton connectivity. It reveals which protons are coupled to each other, typically through two or three bonds. By "walking" through the correlations in the COSY spectrum, one can trace out the spin systems within the molecule. For a quinoline, this allows for the unambiguous assignment of adjacent protons on the carbocyclic ring (e.g., H5 to H6, H6 to H7, and H7 to H8).

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Regioisomer Distinction

The HMBC experiment is arguably the most critical tool for distinguishing between regioisomers formed in the Gould-Jacobs reaction. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations provide crucial information about the connectivity across quaternary carbons and heteroatoms.

To differentiate between, for example, 7-chloro- and 5-chloro-4-hydroxyquinoline, one would look for key HMBC correlations. In the 7-chloro isomer, the proton at H8 would show a correlation to the carbon bearing the chlorine atom (C7), and H5 would show a correlation to the bridgehead carbon C8a. In the 5-chloro isomer, H6 would show a correlation to the carbon with the chlorine (C5). These distinct correlation patterns provide irrefutable evidence for the correct regioisomeric structure.

A Comparative Look: Gould-Jacobs vs. Conrad-Limpach Synthesis

The Conrad-Limpach synthesis offers an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[2] While the final product may be identical to that from a Gould-Jacobs reaction, the reaction conditions and potential side products can differ. NMR spectroscopy is essential to confirm that the desired product has been formed with high purity, regardless of the synthetic method.

A direct comparison of the NMR spectra of a 4-hydroxyquinoline synthesized via both methods should yield identical spectra if the final products are the same and pure. Any discrepancies in the spectra would indicate the presence of impurities or the formation of a different isomer, necessitating a more detailed analysis using the 2D NMR techniques described above.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified quinoline derivative for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). DMSO-d₆ is often a good choice for 4-hydroxyquinolines as it can help in observing the N-H and O-H protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters and may require optimization based on the specific instrument and sample.

1D ¹H NMR:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans (NS): 16-64

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 0-16 ppm

1D ¹³C NMR:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Relaxation Delay (D1): 2-5 seconds

  • Spectral Width (SW): 0-200 ppm

2D ¹H-¹H COSY:

  • Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).

  • Number of Scans (NS): 2-8 per increment.

  • Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

2D ¹H-¹³C HSQC:

  • Pulse Sequence: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • Number of Scans (NS): 4-16 per increment.

  • ¹³C Spectral Width (F1): Optimized to the chemical shift range of the protonated carbons.

2D ¹H-¹³C HMBC:

  • Pulse Sequence: Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Number of Scans (NS): 8-32 per increment.

  • ¹³C Spectral Width (F1): Optimized to cover the full range of expected carbon chemical shifts.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Interpretation Workflow

The following diagram illustrates a systematic approach to validating the structure of a Gould-Jacobs reaction product using NMR spectroscopy.

Caption: A systematic workflow for the validation of Gould-Jacobs reaction products using NMR spectroscopy.

Conclusion

NMR spectroscopy, particularly the suite of 2D experiments including COSY, HSQC, and HMBC, provides an indispensable toolkit for the unambiguous structural validation of Gould-Jacobs reaction products. By systematically analyzing the connectivity information provided by these techniques, researchers can confidently determine the regiochemistry of the synthesized quinolones, ensuring the integrity of their subsequent studies in drug discovery and development. This rigorous analytical approach is a self-validating system that underpins the scientific trustworthiness of the synthetic chemistry performed.

References

HPLC methods for monitoring the progress of reactions with diethyl 2-ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Methods for Monitoring Reactions with Diethyl 2-Ethoxymalonate

Introduction: The Synthetic Importance of this compound

This compound is a key building block in organic synthesis, frequently employed in variations of the malonic ester synthesis to introduce functionalized two-carbon units.[1][2][3] Its reactions, often involving alkylation or condensation, are fundamental in the development of pharmaceuticals and other complex molecules.[4] Precise monitoring of these reactions is not merely a quality control step; it is essential for optimizing yield, minimizing byproduct formation, and ensuring the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering unparalleled resolution and quantitative accuracy for the non-volatile, polar molecules typical of these reaction mixtures.[5][6]

This guide provides a comparative analysis of HPLC methodologies for monitoring reactions involving this compound. It is designed for researchers and drug development professionals, offering field-proven insights into method selection, protocol development, and data interpretation, while also comparing HPLC with alternative analytical techniques.

The Analytical Challenge: Resolving a Complex Mixture

A typical alkylation reaction starting with this compound will contain a mixture of components with similar structural features:

  • Starting Materials: Unreacted this compound and the alkylating agent.

  • Intermediate: The potentially formed mono-alkylated product.

  • Desired Product: The di-alkylated this compound derivative.

  • Byproducts: Products from side reactions, hydrolysis, or over-alkylation.

The analytical goal is to develop a separation method that can resolve and quantify each of these components, providing a clear snapshot of the reaction's progress over time.

Comparative Analysis of HPLC Separation Modes

The choice of HPLC mode and stationary phase is the most critical decision in method development. The selection is dictated by the polarity of the analytes and the specific separation goals, such as resolving closely related impurities or enantiomers.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the most common and versatile approach for this class of compounds.[5] It separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: C18 (octadecylsilane) columns are the standard choice due to their high hydrophobicity, which provides strong retention for the moderately polar malonate esters. C8 columns can be used to reduce retention times if the analytes are strongly retained.

  • Mobile Phase: A gradient of acetonitrile or methanol mixed with water is typically employed.[7][8][9] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (where the organic solvent concentration is increased over time) is crucial for resolving both the polar starting materials and the more non-polar, alkylated products within a single run.

  • Mobile Phase Modifier: The addition of a small amount of acid, like formic acid or phosphoric acid (0.05-0.1%), is often necessary to suppress the ionization of any acidic impurities or degradation products, ensuring sharp, symmetrical peaks.[8][9]

Table 1: Comparison of Common RP-HPLC Stationary Phases

Stationary PhasePrinciple of SeparationBest ForAdvantagesDisadvantages
C18 (Octadecyl) Strong hydrophobic interactionsGeneral-purpose analysis of starting materials and productsHigh retention, excellent resolving power, widely availableMay result in long analysis times for very non-polar products
C8 (Octyl) Moderate hydrophobic interactionsFaster analysis of moderately non-polar compoundsShorter run times than C18, good peak shapeLess retention for early-eluting polar compounds
Phenyl-Hexyl Hydrophobic & π-π interactionsAnalytes with aromatic ringsAlternative selectivity compared to C18/C8Less universally applicable than standard alkyl phases
Normal-Phase HPLC (NP-HPLC): A Tool for Specific Challenges

In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane and isopropanol). While less common for routine reaction monitoring, it excels in separating structurally similar isomers that may co-elute in reversed-phase systems.[5]

Causality Behind Experimental Choices:

  • Applicability: NP-HPLC is particularly useful if the reaction products are highly non-polar or if critical isomers need to be separated.

  • Mobile Phase: Mobile phases must be strictly anhydrous, as even trace amounts of water can deactivate the silica stationary phase, leading to drastic changes in retention time and poor reproducibility.

Chiral HPLC: Separating Enantiomers

If the reaction creates a new stereocenter, separating the resulting enantiomers is often a regulatory requirement in drug development, as different enantiomers can have vastly different biological activities.[6][10] This is achieved using a Chiral Stationary Phase (CSP).

Causality Behind Experimental Choices:

  • CSPs: Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are highly effective for a broad range of compounds and are the first choice for screening.[11] They separate enantiomers based on the differential formation of transient diastereomeric complexes.

  • Mode: Chiral separations are often developed in normal-phase mode (e.g., hexane/ethanol) as it can provide better selectivity, but reversed-phase modes are also available and can be more convenient.[11][12]

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol provides a robust starting point for monitoring the alkylation of this compound. It is designed to be self-validating through the inclusion of system suitability checks.

Objective: To quantify the consumption of this compound and the formation of its alkylated product over time.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.[13]

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Solvent for Sample Dilution: 50:50 Acetonitrile/Water.

  • Reference standards for this compound and the expected product.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

3. Sample Preparation:

  • Carefully quench a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.

  • Dilute the quenched aliquot in a known volume of the dilution solvent (e.g., in a 10 mL volumetric flask) to bring the analyte concentrations within the linear range of the detector.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[7]

4. System Suitability and Analysis:

  • Before running samples, inject a standard mixture containing both the starting material and product five times.

  • Trustworthiness Check: The relative standard deviation (RSD) for the peak areas should be <2.0%. The resolution between the two main peaks should be >2.0.

  • Inject the prepared reaction samples.

  • Integrate the peak areas for all components. Calculate the percentage area for each to determine the relative amounts and monitor the reaction's progress.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of a typical HPLC experiment for reaction monitoring.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Dilute Dilute & Filter Quench->Dilute Vial Transfer to HPLC Vial Dilute->Vial Inject Inject Sample Vial->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate % Area / Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical experimental workflow for HPLC reaction monitoring.

Comparison with Alternative Analytical Techniques

While HPLC is often the preferred method, other techniques have specific advantages and can be used complementarily.

Table 2: Comparative Overview of Analytical Methods

TechniquePrincipleProsConsBest Use Case
HPLC Liquid-phase separation based on polarityHigh resolution; Excellent for non-volatile compounds; Highly quantitative; Amenable to chiral separations.[6]Higher cost; More complex method development.Gold standard for quantitative analysis of reaction mixtures containing non-volatile components.
GC / GC-MS Gas-phase separation based on boiling point and polarityExcellent for volatile compounds; High sensitivity (especially with MS); Can identify unknown byproducts via mass spec.[7][14]Not suitable for non-volatile or thermally labile compounds; Derivatization may be required.[5]Analyzing volatile starting materials, reagents, or low molecular weight byproducts.[15]
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldProvides detailed structural information; No separation required; Can identify unexpected structures.[16]Lower sensitivity than HPLC/GC; Less precise for quantification; Signal overlap can be an issue in complex mixtures.[14]Structural confirmation of products and intermediates; Monitoring reactions with simple, clean conversions.[17][18]
TLC Adsorption chromatography on a plateFast, simple, and inexpensive; Excellent for quick qualitative checks.Not quantitative; Low resolution.Rapidly checking for the presence of starting material or product to determine if a reaction is complete before workup.[4][19]

Decision-Making Guide for Method Selection

Choosing the right analytical tool depends on the specific question being asked. The following flowchart provides a logical path for selecting the most appropriate technique.

References

Safety Operating Guide

Navigating the Disposal of Diethyl 2-Ethoxymalonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of managing chemical waste safely and compliantly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Diethyl 2-ethoxymalonate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]

Adherence to proper handling procedures, including the use of appropriate personal protective equipment (PPE), is non-negotiable.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, with similar regulations in other regions.[3] The foundational principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[4]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization and Segregation

The "Why": Proper characterization is a legal requirement and fundamental to safe disposal.[3] It prevents the mixing of incompatible chemicals that could lead to dangerous reactions, such as the generation of toxic gases or explosions.

Procedure:

  • Hazardous Waste Determination: Based on its toxicological profile, this compound must be classified as hazardous waste.[1][2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected as a distinct organic waste. Incompatible materials to avoid mixing with include acids, bases, oxidizing agents, and reducing agents.[2][5]

Step 2: Containerization

The "Why": The integrity of the waste container is crucial to prevent leaks and spills, which can cause personnel exposure and environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates specific container requirements.[3]

Procedure:

  • Select a Compatible Container: Use a clean, dedicated, and chemically resistant container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is free from damage or deterioration.[3]

  • Secure Closure: The container must have a tightly fitting, leak-proof cap.[3] Funnels should not be left in the container opening.

  • Avoid Overfilling: Leave adequate headspace (at least 10%) in the container to allow for vapor expansion.

Step 3: Labeling

The "Why": Clear and accurate labeling is essential for communicating the contents and hazards of the waste to all personnel and for proper management by the waste disposal vendor. Regulatory bodies require specific information on hazardous waste labels.

Procedure:

  • Affix a Hazardous Waste Label: As soon as waste is first added to the container, affix a completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[6]

    • The date accumulation started.

Step 4: Accumulation and Storage

The "Why": Safe storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance. The Environmental Protection Agency (EPA) has specific regulations for waste accumulation in laboratories, often referred to as Satellite Accumulation Areas (SAAs).[6][7]

Procedure:

  • Designated Storage Area: Store the waste container in a designated and secure Satellite Accumulation Area, which should be at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Ventilation: The storage area must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[3]

  • Segregation in Storage: Keep the this compound waste segregated from incompatible materials.[6]

Step 5: Arranging for Disposal

The "Why": Hazardous waste must be disposed of through a licensed and approved hazardous waste vendor. This ensures that the waste is treated and disposed of in an environmentally sound manner, in compliance with all federal, state, and local regulations.

Procedure:

  • Contact Your EHS Office: When the waste container is full or has been in accumulation for the maximum allowable time (typically six to twelve months for academic labs), contact your institution's EHS office to arrange for a pickup.[8]

  • Prepare for Transport: Ensure the container is securely sealed and the label is legible. Follow any specific instructions provided by your EHS office for preparing the waste for transport.

  • Documentation: Your EHS office will handle the creation of a hazardous waste manifest, which is a legal document that tracks the waste from your facility to its final destination.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generation characterize Step 1: Characterize as Hazardous Waste & Segregate start->characterize containerize Step 2: Select & Prepare Compatible Container characterize->containerize label Step 3: Affix Completed Hazardous Waste Label containerize->label store Step 4: Store in Designated Satellite Accumulation Area label->store full Container Full or Max Time Reached? store->full full->store No contact_ehs Step 5: Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Collected by Licensed Vendor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C10H16O5[1]
Molecular Weight 216.23 g/mol [1]
Boiling Point Not Available
Flash Point Not Available
Hazards Acute Oral Toxicity (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Respiratory Irritation (Cat. 3)[1][2]

Emergency Procedures in Case of a Spill

In the event of a spill of this compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean up the spill without the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The spill cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

By adhering to these detailed procedures, researchers and laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 2-ethoxymalonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Diethyl 2-ethoxymalonate, a valuable building block in organic synthesis, requires meticulous handling to ensure personal safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Effective PPE selection begins with a thorough understanding of the specific risks posed by the chemical. This compound is not benign; its hazards, as outlined in its Safety Data Sheet (SDS), dictate our protective strategy.[1][2]

HazardGHS ClassificationRationale for Precaution
Serious Eye Irritation Eye Irrit. 2A (H319)Direct contact with liquid or vapors can cause significant, painful irritation.[1][2][3] This is the most acute and immediate risk during handling.
Skin Irritation Skin Irrit. 2 (H315)Prolonged or repeated contact can lead to skin irritation, redness, and dryness.[1][3] The lipid-soluble nature of esters facilitates absorption.
Respiratory Irritation STOT SE 3 (H335)Inhalation of vapors, especially in poorly ventilated areas, may irritate the respiratory tract.[1]
Combustible Liquid Flam. Liq. 4 (H227)While not highly flammable, it can ignite if exposed to high temperatures or ignition sources.[2][4] This influences storage and handling procedures.
Harmful if Swallowed Acute Tox. 4 (H302)Ingestion can cause systemic effects and is a critical route of exposure to avoid.[1][3]

This analysis makes it clear that the primary routes of exposure we must guard against are contact with the eyes, skin, and inhalation of vapors.

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is donned, we must emphasize that PPE is the last line of defense. The most effective safety measures are integrated into the laboratory environment and procedures.

  • Engineering Control: All handling of this compound must be performed in a certified chemical fume hood. This is non-negotiable. A fume hood provides local exhaust ventilation that captures vapors at the source, drastically reducing the risk of inhalation.[3]

  • Administrative Controls: Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4] Prohibit eating, drinking, or smoking in areas where chemicals are handled.[5][6]

Selecting Your Armor: A Component-by-Component Guide to PPE

The selection of PPE is a risk-based decision process. The following diagram illustrates a logical workflow for determining the appropriate level of protection based on the task at hand.

PPE_Selection_Workflow Start Start: Handling This compound InFumeHood Is the task performed in a certified fume hood? Start->InFumeHood TaskType What is the scale of the task? InFumeHood->TaskType Yes NoHood Work outside a fume hood is NOT RECOMMENDED. Consult EHS. InFumeHood->NoHood No SmallScale Small Scale Transfer (<100 mL) TaskType->SmallScale Small Scale LargeScale Large Scale / Splash Risk (>100 mL or vigorous reaction) TaskType->LargeScale Large Scale SpillCleanUp Spill Clean-up TaskType->SpillCleanUp Spill PPE_Standard Standard PPE: - Chemical Safety Goggles - Nitrile or Neoprene Gloves - Lab Coat SmallScale->PPE_Standard PPE_Enhanced Enhanced PPE: - Chemical Safety Goggles + Face Shield - Butyl Rubber Gloves - Chemical Resistant Apron over Lab Coat LargeScale->PPE_Enhanced PPE_Spill Spill Response PPE: - Goggles + Face Shield - Butyl Rubber Gloves (or double-gloved Nitrile) - Chemical Resistant Apron - Respiratory Protection (if outside hood) SpillCleanUp->PPE_Spill

Caption: PPE selection workflow for this compound.

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification as a serious eye irritant (H319), robust eye protection is mandatory.[1][2]

  • Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times. Standard safety glasses are not sufficient as they do not provide a seal against splashes and vapors.

  • Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles.[1] The face shield protects the entire face from direct splashes.

Hand Protection: Choosing the Right Glove Material

Not all gloves are created equal. The choice of glove material is critical and depends on the duration of the task and the potential for direct contact. For esters like this compound, specific materials are required for adequate protection.

Glove MaterialRecommendation for this compoundRationale
Butyl Rubber Excellent: Recommended for prolonged contact or immersion.Provides superior resistance to esters, ketones, and aldehydes.[7]
Neoprene Good: Suitable for tasks with moderate splash potential.Offers good all-around protection against a range of chemicals, including acids and alcohols, with moderate resistance to esters.[7][8]
Nitrile Fair/Good (Short-term): Suitable for incidental contact only.Provides a good balance of dexterity and protection for short-duration tasks but will degrade with prolonged exposure to esters.[7][9] Not recommended for heavy handling or spills.
Latex/Natural Rubber Poor: Not Recommended.Offers poor resistance to esters and many organic solvents.[7]

Operational Directive: For routine, small-scale transfers inside a fume hood, nitrile gloves are often acceptable, provided they are changed immediately upon any suspected contact. For any larger-scale work or spill cleanup, butyl or neoprene gloves are the authoritative choice.[7]

Protective Clothing: Shielding the Body
  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect against minor drips and splashes.

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash risk, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.

  • Full-Coverage: Ensure legs and feet are covered. Long pants and closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: When Ventilation is Compromised

Under normal operating conditions within a fume hood, respiratory protection is not typically required.[4] However, it becomes essential in specific scenarios:

  • Large Spills: In the event of a large spill outside of a fume hood.

  • Ventilation Failure: If the laboratory's ventilation system fails.

In these cases, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[1][10] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[11]

Operational Plan: Donning, Doffing, and Disposal Protocols

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Protocol 1: Donning PPE
  • Inspect: Visually inspect all PPE for damage (cracks, holes, signs of degradation) before use.

  • Lab Coat/Apron: Don the lab coat and fasten it completely. If required, place a chemical-resistant apron over the coat.

  • Goggles/Face Shield: Put on chemical safety goggles, ensuring a snug fit. If required, add a face shield.

  • Gloves: Don the appropriate gloves last. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a protective overlap.

Protocol 2: Doffing PPE (The "Contaminated-to-Contaminated" Principle)

This sequence is designed to remove the most contaminated items first and to avoid touching your skin with contaminated surfaces.

  • Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other gloved hand and peel it off. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves immediately.

  • Apron/Face Shield: Remove any additional protection like a face shield or apron without touching the front, contaminated surface.

  • Goggles: Remove goggles from the back of the head forward.

  • Lab Coat: Remove the lab coat, folding it inward to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE used while handling this compound, including gloves and any contaminated wipes, must be considered hazardous waste.

  • Collect all used PPE in a designated, sealed hazardous waste container.

  • Dispose of the container through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[1][4][5]

Emergency Response: In Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

By integrating this comprehensive PPE strategy into your daily workflow, you build a robust and trustworthy safety system that allows you to focus on your research with confidence and security.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-ethoxymalonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-ethoxymalonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.